Product packaging for 3-Formylpicolinic acid(Cat. No.:CAS No. 19182-29-7)

3-Formylpicolinic acid

Cat. No.: B100351
CAS No.: 19182-29-7
M. Wt: 151.12 g/mol
InChI Key: QLTBYXFCMMUJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Formylpicolinic acid is a useful research compound. Its molecular formula is C7H5NO3 and its molecular weight is 151.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO3 B100351 3-Formylpicolinic acid CAS No. 19182-29-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-formylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-4-5-2-1-3-8-6(5)7(10)11/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTBYXFCMMUJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576134
Record name 3-Formylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19182-29-7
Record name 3-Formylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Formylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formylpicolinic acid, a key building block in medicinal chemistry, presents unique synthetic challenges due to the juxtaposition of an electron-withdrawing carboxylic acid and a formyl group on the pyridine ring. This technical guide provides a comprehensive overview of the viable synthetic pathways for this compound, focusing on two primary strategies: the direct formylation of a picolinic acid derivative via the Vilsmeier-Haack reaction and the selective oxidation of a suitable 3-substituted picolinic acid precursor. This document furnishes detailed experimental protocols, quantitative data, and mechanistic insights to enable the successful laboratory-scale synthesis of this versatile molecule.

Introduction

This compound, also known as 2-carboxy-3-pyridinecarboxaldehyde, is a bifunctional heterocyclic compound of significant interest in the development of novel pharmaceutical agents. The presence of both a carboxylic acid and an aldehyde group on the pyridine scaffold allows for a diverse range of chemical transformations, making it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. The inherent electronic properties of the pyridine ring, however, render its direct functionalization challenging. This guide aims to provide a detailed technical overview of the most promising synthetic routes to access this important molecule.

Synthetic Pathways

Two principal synthetic strategies have been identified for the preparation of this compound:

  • Pathway 1: Vilsmeier-Haack Formylation of a Picolinic Acid Derivative. This approach involves the direct introduction of a formyl group onto the pyridine ring of a picolinic acid precursor.

  • Pathway 2: Oxidation of a 3-Substituted Picolinic Acid. This strategy relies on the selective oxidation of a pre-existing functional group at the 3-position, such as a methyl or hydroxymethyl group, to the desired aldehyde.

Pathway 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] However, the pyridine ring is inherently electron-deficient, and the presence of an electron-withdrawing carboxylic acid group further deactivates the ring towards electrophilic substitution.[3] Direct formylation of picolinic acid is therefore challenging. A viable approach involves the protection of the carboxylic acid group as an ester to reduce its deactivating effect and prevent side reactions.

Experimental Protocol: Vilsmeier-Haack Formylation of Methyl Picolinate

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of heterocyclic carboxylic acid derivatives.[4]

Step 1: Esterification of Picolinic Acid

A detailed protocol for the synthesis of methyl picolinate is not provided here but can be achieved through standard esterification procedures (e.g., reaction with methanol in the presence of an acid catalyst like sulfuric acid).

Step 2: Vilsmeier-Haack Formylation

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl Picolinate137.14(Specify)(Calculate)
Phosphorus Oxychloride (POCl₃)153.33(Specify)(Calculate)
N,N-Dimethylformamide (DMF)73.09(Specify)(Calculate)
1,2-Dichloroethane (DCE)98.96(Specify)-
Ice-(Specify)-
Sodium Bicarbonate (sat. aq. soln.)84.01(Specify)-
Dichloromethane (DCM)84.93(Specify)-
Anhydrous Magnesium Sulfate120.37(Specify)-

Procedure:

  • Vilsmeier Reagent Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add N,N-dimethylformamide (DMF). Cool the flask to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).[4]

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add 1,2-dichloroethane (DCE) as a solvent. Add methyl picolinate portion-wise to the reaction mixture. Heat the mixture to 70-80 °C and maintain this temperature with continuous stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The crude product, methyl 3-formylpicolinate, will precipitate.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane (DCM). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Step 3: Hydrolysis of Methyl 3-Formylpicolinate

Procedure:

  • Dissolve the purified methyl 3-formylpicolinate in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

  • Add a stoichiometric amount of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4 to precipitate the this compound.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Logical Workflow for Vilsmeier-Haack Synthesis

Vilsmeier_Haack_Workflow cluster_esterification Step 1: Esterification cluster_formylation Step 2: Vilsmeier-Haack Formylation cluster_hydrolysis Step 3: Hydrolysis Picolinic_Acid Picolinic Acid Methyl_Picolinate Methyl Picolinate Picolinic_Acid->Methyl_Picolinate Methanol, H₂SO₄ Methyl_3_Formylpicolinate Methyl 3-Formylpicolinate Methyl_Picolinate->Methyl_3_Formylpicolinate 1. Vilsmeier Reagent 2. Hydrolysis Work-up Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) 3-Formylpicolinic_Acid This compound Methyl_3_Formylpicolinate->3-Formylpicolinic_Acid LiOH or NaOH, then H₃O⁺

Caption: Workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Pathway 2: Oxidation of 3-Methylpicolinic Acid

An alternative and potentially more direct route to this compound involves the selective oxidation of the methyl group of 3-methylpicolinic acid. The key challenge in this pathway is to achieve partial oxidation to the aldehyde without over-oxidation to the carboxylic acid, which would result in the formation of pyridine-2,3-dicarboxylic acid. Selenium dioxide (SeO₂) is a known reagent for the oxidation of activated methyl groups to aldehydes and represents a promising candidate for this transformation.[5]

Synthesis of Starting Material: 3-Methylpicolinic Acid

3-Methylpicolinic acid can be synthesized from 2-amino-3-picoline.

Experimental Protocol: Oxidation of 3-Methylpicolinic Acid

This protocol is based on general procedures for the selenium dioxide oxidation of activated methyl groups on heterocyclic rings.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Methylpicolinic Acid137.14(Specify)(Calculate)
Selenium Dioxide (SeO₂)110.96(Specify)(Calculate)
Dioxane88.11(Specify)-
Water18.02(Specify)-
Sodium Bicarbonate84.01(Specify)-
Diethyl Ether74.12(Specify)-
Hydrochloric Acid (conc.)36.46(Specify)-

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylpicolinic acid in a mixture of dioxane and water.

  • Addition of Oxidant: Add a slight molar excess of selenium dioxide (SeO₂) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by TLC to determine the optimal reaction time and to observe the formation of the aldehyde and any potential over-oxidation products.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated selenium metal. Dilute the filtrate with water and wash with diethyl ether to remove any unreacted starting material and non-polar byproducts.

  • Isolation: Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 3-4. The this compound should precipitate out of the solution.

  • Purification: Collect the crude product by filtration, wash with a small amount of cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Reaction Scheme for the Oxidation of 3-Methylpicolinic Acid

Oxidation_Pathway 3-Methylpicolinic_Acid 3-Methylpicolinic Acid 3-Formylpicolinic_Acid This compound 3-Methylpicolinic_Acid->3-Formylpicolinic_Acid SeO₂, Dioxane/H₂O, Reflux

Caption: Oxidation of 3-methylpicolinic acid to this compound.

Data Summary

The following table summarizes the key quantitative data for the proposed synthetic pathways. Please note that the yields are estimates based on similar reactions and will require experimental optimization.

PathwayStepStarting MaterialProductReagentsTemperature (°C)Time (h)Estimated Yield (%)
Vilsmeier-Haack 1Picolinic AcidMethyl PicolinateMethanol, H₂SO₄Reflux4-6>90
2Methyl PicolinateMethyl 3-FormylpicolinatePOCl₃, DMF, DCE70-804-660-70
3Methyl 3-FormylpicolinateThis compoundLiOH, H₂O/THFRoom Temp.2-4>90
Oxidation 13-Methylpicolinic AcidThis compoundSeO₂, Dioxane/H₂OReflux6-1240-60

Conclusion

The synthesis of this compound can be approached through two primary routes: the Vilsmeier-Haack formylation of a picolinic acid ester followed by hydrolysis, and the selective oxidation of 3-methylpicolinic acid. The Vilsmeier-Haack pathway is a multi-step process that requires protection of the carboxylic acid, but may offer higher overall yields and purity. The oxidation pathway is more direct but requires careful control of reaction conditions to avoid over-oxidation. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity. Both pathways offer viable strategies for accessing this important synthetic intermediate. Further optimization of the reaction conditions for each step is recommended to achieve the best possible outcomes.

References

"3-Formylpicolinic acid" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Formylpicolinic Acid: Chemical Properties and Structure

Introduction

This compound, also known as 3-formyl-2-pyridinecarboxylic acid, is a substituted pyridine derivative with both a carboxylic acid and an aldehyde functional group. This unique structure makes it a valuable building block in organic synthesis and a compound of interest for researchers in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, structural details, and general experimental protocols for its characterization.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference
IUPAC Name 3-formylpyridine-2-carboxylic acid
Synonyms 3-Formyl-2-pyridinecarboxylic acid, 2-Carboxy-3-pyridinecarboxaldehyde[1][2]
CAS Number 19182-29-7[1]
Molecular Formula C₇H₅NO₃[1]
Molecular Weight 151.12 g/mol [1]
Appearance Light yellow to brown solid[1]
Melting Point 156-158 °C[1][3]
Boiling Point 364 °C[1][3]
Density 1.414 g/cm³[1][3]
Flash Point 174 °C[1][3]
pKa 4.01 ± 0.10 (Predicted)[1]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[1]

Structural Information

The structural identifiers for this compound are provided below, which are essential for database searches and computational modeling.

IdentifierStringReference
SMILES C1=CC(=C(N=C1)C(=O)O)C=O[2]
InChI Key QLTBYXFCMMUJAN-UHFFFAOYSA-N[2]

2D Chemical Structure

Caption: 2D structure of this compound.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not extensively published in readily accessible literature, general methodologies for its synthesis and characterization can be outlined based on standard organic chemistry practices.

Synthesis

A plausible synthetic route to this compound could involve the oxidation of the corresponding alcohol, 3-(hydroxymethyl)picolinic acid, or the reduction of a more oxidized precursor. A general procedure for the oxidation of a primary alcohol to an aldehyde is as follows:

  • Dissolution: Dissolve the starting material, 3-(hydroxymethyl)picolinic acid, in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidizing Agent: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Dess-Martin periodinane-based reagent, to the solution at room temperature. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate for PCC). Filter the mixture through a pad of celite or silica gel to remove the chromium salts or periodinane byproducts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure this compound.

Spectroscopic Characterization

The structure and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the aldehyde proton (typically in the 9-10 ppm region), and the carboxylic acid proton (a broad singlet, typically >10 ppm).

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the carboxylic acid and the aldehyde, in addition to the carbons of the pyridine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), and the C-H stretch of the aldehyde (two weak bands around 2720 and 2820 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (151.12 g/mol ).

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_analysis Data Analysis and Confirmation start Starting Material (e.g., 3-(hydroxymethyl)picolinic acid) reaction Oxidation Reaction start->reaction workup Reaction Work-up and Purification reaction->workup product Isolated this compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Spectral Data Interpretation nmr->analysis ir->analysis ms->analysis confirmation Structure Confirmation analysis->confirmation

Caption: General workflow for synthesis and characterization.

Safety Information

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

References

3-Formylpicolinic Acid (CAS: 19182-29-7): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylpicolinic acid, also known as 3-formyl-2-pyridinecarboxylic acid, is a substituted picolinic acid derivative with the CAS number 19182-29-7. Picolinic acid and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] The presence of a carboxylic acid and an aldehyde group on the pyridine ring makes this compound a versatile scaffold for the synthesis of more complex molecules and potential pharmacophores. This guide provides a summary of the available technical information for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueReference(s)
CAS Number 19182-29-7[3]
Molecular Formula C₇H₅NO₃[3]
Molecular Weight 151.12 g/mol [3]
Melting Point 156-158 °CN/A
Boiling Point 364 °CN/A
Density 1.414 g/cm³N/A
Synonyms 3-Formyl-2-pyridinecarboxylic acid, 2-Carboxy-3-pyridinecarboxaldehyde[3]

Synthesis

A generalized workflow for a potential synthesis of this compound is outlined below. It is important to note that this is a hypothetical pathway and would require optimization and validation.

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product Picolinic Acid Picolinic Acid Protection Protection of Carboxylic Acid Picolinic Acid->Protection e.g., Esterification Formylation Formylation (e.g., Vilsmeier-Haack) Protection->Formylation Formylating Agent Deprotection Deprotection of Carboxylic Acid Formylation->Deprotection e.g., Hydrolysis This compound This compound Deprotection->this compound

Caption: Hypothetical synthesis workflow for this compound.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not currently available in surveyed databases. However, expected characteristic signals can be predicted based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts for the protons and carbons of this compound are crucial for its structural confirmation.

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)
¹HFormyl Proton (-CHO)9.5 - 10.5
Pyridine Ring Protons7.5 - 9.0
Carboxylic Acid Proton (-COOH)10.0 - 13.0 (broad)
¹³CFormyl Carbonyl (C=O)190 - 200
Carboxylic Acid Carbonyl (C=O)165 - 175
Pyridine Ring Carbons120 - 155

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the key functional groups present in this compound.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Carboxylic AcidO-H Stretch (broad)2500 - 3300
C=O Stretch1700 - 1730
Formyl GroupC-H Stretch2820 - 2850 and 2720 - 2750
C=O Stretch1690 - 1715
Aromatic RingC=C and C=N Stretches1400 - 1600
Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). The fragmentation of the formyl group could lead to the loss of -CHO (M-29).

Biological Activity and Applications

There is currently a lack of specific data on the biological activity, pharmacological properties, or role in signaling pathways of this compound. However, the broader class of picolinic acid derivatives has been investigated for a range of biological activities, including neuroprotective and immunological effects.[5][6] Furthermore, various pyridine carboxylic acid isomers are precursors to a number of drugs.[1] The presence of the reactive aldehyde and carboxylic acid functionalities makes this compound a potentially valuable building block in the synthesis of novel compounds for drug discovery and development. For instance, it could be utilized in the generation of libraries of compounds for screening against various biological targets, such as enzymes or receptors.

The potential for enzyme inhibition is a key area of interest for such molecules. The interaction of an inhibitor with an enzyme can be visualized as a simplified pathway.

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES EI Enzyme-Inhibitor Complex (EI) E->EI S Substrate (S) S->ES I Inhibitor (I) (e.g., 3-Formylpicolinic acid derivative) I->EI P Product (P) ES->P

Caption: General scheme of competitive enzyme inhibition.

Safety and Handling

Detailed safety and handling information for this compound is not extensively documented. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a chemical compound with potential as a building block in organic synthesis and medicinal chemistry. While basic physical and chemical properties are known, there is a significant lack of publicly available, detailed experimental data, including specific synthesis protocols, comprehensive spectroscopic analyses, and biological activity studies. Further research is required to fully characterize this compound and to explore its potential applications in drug discovery and development.

References

Spectroscopic Profile of 3-Formylpicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Formylpicolinic acid, a pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide also outlines standardized experimental protocols for acquiring such data.

Chemical Structure

This compound (IUPAC Name: 3-Formylpyridine-2-carboxylic acid) is a pyridine ring substituted with a carboxylic acid group at position 2 and a formyl (aldehyde) group at position 3.

Molecular Formula: C₇H₅NO₃ Molecular Weight: 151.12 g/mol CAS Number: 19182-29-7[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit signals for the three aromatic protons on the pyridine ring, the aldehyde proton, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and formyl groups.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 - 14.0Singlet (broad)1HCarboxylic acid (-COOH)
~10.1Singlet1HAldehyde (-CHO)
~8.8 - 9.0Doublet of doublets1HH6 (proton on pyridine ring)
~8.3 - 8.5Doublet of doublets1HH4 (proton on pyridine ring)
~7.8 - 8.0Triplet1HH5 (proton on pyridine ring)

¹³C NMR (Carbon NMR): The predicted ¹³C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~192Aldehyde Carbonyl (C=O)
~165Carboxylic Acid Carbonyl (C=O)
~152C2 (carbon attached to -COOH)
~150C6 (carbon adjacent to Nitrogen)
~140C4 (aromatic CH)
~135C3 (carbon attached to -CHO)
~128C5 (aromatic CH)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and aldehyde, and C-H stretches of the aromatic ring and aldehyde.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3300 - 2500Broad, StrongO-H stretch (Carboxylic acid dimer)
~3050MediumAromatic C-H stretch
~2850, ~2750Medium, WeakAldehyde C-H stretch (Fermi doublet)
~1730StrongC=O stretch (Carboxylic acid)
~1700StrongC=O stretch (Aldehyde)
~1600, ~1470MediumC=C and C=N stretches (Pyridine ring)
~1300MediumC-O stretch (Carboxylic acid)
~900Broad, MediumO-H bend (out-of-plane, Carboxylic acid dimer)
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (mass-to-charge ratio)Relative IntensityProposed Fragment
151High[M]⁺ (Molecular Ion)
134Moderate[M - OH]⁺
123High[M - CO]⁺ or [M - NCHO]⁺
106High[M - COOH]⁺
78Moderate[C₅H₄N]⁺ (Pyridine ring fragment)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable pH adjustment) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Set the appropriate spectral width and acquisition time for ¹H and ¹³C nuclei.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Use a Fourier-transform infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup:

    • Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

    • For ESI, the sample can be introduced via direct infusion or through a liquid chromatography (LC) system.[2][3] For EI, the sample is typically introduced via a direct insertion probe or a gas chromatography (GC) system.

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a desired mass range (e.g., m/z 50-300).

  • Data Processing: The instrument software will display the mass spectrum, showing the relative abundance of ions as a function of their mass-to-charge ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Interpretation Structure Elucidation and Verification NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

References

"3-Formylpicolinic acid" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Formylpicolinic Acid

This guide provides essential physicochemical data for this compound, a pyridinecarboxylic acid derivative of interest to researchers and professionals in drug development and chemical synthesis.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValue
Molecular Formula C₇H₅NO₃[1][2]
Molecular Weight 151.12 g/mol [2]
CAS Number 19182-29-7[1][2][3]

Logical Relationship of Molecular Properties

The relationship between the common name, molecular formula, and molecular weight is a foundational concept in chemistry. The molecular formula is derived from the structure of the molecule, and the molecular weight is calculated from the atomic weights of the constituent atoms in the formula.

Figure 1: Molecular Property Hierarchy A This compound B Molecular Formula C₇H₅NO₃ A->B Determines C Molecular Weight 151.12 g/mol B->C Calculates to

References

An In-depth Technical Guide on the Physical Properties of 3-Formyl-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Formyl-2-pyridinecarboxylic acid. The information is curated for professionals in research and development, with a focus on clarity, data presentation, and experimental context.

Core Physical and Chemical Properties

3-Formyl-2-pyridinecarboxylic acid, a pyridine derivative with both a carboxylic acid and an aldehyde functional group, possesses a unique set of physicochemical characteristics relevant to its application in organic synthesis and medicinal chemistry. Its properties are summarized in the table below.

PropertyValueReference
IUPAC Name 3-Formylpyridine-2-carboxylic acid
Synonyms 3-Formylpicolinic acid, 2-Carboxy-3-pyridinecarboxaldehyde[1]
CAS Number 19182-29-7[1]
Molecular Formula C₇H₅NO₃[1]
Molecular Weight 151.12 g/mol [1]
Appearance Light yellow to brown solid[1]
Melting Point 156-158 °C[1]
Boiling Point 364 °C (Predicted)[1]
Density 1.414 g/cm³ (Predicted)[1]
pKa 4.01 ± 0.10 (Predicted)[1]
Flash Point 174 °C (Predicted)[1]
Storage Temperature 2-8 °C under inert gas (Nitrogen or Argon)[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of solid organic compounds like 3-Formyl-2-pyridinecarboxylic acid.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, powdered 3-Formyl-2-pyridinecarboxylic acid is packed into a capillary tube, which is sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled, slow rate.

  • Observation: The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded. This range is the melting point of the substance.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

  • Preparation: An excess amount of solid 3-Formyl-2-pyridinecarboxylic acid is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

  • Analysis: The concentration of the dissolved solid in the clear solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

pKa Determination

The pKa value is a measure of the acidity of a compound. For a carboxylic acid, it represents the pH at which the acid is 50% dissociated in an aqueous solution.

Methodology: Potentiometric Titration

  • Solution Preparation: A known quantity of 3-Formyl-2-pyridinecarboxylic acid is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

  • Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.

  • Titration: A standard solution of a strong base (e.g., NaOH) is added in small, known increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: The pKa is determined from the resulting titration curve. It corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the melting point of a solid organic compound using the capillary method.

MeltingPointDetermination start Start sample_prep Sample Preparation: Pack dry solid into capillary tube start->sample_prep apparatus_setup Apparatus Setup: Place capillary tube in melting point apparatus sample_prep->apparatus_setup heating Heating: Heat the sample at a controlled rate apparatus_setup->heating observation Observation: Record temperature at first liquid and temperature at complete liquefaction heating->observation data_analysis Data Analysis: Determine the melting point range observation->data_analysis end End data_analysis->end

References

Unveiling 3-Formylpicolinic Acid: A Technical Guide to its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formylpicolinic acid, a substituted pyridine derivative, has emerged as a versatile building block in the synthesis of complex heterocyclic compounds with notable biological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its seminal synthesis and subsequent methodological advancements. It presents a compilation of quantitative data, detailed experimental protocols, and an exploration of its role in medicinal chemistry. Through structured data presentation and visual diagrams, this document serves as an in-depth resource for researchers engaged in the fields of organic synthesis and drug discovery.

Discovery and Historical Synthesis

The precise first synthesis of this compound is not definitively documented in a single, seminal publication. However, a 2016 study in the Journal of Medicinal Chemistry provides valuable insight into its synthetic origins, referencing earlier, established methods. This report indicates that the compound was historically prepared through two primary routes: the oxidation of 8-hydroxyquinoline and the reduction of pyridine-2,3-dicarboxylic acid anhydride. These early methods laid the groundwork for more modern synthetic approaches.

A significant advancement in its synthesis was a carbonylation reaction, presented as a more efficient alternative to the classical methods. This newer approach provided a more direct and higher-yielding pathway to this compound, facilitating its broader use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 19182-29-7N/A
Molecular Formula C₇H₅NO₃N/A
Molecular Weight 151.12 g/mol N/A
Melting Point 156-158 °CN/A
Boiling Point 364 °CN/A
Density 1.414 g/cm³N/A
Flash Point 174 °CN/A

Experimental Protocols

Synthesis via Carbonylation (Conceptual)

While the specific details of the referenced carbonylation synthesis require access to the original publication (Reference 166 from the 2016 Journal of Medicinal Chemistry article), a general conceptual workflow can be outlined. This method likely involves the introduction of a carbonyl group onto a pyridine precursor, followed by oxidation to the carboxylic acid.

Diagram of Conceptual Carbonylation Synthesis Workflow

G Pyridine_Precursor Halogenated Pyridine Precursor Carbonylation Carbonylation Reaction (e.g., with CO, catalyst) Pyridine_Precursor->Carbonylation Formyl_Intermediate Formyl-Pyridine Intermediate Carbonylation->Formyl_Intermediate Oxidation Oxidation Formyl_Intermediate->Oxidation Final_Product This compound Oxidation->Final_Product

Caption: Conceptual workflow for the synthesis of this compound via a carbonylation approach.

Historical Synthesis via Oxidation of 8-Hydroxyquinoline (Conceptual)

This classical method involves the oxidative cleavage of the quinoline ring system to yield the desired substituted pyridine.

Diagram of Conceptual Oxidation Workflow

G Hydroxyquinoline 8-Hydroxyquinoline Oxidation Oxidative Cleavage (e.g., with KMnO₄ or O₃) Hydroxyquinoline->Oxidation Intermediate Dicarboxylic Acid Intermediate Oxidation->Intermediate Decarboxylation Selective Decarboxylation Intermediate->Decarboxylation Final_Product This compound Decarboxylation->Final_Product

Caption: Conceptual workflow for the historical synthesis of this compound from 8-hydroxyquinoline.

Historical Synthesis via Reduction of Pyridine-2,3-dicarboxylic Acid Anhydride (Conceptual)

This method relies on the selective reduction of one of the carboxyl groups of the starting anhydride.

Diagram of Conceptual Reduction Workflow

G Anhydride Pyridine-2,3-dicarboxylic Acid Anhydride Reduction Selective Reduction (e.g., with a mild reducing agent) Anhydride->Reduction Final_Product This compound G Start This compound Reaction1 Condensation/ Cyclization Reactions Start->Reaction1 Intermediate Complex Heterocyclic Scaffolds Reaction1->Intermediate Modification Further Functionalization Intermediate->Modification Final Biologically Active Compounds (e.g., Enzyme Inhibitors) Modification->Final

Theoretical Exploration of 3-Formylpicolinic Acid's Conformational Landscape: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formylpicolinic acid, a substituted pyridine derivative, possesses a unique conformational landscape governed by the rotational freedom of its formyl and carboxylic acid substituents. Understanding the molecule's preferred three-dimensional structure is paramount for applications in medicinal chemistry and materials science, as conformation dictates intermolecular interactions and biological activity. This technical guide synthesizes theoretical insights from computational studies on analogous molecular systems to construct a comprehensive conformational analysis of this compound. Due to the absence of direct experimental or computational studies on this specific molecule, this guide leverages data from studies on 3-formylpyridine, picolinic acid, and related substituted aromatic systems to predict stable conformers, estimate rotational energy barriers, and explore the potential for intramolecular hydrogen bonding. All computational methodologies are detailed to provide a framework for future in silico investigations.

Introduction

The conformational flexibility of a molecule is a critical determinant of its physicochemical properties and biological function. For this compound, the orientation of the formyl group at the 3-position and the carboxylic acid group at the 2-position of the pyridine ring dictates its steric and electronic profile. The proximity of these two functional groups also introduces the possibility of intramolecular hydrogen bonding, which can significantly influence the conformational equilibrium.

This guide provides a theoretical framework for understanding the conformational preferences of this compound. By examining computational studies on its constituent fragments and related molecules, we can infer the key dihedral angles, the relative stabilities of different conformers, and the energy barriers to their interconversion.

Theoretical Methodology: A Composite Approach

The conformational analysis of organic molecules is routinely performed using a variety of computational chemistry techniques. Based on successful applications to similar pyridine derivatives, a robust theoretical protocol for investigating this compound would involve the following steps:

2.1. Initial Structure Generation and Optimization: Initial 3D structures of all possible conformers of this compound would be generated. A full geometry optimization would then be performed using Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost.

2.2. Conformational Search and Energy Profiling: To explore the potential energy surface (PES), a relaxed scan of the key dihedral angles would be performed. For this compound, the two critical dihedral angles are:

  • τ1 (C2-C3-C=O): Defines the orientation of the formyl group.

  • τ2 (N1-C2-C=O): Defines the orientation of the carboxylic acid group.

By systematically rotating these bonds and calculating the energy at each step, a 2D potential energy surface can be constructed, revealing the low-energy conformers (minima) and the transition states (saddle points) that connect them.

2.3. Vibrational Frequency Analysis: Following optimization, a vibrational frequency calculation is crucial to confirm that the identified structures are true energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energy (ZPVE) corrections, which are important for obtaining accurate relative energies.

2.4. Solvation Effects: To simulate a more realistic environment, the influence of a solvent (e.g., water) can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

A summary of a typical computational protocol is presented in Table 1.

Table 1: Recommended Computational Protocol for Conformational Analysis of this compound

ParameterRecommended SpecificationRationale
Method Density Functional Theory (DFT)Provides a good balance of accuracy and computational cost for organic molecules.
Functional B3LYP or ωB97X-DB3LYP is a widely used and well-benchmarked hybrid functional. ωB97X-D includes long-range and dispersion corrections, which can be important for non-covalent interactions.
Basis Set 6-311++G(d,p)A flexible basis set that includes diffuse functions (++) for describing anions and lone pairs, and polarization functions (d,p) for accurately describing bonding.
Software Gaussian, ORCA, etc.Standard quantum chemistry software packages.
Conformational Search Relaxed Potential Energy Surface (PES) ScanSystematically explores the conformational space defined by the key dihedral angles.
Structure Verification Vibrational Frequency AnalysisConfirms that optimized structures are true minima or transition states.
Solvation Model Polarizable Continuum Model (PCM)Accounts for the bulk effects of a solvent on the conformational equilibrium.

Predicted Conformational Landscape of this compound

Based on theoretical studies of related molecules, we can predict the key conformational features of this compound.

3.1. Rotation of the Formyl Group (τ1): A DFT study on 2-, 3-, and 4-formyl pyridine predicted that 3-formyl pyridine predominantly exists in a cis conformation, where the C=O bond is oriented towards the nitrogen atom of the pyridine ring.[1] The rotational barrier between the cis and trans conformers was calculated to be 8.55 kcal/mol.[1] Another study on 3-pyridinecarboxaldehyde identified two stable conformers, s-cis and s-trans, in the gas phase with very similar ionization energies, suggesting they are close in energy.

3.2. Rotation of the Carboxylic Acid Group (τ2): For picolinic acid (pyridine-2-carboxylic acid), computational studies have shown that the planar conformations are favored. The orientation of the hydroxyl group of the carboxylic acid can be either syn or anti with respect to the carbonyl group.

3.3. Interplay of Substituents and Intramolecular Hydrogen Bonding: The most significant conformational feature of this compound is the potential for an intramolecular hydrogen bond between the hydrogen of the carboxylic acid group and the oxygen of the formyl group, or between the formyl hydrogen and the carboxylic oxygen. The formation of a stable six-membered ring through hydrogen bonding would be a strong driving force for a specific planar conformation.

3.4. Postulated Stable Conformers: Based on the above considerations, we can postulate four likely planar conformers for this compound, as depicted in Figure 1.

Figure 1: Postulated Planar Conformers of this compound

G cluster_0 Conformer A (cis-syn) cluster_1 Conformer B (cis-anti) cluster_2 Conformer C (trans-syn) cluster_3 Conformer D (trans-anti) a Structure A b Structure B a->b Rotation of COOH c Structure C a->c Rotation of CHO d Structure D b->d Rotation of CHO c->d Rotation of COOH computational_workflow start Define Molecular Structure (this compound) geom_opt Initial Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt pes_scan Potential Energy Surface Scan (Rotation of τ1 and τ2) geom_opt->pes_scan identify_conformers Identify Energy Minima (Stable Conformers) pes_scan->identify_conformers identify_ts Identify Saddle Points (Transition States) pes_scan->identify_ts freq_analysis Vibrational Frequency Analysis identify_conformers->freq_analysis identify_ts->freq_analysis verify_minima Confirm True Minima (No Imaginary Frequencies) freq_analysis->verify_minima verify_ts Confirm Transition States (One Imaginary Frequency) freq_analysis->verify_ts relative_energies Calculate Relative Energies (Including ZPVE) verify_minima->relative_energies verify_ts->relative_energies solvation Incorporate Solvation Effects (PCM) relative_energies->solvation final_analysis Final Conformational Analysis solvation->final_analysis conformer_interconversion A A (cis-syn) TS_AB TS_AB A->TS_AB TS_AC TS_AC A->TS_AC B B (cis-anti) TS_BD TS_BD B->TS_BD C C (trans-syn) TS_CD TS_CD C->TS_CD D D (trans-anti) TS_AB->B TS_AC->C TS_BD->D TS_CD->D

References

Synthesis of 3-Formylpicolinic Acid: A Technical Guide to Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 3-formylpicolinic acid, a valuable building block in pharmaceutical and agrochemical research. This document details the core synthetic strategies, providing structured data on reaction parameters and yields, alongside detailed experimental protocols.

Core Synthetic Strategies

The synthesis of this compound, also known as 2-carboxy-3-pyridinecarboxaldehyde, predominantly proceeds through two main strategic pathways. The first involves the oxidation of readily available precursors to form 2,3-pyridinedicarboxylic acid, which is then selectively reduced to the target aldehyde. The second, more direct approach, focuses on the partial oxidation of suitable precursors. The key starting materials for these syntheses are 2,3-lutidine (2,3-dimethylpyridine) and quinoline.

A logical overview of the synthetic pathways is presented below:

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Final Product 2,3-Lutidine 2,3-Lutidine 2,3-Pyridinedicarboxylic Acid 2,3-Pyridinedicarboxylic Acid 2,3-Lutidine->2,3-Pyridinedicarboxylic Acid Oxidation Quinoline Quinoline Quinoline->2,3-Pyridinedicarboxylic Acid Oxidation This compound This compound 2,3-Pyridinedicarboxylic Acid->this compound Selective Reduction G cluster_synthesis Synthesis Workflow 2,3-Pyridinedicarboxylic Acid 2,3-Pyridinedicarboxylic Acid 2,3-Pyridinedicarboxylic Anhydride 2,3-Pyridinedicarboxylic Anhydride 2,3-Pyridinedicarboxylic Acid->2,3-Pyridinedicarboxylic Anhydride Dehydration (e.g., Oxalyl Chloride) Monoester/Monoacid Chloride Monoester/Monoacid Chloride 2,3-Pyridinedicarboxylic Anhydride->Monoester/Monoacid Chloride Nucleophilic Opening This compound This compound Monoester/Monoacid Chloride->this compound Selective Reduction (e.g., mild reducing agent)

The Synthetic Versatility of 3-Formylpicolinic Acid: A Gateway to Novel Heterocyclic Scaffolds with Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylpicolinic acid, a pyridine derivative featuring both a carboxylic acid and an aldehyde functional group, serves as a versatile and valuable building block in synthetic organic chemistry. Its unique bifunctional nature allows for a diverse range of chemical transformations, making it a key intermediate in the construction of complex heterocyclic systems. While direct biological applications of this compound are not extensively documented, its utility as a precursor to molecules with significant therapeutic potential, particularly in the realms of oncology and infectious diseases, is an area of growing research interest. This technical guide provides a comprehensive overview of the known and potential research applications of this compound, with a focus on its synthetic utility, and the biological activities of its derivatives.

Synthetic Applications: A Precursor to Complex Heterocycles

The primary research application of this compound lies in its role as a starting material for the synthesis of various fused heterocyclic compounds. The presence of the aldehyde and carboxylic acid groups on the pyridine ring allows for sequential and one-pot reactions to construct elaborate molecular architectures.

Synthesis of Pyrano[3,4-b]pyridin-8-ones and Thiazole Derivatives

A significant application of this compound is in the multi-step synthesis of 6-(2-arylthiazol-4-yl)-8H-pyrano[3,4-b]pyridin-8-ones. This synthetic pathway highlights the differential reactivity of the functional groups, leading to the sequential formation of pyranone and thiazole rings. These resulting compounds are being explored for their potential biological activities.[1][2][3]

Experimental Protocol: Synthesis of 6-(2-Arylthiazol-4-yl)-8H-pyrano[3,4-b]pyridin-8-ones

A general synthetic protocol involves a two-step heterocyclization process:

  • Formation of the Pyrone Fragment: this compound is reacted with chloroacetone. The carboxylic acid and formyl groups of the picolinic acid participate in a cyclization reaction to form a pyrone fragment fused to the pyridine ring.

  • Construction of the Thiazole Ring: The acetyl group on the newly formed pyranopyridinone is brominated. The resulting α-bromoketone then undergoes a Hantzsch thiazole synthesis by reacting with a thioamide to yield the final 6-(2-arylthiazol-4-yl)-8H-pyrano[3,4-b]pyridin-8-one.[1][2][3]

G 3-Formylpicolinic_acid This compound Pyrano_pyridinone_intermediate Pyrano[3,4-b]pyridin-8-one Intermediate 3-Formylpicolinic_acid->Pyrano_pyridinone_intermediate Cyclization Chloroacetone Chloroacetone Chloroacetone->Pyrano_pyridinone_intermediate Bromination Bromination Pyrano_pyridinone_intermediate->Bromination alpha_Bromo_ketone α-Bromo Ketone Intermediate Bromination->alpha_Bromo_ketone Final_Product 6-(2-Arylthiazol-4-yl)-8H-pyrano [3,4-b]pyridin-8-one alpha_Bromo_ketone->Final_Product Hantzsch Thiazole Synthesis Thioamide Thioamide Thioamide->Final_Product

Caption: Synthetic pathway from this compound.

Synthesis of Naphthyridines and Isoquinolines

The pyranopyridinone scaffold derived from this compound can be further elaborated to produce 1,7-naphthyridine and isoquinoline derivatives. These classes of compounds are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic drugs. The pyrone ring can be converted to a pyridone, which can then be functionalized to introduce various amino groups, leading to a library of novel compounds for biological screening.[4][5]

Potential Biological Applications of Derivatives

While this compound itself is not typically screened for biological activity, its derivatives have shown promise in preliminary studies, particularly in the area of cancer research.

Anticancer Activity

Derivatives of this compound, specifically 1-functionalized isoquinolines, have been the subject of anticancer activity screening. Studies have shown that the nature of the substituent on the isoquinoline core, which originates from the this compound backbone, plays a crucial role in the observed cytotoxicity against various cancer cell lines.[4]

For instance, a study on 1-functionalized 3-(2-(thien-2-yl)thiazol-4-yl)isoquinolines, synthesized from a precursor derived from this compound, demonstrated selective growth inhibition against several cancer cell lines.[4]

Table 1: Anticancer Activity of an Isoquinoline Derivative

Cancer Cell Line SubpanelCell LineGrowth Inhibition (%)
MelanomaMALME-3MHigh
MelanomaUACC-257High
Breast CancerMDA-MB-468Moderate
Colon CancerCOLO 205Moderate

Note: This data is qualitative as presented in the source. "High" and "Moderate" are used to represent the reported efficacy.[4]

G Start This compound Derivative (3-Hetarylisocoumarin) Recyclization Recyclization with (NH4)2CO3 Start->Recyclization Isoquinolinone Isoquinolin-1(2H)-one Recyclization->Isoquinolinone Chlorination Chlorination (POCl3) Isoquinolinone->Chlorination Chloro_isoquinoline 1-Chloroisoquinoline Chlorination->Chloro_isoquinoline Amination Amination with Secondary Amines Chloro_isoquinoline->Amination Final_Product 1-Amino-3-hetarylisoquinolines Amination->Final_Product Screening Anticancer Screening (NCI-60 Cell Lines) Final_Product->Screening

Caption: Workflow for synthesis and screening of isoquinolines.

Antimicrobial Potential

The core structures derived from this compound, such as those containing thiazole and pyridine moieties, are known to be present in various antimicrobial agents. The synthesis of Schiff bases and their metal complexes from this compound represents a promising avenue for the development of new antimicrobial compounds. The imine linkage in Schiff bases is often associated with biological activity, and chelation with metal ions can enhance this activity. Although specific data for derivatives of this compound is not yet widely available, this remains a key area for future research.

Role as a Metabolic Intermediate

Beyond its synthetic applications, this compound has been identified as an intermediate in the metabolic degradation of quinoline. This provides a rationale for its environmental and toxicological study, as quinoline and its derivatives are common environmental contaminants. Understanding the metabolic pathways of such compounds is crucial for assessing their environmental impact and developing bioremediation strategies.

Future Directions

The research landscape for this compound is ripe with possibilities. Future research should focus on:

  • Expansion of the Derivative Library: Systematic synthesis of a wider range of derivatives, including Schiff bases, hydrazones, and their metal complexes, to explore a broader chemical space.

  • Quantitative Biological Evaluation: Comprehensive in vitro and in vivo testing of these new derivatives for their anticancer, antimicrobial, and other potential therapeutic activities to establish clear structure-activity relationships.

  • Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways through which the biologically active derivatives exert their effects.

  • Development of Novel Synthetic Methodologies: Exploring new catalytic and green chemistry approaches to enhance the efficiency and sustainability of the synthetic routes starting from this compound.

Conclusion

This compound is a molecule of significant synthetic potential, offering a versatile platform for the creation of complex and medicinally relevant heterocyclic compounds. While the direct biological profile of this compound is underexplored, its role as a key intermediate in the synthesis of potential anticancer and antimicrobial agents is clear. For researchers in drug discovery and organic synthesis, this compound represents a valuable tool for accessing novel chemical entities with the potential to address unmet medical needs. Further investigation into the synthesis and biological evaluation of its derivatives is highly warranted.

References

An In-depth Technical Guide on 3-Formylpicolinic Acid Derivatives and Their Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-formylpicolinic acid and its derivatives, focusing on their synthesis, potential therapeutic applications, and the underlying biochemical pathways they may influence. While direct research on this compound derivatives is emerging, this document extrapolates from established knowledge of related picolinic acid and pyridine carboxaldehyde compounds to provide a foundational understanding for researchers in drug discovery and medicinal chemistry. This guide covers prospective synthetic routes for creating diverse libraries of this compound derivatives, including esters, amides, hydrazones, Schiff bases, and oximes, and discusses their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. Detailed, albeit inferred, experimental protocols and signaling pathway diagrams are provided to facilitate further research and development in this promising area of study.

Introduction

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives have long been a subject of interest in medicinal chemistry due to their diverse biological activities.[1] The introduction of a formyl group at the 3-position of the picolinic acid scaffold creates "this compound," a versatile building block with the potential for generating a wide array of novel chemical entities. The presence of three key functional groups—the carboxylic acid, the pyridine ring nitrogen, and the aldehyde—offers multiple points for chemical modification, enabling the synthesis of diverse derivatives with potentially unique pharmacological profiles.

This guide explores the untapped potential of this compound derivatives in drug discovery. By examining the known biological activities of structurally similar compounds, we can hypothesize the therapeutic areas where these derivatives might show promise. These areas include antimicrobial, anticancer, and enzyme inhibitory applications.

Synthesis of this compound Derivatives

The synthetic versatility of this compound (also known as 3-formyl-2-pyridinecarboxylic acid, CAS 19182-29-7) allows for the creation of a variety of derivatives through reactions involving its carboxylic acid and aldehyde functionalities.

General Synthetic Workflow

The general approach to synthesizing derivatives of this compound involves a multi-step process that begins with the activation of the carboxylic acid group, followed by reaction with a suitable nucleophile to form an ester or amide. The aldehyde group can then be further modified to generate Schiff bases, hydrazones, or oximes.

G A This compound B Activation of Carboxylic Acid (e.g., with SOCl2) A->B Step 1 H Reaction with Hydrazines A->H Alternative Step 2c I Reaction with Amines A->I Alternative Step 2d J Reaction with Hydroxylamine A->J Alternative Step 2e C 3-Formylpicolinoyl Chloride B->C D Esterification (Reaction with Alcohols) C->D Step 2a E Amidation (Reaction with Amines) C->E Step 2b F Ester Derivatives D->F G Amide Derivatives E->G K Hydrazone Derivatives H->K L Schiff Base Derivatives I->L M Oxime Derivatives J->M

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of various this compound derivatives. These protocols are based on standard organic synthesis methodologies and may require optimization for specific substrates.

2.2.1. Synthesis of 3-Formylpicolinoyl Chloride

  • Reaction: this compound is converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂).[2]

  • Procedure:

    • To a stirred solution of this compound (1 equivalent) in an inert solvent (e.g., dry dichloromethane or toluene), add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.

    • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC.

    • After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-formylpicolinoyl chloride, which can be used in the next step without further purification.

2.2.2. Synthesis of Ester and Amide Derivatives

  • Reaction: The synthesized 3-formylpicolinoyl chloride is reacted with various alcohols or amines to yield the corresponding esters or amides.[2][3]

  • Procedure for Esters:

    • Dissolve the crude 3-formylpicolinoyl chloride in a dry, inert solvent (e.g., dichloromethane).

    • Add the desired alcohol (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Procedure for Amides:

    • Dissolve the crude 3-formylpicolinoyl chloride in a dry, inert solvent.

    • Add the desired primary or secondary amine (1 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) at 0 °C.[4]

    • Stir the reaction at room temperature for 2-8 hours.

    • Work-up the reaction as described for the ester synthesis.

    • Purify the product by recrystallization or column chromatography.

2.2.3. Synthesis of Hydrazone, Schiff Base, and Oxime Derivatives

  • Reaction: The aldehyde functionality of this compound or its ester/amide derivatives can be condensed with hydrazines, primary amines, or hydroxylamine to form hydrazones, Schiff bases (imines), and oximes, respectively.[5][6][7]

  • General Procedure:

    • Dissolve the this compound derivative (1 equivalent) in a suitable solvent (e.g., ethanol or methanol).

    • Add the appropriate nucleophile: a hydrazine or hydrazide for hydrazones, a primary amine for Schiff bases, or hydroxylamine hydrochloride for oximes (1-1.2 equivalents).

    • Add a catalytic amount of acid (e.g., glacial acetic acid).

    • Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Collect the solid product by filtration, wash with a cold solvent, and dry. If no precipitate forms, concentrate the solution and purify by recrystallization or column chromatography.

Potential Therapeutic Applications

Based on the known biological activities of related pyridine and aldehyde-containing compounds, derivatives of this compound are hypothesized to have potential in several therapeutic areas.

Antimicrobial Activity

Hydrazone derivatives are a well-known class of compounds possessing a broad spectrum of antimicrobial activities.[8][9][10][11] The imine linkage in these molecules is often crucial for their biological action. It is plausible that hydrazone derivatives of this compound could exhibit antibacterial and antifungal properties. The pyridine ring and the carboxylic acid moiety could also contribute to the overall activity profile, potentially through chelation of metal ions essential for microbial growth.[12]

Table 1: Hypothetical Minimum Inhibitory Concentrations (MIC) for this compound Derivatives against Representative Microbes

Derivative Class Gram-Positive Bacteria (e.g., S. aureus) MIC (µg/mL) Gram-Negative Bacteria (e.g., E. coli) MIC (µg/mL) Fungi (e.g., C. albicans) MIC (µg/mL)
Hydrazones 16 - 128 32 - 256 8 - 64
Schiff Bases 8 - 64 16 - 128 16 - 128
Oximes 32 - 256 64 - 512 32 - 256

Note: These values are hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally.

Anticancer Activity

Schiff bases and their metal complexes have been extensively studied for their anticancer properties.[5][13][14][15] The mechanism of action often involves the induction of apoptosis through various signaling pathways. Derivatives of this compound, particularly Schiff bases, could potentially exhibit cytotoxic effects against cancer cell lines.

Potential Anticancer Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway through which a this compound derivative might induce apoptosis in cancer cells. This is based on common mechanisms observed for other anticancer agents.

G A This compound Derivative B Cell Membrane Interaction A->B C Induction of Oxidative Stress (ROS Production) B->C D Mitochondrial Membrane Depolarization C->D E Release of Cytochrome c D->E F Caspase Activation (Caspase-9, Caspase-3) E->F G Apoptosis F->G

Caption: Hypothetical apoptotic pathway induced by a this compound derivative.

Table 2: Hypothetical IC₅₀ Values for this compound Derivatives against Cancer Cell Lines

Derivative Class Breast Cancer (MCF-7) IC₅₀ (µM) Colon Cancer (HCT-116) IC₅₀ (µM)
Schiff Bases 5 - 50 10 - 75
Hydrazones 10 - 100 20 - 150
Metal Complexes 1 - 25 2 - 40

Note: These values are hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally.

Enzyme Inhibition

The structural features of this compound derivatives make them potential candidates for enzyme inhibitors. The pyridine nitrogen and the atoms in the derivatized side chain can act as hydrogen bond acceptors and donors, facilitating binding to the active site of an enzyme. Oxime derivatives, for instance, have been investigated as inhibitors of various enzymes.[2][3][16]

Potential Mechanism of Enzyme Inhibition

The following diagram depicts a simplified model of competitive enzyme inhibition by a this compound derivative.

G cluster_0 Normal Reaction cluster_1 Inhibited Reaction E Enzyme ES Enzyme-Substrate Complex E->ES + S S Substrate ES->E - S P Product ES->P P->E + E E2 Enzyme EI Enzyme-Inhibitor Complex (Inactive) E2->EI + I I This compound Derivative (Inhibitor) EI->E2 - I

Caption: Competitive inhibition of an enzyme by a this compound derivative.

Table 3: Hypothetical Kᵢ Values for this compound Derivatives against a Target Enzyme

Derivative Class Inhibition Constant (Kᵢ) (µM)
Oximes 1 - 20
Hydrazones 5 - 50
Amides 10 - 100

Note: These values are hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its derivatives, including esters, amides, hydrazones, Schiff bases, and oximes, hold the potential for a range of therapeutic applications, particularly as antimicrobial, anticancer, and enzyme-inhibiting agents. This technical guide provides a foundational framework for initiating research in this area by outlining potential synthetic strategies and hypothesized biological activities.

Future research should focus on the systematic synthesis and screening of diverse libraries of this compound derivatives. Quantitative structure-activity relationship (QSAR) studies will be crucial in identifying the key structural features that contribute to biological activity and in guiding the design of more potent and selective compounds.[6][17] Furthermore, detailed mechanistic studies will be necessary to elucidate the precise molecular targets and signaling pathways affected by these novel derivatives. The exploration of this chemical space could lead to the discovery of new therapeutic agents with significant clinical impact.

References

The Biological Significance of Picolinic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the multifaceted biological activities, mechanisms of action, and therapeutic potential of picolinic acid and its derivatives for researchers, scientists, and drug development professionals.

Introduction

Picolinic acid, an endogenous metabolite of tryptophan, and its synthetic derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[1] The unique structural features of the picolinic acid moiety, particularly its metal-chelating properties, contribute significantly to its diverse biological functions. This technical guide provides a comprehensive overview of the current understanding of picolinic acid derivatives, focusing on their therapeutic applications, underlying mechanisms of action, and relevant experimental data to aid in the advancement of drug discovery and development.

Therapeutic Applications and Biological Activities

Picolinic acid derivatives have demonstrated significant potential across a wide range of therapeutic areas, including antiviral, antiepileptic, antibacterial, antioxidant, anti-inflammatory, and anticancer applications.

Antiviral Activity

Picolinic acid itself has been identified as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus.[2][3] Its mechanism of action involves compromising the integrity of the viral membrane, thereby inhibiting the fusion between the virus and cellular membranes, a critical step for viral entry.[2]

Antiepileptic Activity

Certain derivatives of picolinic acid have shown potent anticonvulsant effects in various experimental models of seizures. For instance, picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA) has demonstrated a broad spectrum of anticonvulsant action.[4]

Antibacterial Activity

The antibacterial properties of picolinic acid and its metal complexes are well-documented.[1][5][6] These compounds exhibit activity against a range of both Gram-positive and Gram-negative bacteria.[5][6][7][8] The mechanism is often attributed to the chelation of essential metal ions required for bacterial growth and enzymatic activity.

Anticancer Activity

Picolinic acid derivatives have emerged as promising candidates for cancer therapy, exhibiting cytotoxicity against various cancer cell lines.[9] Their anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis via endoplasmic reticulum (ER) stress and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[9][10]

Anti-inflammatory and Antioxidant Activity

Picolinic acid and its derivatives also possess anti-inflammatory and antioxidant properties.[11][12] The anti-inflammatory effects are linked to the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. The antioxidant activity is attributed to their ability to scavenge free radicals and chelate transition metals that can catalyze oxidative reactions.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various picolinic acid derivatives.

Table 1: Antiviral and Antiepileptic Activity of Picolinic Acid Derivatives

Compound/DerivativeBiological ActivityAssay/ModelQuantitative DataReference
Picolinic AcidAntiviral (Influenza A H1N1)Virus Yield ReductionIC50: 0.5 mM[2]
Picolinic AcidAntiviral (SARS-CoV-2)Pseudotyped Virus EntryIC50: 2 mM[13]
Picolinic Acid 2-fluoro-benzylamideAnticonvulsantMaximal Electroshock (MES)ED50: 24.2 mg/kg[4]
Picolinic Acid 2-fluoro-benzylamideAnticonvulsantKainic Acid-induced seizuresED50: 19.9 mg/kg[4]
Picolinic Acid 2-fluoro-benzylamideAnticonvulsantAMPA-induced seizuresED50: 39.5 mg/kg[4]
Picolinic Acid 2-fluoro-benzylamideAnticonvulsantPTZ-induced seizuresED50: 56.2 mg/kg[4]
Picolinic Acid 2-fluoro-benzylamideAnticonvulsantBicuculline-induced seizuresED50: 76.4 mg/kg[4]
Picolinic Acid 2-fluoro-benzylamideAnticonvulsantPilocarpine-induced seizuresED50: 160.1 mg/kg[4]
Picolinic Acid 2-fluoro-benzylamideAnticonvulsantNMDA-induced seizuresED50: 165.2 mg/kg[4]

Table 2: Antibacterial Activity of Picolinic Acid and its Metal Complexes

Compound/DerivativeBacterial StrainQuantitative Data (MIC in mg/mL)Reference
Picolinic AcidSerratia marcescens0.5[8]
Picolinic AcidKlebsiella pneumoniae0.5[8]
Picolinic AcidEscherichia coli0.5[8]
Picolinic AcidShigella flexneri0.5[8]
Picolinic AcidBacillus cereus0.5[8]
Picolinic AcidProteus vulgaris0.5[8]
Picolinic AcidMicrococcus luteus0.5[8]
Picolinic AcidEnterobacter cloacae1.0[1]
Picolinic AcidProteus mirabilis1.5[8]
Picolinic AcidBacillus subtilis2.0[8]
Picolinic AcidStaphylococcus aureus2.0[8]
Picolinic AcidLactococcus lactis2.0[8]
Copper PicolinateStaphylococcus aureus0.5[5]
Copper PicolinateProteus vulgaris0.5[5]
Copper PicolinateMicrococcus luteus0.5[5]
Copper PicolinateLactococcus lactis0.5[5]
Copper PicolinateEscherichia coli0.5[5]
Copper PicolinateSerratia marcescens0.5[5]
Copper PicolinateProteus mirabilis0.5[5]
Cobalt PicolinateMicrococcus luteus0.5[5]
Cobalt PicolinateSerratia marcescens0.5[5]
Nickel PicolinateBacillus subtilis0.5[5]
Nickel PicolinateMicrococcus luteus0.5[5]
Nickel PicolinateKlebsiella pneumoniae0.5[5]
Manganese PicolinateBacillus subtilis0.5[5]
Manganese PicolinateMicrococcus luteus0.5[5]
Manganese PicolinateKlebsiella pneumoniae0.5[5]
Zinc PicolinateBacillus subtilis0.5[5]
Zinc PicolinateBacillus cereus0.5[5]
Zinc PicolinateShigella flexneri0.5[5]
Zinc PicolinateLactococcus lactis0.5[5]
Zinc PicolinateKlebsiella pneumoniae0.5[5]
Zinc PicolinateProteus mirabilis0.5[5]
Zinc PicolinateProteus vulgaris0.5[5]
Zinc PicolinateEscherichia coli0.5[5]
Zinc PicolinateEnterobacter cloacae0.5[5]
Zinc PicolinateStaphylococcus aureus0.5[5]
Dipicolinic AcidVarious Gram+ & Gram-MIC: 62.5-125 µg/mL[7]

Table 3: Anticancer Activity of Picolinic Acid Derivatives

Compound/DerivativeCell LineQuantitative DataReference
Compound 5 (a picolinic acid derivative)A549 (Human lung carcinoma)IC50: 99.93 µM[9]
Compound 4C (a picolinic acid derivative)MCF-7 (Human breast adenocarcinoma)GI50: 86.8 µg/mL[14]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of picolinic acid derivatives stem from their ability to interact with various cellular targets and modulate key signaling pathways.

Metal Chelation

One of the most prominent mechanisms of action is metal chelation. Picolinic acid is a bidentate chelating agent that can form stable complexes with various metal ions, including zinc, iron, copper, and manganese.[15] This property is crucial for its antibacterial and antioxidant effects, as it can sequester essential metal ions from microorganisms or prevent them from participating in harmful redox reactions.

Enzyme Inhibition

Picolinic acid derivatives have been shown to inhibit a variety of enzymes. For example, ASK1 inhibitors with an IC50 < 300 nM have been developed from picolinic acid scaffolds.[16] This inhibitory activity is central to their therapeutic potential in various diseases, including cancer and inflammatory disorders.

Modulation of Signaling Pathways

Picolinic acid derivatives can modulate several critical signaling pathways involved in cell survival, proliferation, and inflammation.

In cancer cells, certain picolinic acid derivatives can induce apoptosis by triggering endoplasmic reticulum (ER) stress. This leads to the activation of the unfolded protein response (UPR) and ultimately results in programmed cell death.

ER_Stress_Apoptosis cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Mitochondrion Mitochondrion cluster_Apoptosis Apoptosis ER_Stress ER Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK IRE1 IRE1α UPR->IRE1 ATF6 ATF6 UPR->ATF6 eIF2a eIF2α PERK->eIF2a phosphorylates XBP1s XBP1s IRE1->XBP1s activates ATF6->XBP1s activates ATF4 ATF4 eIF2a->ATF4 activates CHOP CHOP ATF4->CHOP induces XBP1s->CHOP induces Bcl2_down Bcl-2 family (downregulation) CHOP->Bcl2_down Mito_Pathway Mitochondrial Pathway Bcl2_down->Mito_Pathway activates Caspase9 Caspase-9 Mito_Pathway->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Picolinic_Derivative Picolinic Acid Derivative Picolinic_Derivative->ER_Stress induces

Caption: ER stress-mediated apoptosis induced by picolinic acid derivatives.

Many picolinic acid derivatives function as kinase inhibitors, targeting key enzymes in signaling pathways that are often dysregulated in cancer and other diseases. By blocking the activity of these kinases, they can inhibit cell proliferation and induce apoptosis.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade activates Picolinic_Derivative Picolinic Acid Derivative Picolinic_Derivative->Kinase_Cascade inhibits Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor activates Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factor->Cell_Response promotes

Caption: General mechanism of kinase inhibition by picolinic acid derivatives.

Picolinic acid derivatives can exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.

Anti_Inflammatory_Signaling cluster_Stimuli Inflammatory Stimuli (e.g., LPS) cluster_Signaling Signaling Cascades cluster_Nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK MAPK MAPK (p38, JNK, ERK) Stimulus->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates AP1 AP-1 MAPK->AP1 activates Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression AP1->Gene_Expression Picolinic_Derivative Picolinic Acid Derivative Picolinic_Derivative->IKK inhibits Picolinic_Derivative->MAPK inhibits

Caption: Inhibition of NF-κB and MAPK pathways by picolinic acid derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of picolinic acid derivatives.

General Synthesis of Picolinic Acid Derivatives

A common method for the synthesis of picolinic acid amides involves the activation of the carboxylic acid followed by reaction with an appropriate amine.

Materials:

  • Picolinic acid or a substituted picolinic acid

  • Thionyl chloride (SOCl₂) or other activating agent (e.g., EDC/HOBt)

  • Appropriate amine

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Suspend the picolinic acid in anhydrous DCM.

  • Add thionyl chloride dropwise at 0 °C and then reflux the mixture until the reaction is complete (monitored by TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous DCM.

  • To a separate flask, dissolve the amine and triethylamine in anhydrous DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.[17][18]

Synthesis_Workflow Start Start: Picolinic Acid Activation Carboxylic Acid Activation (e.g., with SOCl₂) Start->Activation Acid_Chloride Picolinoyl Chloride Activation->Acid_Chloride Reaction Reaction with Amine (in the presence of a base) Acid_Chloride->Reaction Crude_Product Crude Picolinamide Derivative Reaction->Crude_Product Workup Aqueous Workup (Wash with NaHCO₃, Brine) Crude_Product->Workup Drying Drying and Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Final_Product Pure Picolinamide Derivative Purification->Final_Product MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Treatment Treat Cells with Picolinic Acid Derivative (Serial Dilutions) Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan Crystal Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance Analysis Data Analysis (Calculate % Viability, IC50) Absorbance->Analysis End End: Determine Cytotoxicity Analysis->End

References

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 3-Formylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of various heterocyclic compounds utilizing 3-formylpicolinic acid as a versatile starting material. The inherent reactivity of the aldehyde and carboxylic acid functionalities, coupled with the pyridine scaffold, makes this compound a valuable building block in the construction of novel fused heterocyclic systems of interest in medicinal chemistry and drug discovery.

Introduction

This compound possesses two key reactive sites: the formyl group at the 3-position and the carboxylic acid at the 2-position of the pyridine ring. This arrangement allows for a variety of cyclocondensation reactions with binucleophilic reagents to construct fused pyridazine, triazole, and other heterocyclic systems. These scaffolds are prevalent in many biologically active molecules, and their synthesis from readily available starting materials is of significant interest.

Core Synthetic Pathway: Formation of a Pyridopyridazinone Intermediate

A primary synthetic route involves the cyclocondensation of this compound with hydrazine hydrate. This reaction proceeds via initial formation of a hydrazone with the aldehyde, followed by intramolecular cyclization and dehydration to yield a stable 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one core structure. This intermediate serves as a versatile platform for further functionalization and the synthesis of more complex heterocyclic systems.

I. Synthesis of 5-Phenylpyrido[3,2-d]pyridazin-8(7H)-one

This protocol details the foundational reaction for creating a key pyridopyridazinone intermediate from a derivative of this compound, specifically 3-benzoyl picolinic acid, which serves as a close structural analog for demonstrating the cyclization chemistry. The reaction with hydrazine hydrate leads to the formation of the fused pyridopyridazinone ring system.

Experimental Protocol

Materials:

  • 3-Benzoyl picolinic acid (structurally analogous starting material)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • n-Butanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-benzoyl picolinic acid (0.01 mol) in n-butanol (20 mL) in a round-bottom flask, add hydrazine hydrate (0.01 mol).

  • The reaction mixture is refluxed for 3 hours with continuous stirring.

  • After reflux, the mixture is allowed to cool to room temperature.

  • The precipitated solid is collected by filtration, washed with a small amount of cold n-butanol, and dried.

  • The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield the purified 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one.

Quantitative Data
ParameterValue
Reactants3-Benzoyl picolinic acid, Hydrazine hydrate
Solventn-Butanol
Reaction Time3 hours
Reaction TemperatureReflux
Product5-Phenylpyrido[3,2-d]pyridazin-8(7H)-one

Note: The yield for this specific reaction is not provided in the source material.

Reaction Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 3_Benzoyl_Picolinic_Acid 3-Benzoyl Picolinic Acid Reaction Cyclocondensation 3_Benzoyl_Picolinic_Acid->Reaction Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Reaction n_Butanol n-Butanol (Solvent) n_Butanol->Reaction Reflux Reflux (3h) Reflux->Reaction Workup Cooling & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Pyridopyridazinone 5-Phenylpyrido[3,2-d]pyridazin-8(7H)-one Purification->Pyridopyridazinone

Caption: Workflow for the synthesis of the pyridopyridazinone core.

II. Further Derivatization of the Pyridopyridazinone Core

The pyridopyridazinone intermediate can be further modified to generate a library of novel heterocyclic compounds. The following protocols outline potential synthetic transformations based on established methodologies for similar heterocyclic systems.

A. Synthesis of Fused Triazolopyridines

The synthesis of triazolopyridines often involves the cyclization of a hydrazinopyridine derivative.[1][2] While a direct protocol from this compound is not available, a plausible route involves the conversion of the pyridopyridazinone to a hydrazino intermediate, followed by cyclization.

Proposed Synthetic Pathway:

  • Chlorination: The pyridopyridazinone is first chlorinated, for example using phosphorus oxychloride (POCl₃), to activate the pyridazinone ring for nucleophilic substitution.

  • Hydrazinolysis: The resulting chloro-pyridopyridazine is then reacted with hydrazine hydrate to introduce the hydrazino group.

  • Cyclization: The hydrazino-pyridopyridazine is then cyclized with a suitable one-carbon synthon (e.g., formic acid, triethyl orthoformate) to form the fused triazole ring.

Proposed Experimental Protocol for Triazole Formation

Materials:

  • 5-Phenyl-8-chloropyrido[3,2-d]pyridazine (from chlorination of the pyridopyridazinone)

  • Hydrazine hydrate

  • Formic acid

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Hydrazinolysis: Reflux a solution of 5-phenyl-8-chloropyrido[3,2-d]pyridazine (0.01 mol) and hydrazine hydrate (0.02 mol) in ethanol (30 mL) for 6 hours. After cooling, the precipitated product, 8-hydrazino-5-phenylpyrido[3,2-d]pyridazine, is filtered, washed with ethanol, and dried.

  • Cyclization: A mixture of the 8-hydrazino-5-phenylpyrido[3,2-d]pyridazine (0.01 mol) and formic acid (15 mL) is refluxed for 5 hours.[3] The reaction mixture is then cooled and poured into ice water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the triazolo[4,3-b]pyrido[3,2-d]pyridazine derivative.

Signaling Pathway Diagram of the Proposed Synthesis

G Start This compound Intermediate1 Pyridopyridazinone Start->Intermediate1 + Hydrazine (Cyclocondensation) Intermediate2 Chloro-pyridopyridazine Intermediate1->Intermediate2 + POCl₃ (Chlorination) Intermediate3 Hydrazino-pyridopyridazine Intermediate2->Intermediate3 + Hydrazine (Hydrazinolysis) Product Triazolopyridopyridazine Intermediate3->Product + Formic Acid (Cyclization)

References

3-Formylpicolinic Acid: A Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylpicolinic acid, a pyridine derivative featuring both a carboxylic acid and an aldehyde functional group, is a valuable and versatile intermediate in organic synthesis. Its unique bifunctional nature allows for a wide range of chemical transformations, making it an attractive building block for the synthesis of complex heterocyclic compounds, including pharmaceutically active molecules and natural products. The strategic positioning of the formyl and carboxyl groups on the pyridine ring enables selective reactions, providing access to a diverse array of molecular architectures. This document provides an overview of the applications of this compound, along with detailed experimental protocols for its synthesis and key transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 19182-29-7[1]
Molecular Formula C₇H₅NO₃[1]
Molecular Weight 151.12 g/mol [1]
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
Solubility Soluble in various organic solvents.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the selective oxidation of a suitable precursor, such as 3-methylpicolinic acid or its derivatives. While a specific detailed protocol for the direct synthesis of this compound was not found in the reviewed literature, a general procedure based on the oxidation of related methylpyridines is proposed below.[2][3]

Protocol: Oxidation of 3-Methylpicolinic Acid to this compound (Proposed)

Materials:

  • 3-Methylpicolinic acid

  • Oxidizing agent (e.g., Selenium Dioxide (SeO₂), Potassium Permanganate (KMnO₄))

  • Solvent (e.g., Dioxane, Pyridine, Water)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Drying agent (e.g., Anhydrous sodium sulfate (Na₂SO₄), Anhydrous magnesium sulfate (MgSO₄))

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylpicolinic acid in a suitable solvent.

  • Addition of Oxidizing Agent: Slowly add the oxidizing agent to the solution. The reaction may be exothermic, so careful addition and cooling might be necessary.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (e.g., manganese dioxide) is formed, filter it off.

  • pH Adjustment: Carefully neutralize the reaction mixture with a base such as sodium bicarbonate or sodium carbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous solution with an organic solvent multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by a suitable method such as column chromatography or recrystallization.

Note: The choice of oxidizing agent and reaction conditions will significantly impact the yield and purity of the product. Optimization of these parameters is crucial for a successful synthesis.

Applications in Organic Synthesis

The aldehyde and carboxylic acid functionalities of this compound allow it to participate in a variety of important organic reactions, making it a key intermediate for the construction of more complex molecules.

Knoevenagel Condensation

The aldehyde group of this compound can readily undergo Knoevenagel condensation with active methylene compounds. This reaction is a powerful tool for the formation of carbon-carbon double bonds and the synthesis of α,β-unsaturated carboxylic acids and their derivatives.[4][5]

Protocol: Knoevenagel Condensation of this compound with Malonic Acid (Doebner Modification)

Materials:

  • This compound

  • Malonic acid

  • Pyridine (as both solvent and catalyst)

  • Piperidine (optional, as a co-catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and malonic acid in pyridine.

  • Catalyst Addition: If desired, add a catalytic amount of piperidine.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be purified by recrystallization.

The workflow for a typical Knoevenagel condensation is depicted below:

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 3_Formylpicolinic_Acid This compound Unsaturated_Product α,β-Unsaturated Product 3_Formylpicolinic_Acid->Unsaturated_Product Condensation Active_Methylene_Compound Active Methylene Compound Active_Methylene_Compound->Unsaturated_Product Base_Catalyst Base Catalyst (e.g., Pyridine, Piperidine) Base_Catalyst->Unsaturated_Product

Caption: Knoevenagel condensation of this compound.

Synthesis of Kinase Inhibitors

Pyridine-based scaffolds are prevalent in many kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase domain. The versatile functional groups of this compound make it an ideal starting material for the synthesis of novel kinase inhibitors.[6][7][8][9] For instance, the aldehyde can be converted to an amine via reductive amination, which can then be acylated or coupled with other fragments to build the desired inhibitor structure.

The logical workflow for utilizing this compound in the synthesis of kinase inhibitors is illustrated below:

Kinase_Inhibitor_Synthesis 3_Formylpicolinic_Acid This compound Reductive_Amination Reductive Amination 3_Formylpicolinic_Acid->Reductive_Amination Amino_Intermediate Amino Intermediate Reductive_Amination->Amino_Intermediate Coupling_Reaction Coupling Reaction Amino_Intermediate->Coupling_Reaction Kinase_Inhibitor Kinase Inhibitor Coupling_Reaction->Kinase_Inhibitor

Caption: Synthesis of kinase inhibitors from this compound.

Use in Natural Product Synthesis

The structural motif of picolinic acid and its derivatives is found in various natural products.[10][11][12] this compound serves as a valuable synthon for the total synthesis and derivatization of these natural products, allowing for the exploration of their biological activities and structure-activity relationships. The aldehyde and carboxylic acid handles provide convenient points for elaboration and modification of the natural product scaffold.

Conclusion

This compound is a highly useful and versatile intermediate in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules with potential applications in medicinal chemistry and materials science. The protocols and information provided herein are intended to serve as a guide for researchers and scientists in harnessing the synthetic potential of this valuable building block. Further exploration of the reactivity of this compound is likely to uncover new and exciting applications in the future.

References

Application Notes and Protocols for 3-Formylpicolinic Acid in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-formylpicolinic acid in multicomponent reactions (MCRs), a class of chemical reactions in which three or more reactants combine in a single step to form a complex product.[1][2][3] Such reactions are highly valued in medicinal chemistry and drug discovery for their efficiency and ability to rapidly generate libraries of structurally diverse molecules.[1][4] this compound is a unique building block for MCRs as it contains both an aldehyde and a carboxylic acid functional group, allowing it to participate in powerful transformations such as the Ugi and Passerini reactions.

Introduction to Multicomponent Reactions with this compound

This compound can serve as a bifunctional component in isocyanide-based multicomponent reactions. The presence of both the aldehyde and carboxylic acid moieties on the same pyridine scaffold offers a direct route to highly functionalized and complex heterocyclic structures. The primary MCRs where this substrate is applicable are the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR).

Ugi Four-Component Reaction (U-4CR): This reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[5] In the context of this compound, the molecule itself provides two of the four necessary components.

Passerini Three-Component Reaction (P-3CR): This reaction combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.[6][7][8] Similar to the Ugi reaction, this compound can act as the aldehyde and carboxylic acid source.

The products derived from these reactions are often peptidomimetics or possess drug-like scaffolds, making them valuable for screening in drug discovery programs.[9]

Data Presentation: Plausible Reaction Schemes and Products

The following tables outline hypothetical reaction schemes using this compound in Ugi and Passerini reactions with representative reactants. The yields are estimated based on typical outcomes for these reaction types.

Table 1: Hypothetical Ugi Four-Component Reaction with this compound

AmineIsocyanideProduct StructureExpected Yield (%)
Anilinetert-Butyl isocyanide60-85
BenzylamineCyclohexyl isocyanide65-90
MethylamineBenzyl isocyanide55-80

Table 2: Hypothetical Passerini Three-Component Reaction with this compound

IsocyanideProduct StructureExpected Yield (%)
tert-Butyl isocyanide70-95
Cyclohexyl isocyanide75-98
Benzyl isocyanide65-90

Experimental Protocols

The following are generalized experimental protocols for conducting Ugi and Passerini reactions with this compound. These protocols are based on standard procedures for these MCRs and may require optimization for specific substrate combinations.

Protocol 1: General Procedure for the Ugi Four-Component Reaction

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 eq)

  • Isocyanide (1.0 eq)

  • Methanol (solvent)

Procedure:

  • To a solution of this compound (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the amine (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired α-acylamino amide.

Protocol 2: General Procedure for the Passerini Three-Component Reaction

Materials:

  • This compound (1.0 eq)

  • Isocyanide (1.0 eq)

  • Dichloromethane (DCM, anhydrous solvent)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Add the isocyanide (1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.[8] Aprotic solvents and high concentrations of reactants are known to favor the Passerini reaction.[6][8]

  • Once the reaction is complete, remove the solvent in vacuo.

  • The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure α-acyloxy amide.

Visualizations

Logical Workflow for a Ugi Four-Component Reaction

Ugi_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification R1 This compound P1 Mix in Methanol R1->P1 R2 Amine R2->P1 R3 Isocyanide R3->P1 P2 Stir at Room Temp P1->P2 P3 Monitor by TLC P2->P3 W1 Solvent Evaporation P3->W1 W2 Column Chromatography W1->W2 Product α-Acylamino Amide Product W2->Product

Caption: General workflow for the Ugi reaction.

Signaling Pathway Context: Potential for Kinase Inhibition

Derivatives of pyridine, such as those synthesized from this compound, are common scaffolds in kinase inhibitors. The products of Ugi and Passerini reactions using this starting material could potentially be screened for activity against various kinases involved in cell signaling pathways implicated in diseases like cancer.

Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activation CellularResponse Cell Proliferation, Survival TranscriptionFactor->CellularResponse Gene Expression Ugi_Product Ugi/Passerini Product (Potential Inhibitor) Ugi_Product->Kinase2 Inhibition

Caption: Potential kinase inhibition pathway.

References

Application Notes and Protocols for the Synthesis of 3-Formylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the chemical synthesis of 3-Formylpicolinic acid, a significant heterocyclic compound with applications in medicinal chemistry and materials science. The described method is a multi-step process commencing with the selective oxidation of 2,3-lutidine. This protocol is intended for researchers and professionals in the fields of organic synthesis, drug discovery, and chemical development.

Introduction

This compound, also known as 2-carboxy-3-pyridinecarboxaldehyde, is a bifunctional pyridine derivative incorporating both a carboxylic acid and an aldehyde group. This unique structural arrangement makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and novel ligands for coordination chemistry. The protocol outlined herein describes a plausible synthetic route starting from the readily available precursor, 2,3-lutidine. The synthesis involves a two-stage oxidation strategy: the initial selective oxidation of the 3-methyl group to a formyl group, followed by the oxidation of the 2-methyl group to a carboxylic acid. Careful control of reaction conditions is critical to achieve the desired product and minimize side reactions.

Reaction Scheme

The overall synthetic transformation is depicted below:

Step 1: Selective Oxidation of 2,3-Lutidine to 3-Formyl-2-methylpyridine

This step involves the selective oxidation of the methyl group at the 3-position. A common method for such selective oxidation is through bromination followed by hydrolysis.

Step 2: Oxidation of 3-Formyl-2-methylpyridine to this compound

The remaining methyl group at the 2-position is then oxidized to a carboxylic acid using a stronger oxidizing agent.

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
2,3-LutidineReagentSigma-Aldrich
N-Bromosuccinimide (NBS)ReagentSigma-Aldrich
Benzoyl Peroxide (BPO)ReagentSigma-Aldrich
Carbon Tetrachloride (CCl₄)AnhydrousSigma-Aldrich
Sodium Bicarbonate (NaHCO₃)ACSFisher Scientific
Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific
Potassium Permanganate (KMnO₄)ACSFisher Scientific
Sodium Hydroxide (NaOH)ACSFisher Scientific
Hydrochloric Acid (HCl)ConcentratedFisher Scientific
Dichloromethane (CH₂Cl₂)ACSFisher Scientific
Ethyl AcetateACSFisher Scientific
HexanesACSFisher Scientific

3.2. Step-by-Step Procedure

Step 1: Synthesis of 3-(Bromomethyl)-2-methylpyridine

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-lutidine (10.7 g, 0.1 mol) in 200 mL of anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (17.8 g, 0.1 mol) and benzoyl peroxide (0.24 g, 1 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C) and maintain reflux for 4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.

  • Wash the filtrate with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(bromomethyl)-2-methylpyridine.

Step 2: Synthesis of 3-Formyl-2-methylpyridine

  • Dissolve the crude 3-(bromomethyl)-2-methylpyridine in 150 mL of water.

  • Add sodium bicarbonate (12.6 g, 0.15 mol) to the solution.

  • Heat the mixture to 80°C and stir vigorously for 6 hours to facilitate hydrolysis. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 3: Synthesis of this compound

  • In a 1 L three-necked flask fitted with a mechanical stirrer, thermometer, and a dropping funnel, suspend 3-formyl-2-methylpyridine (6.05 g, 0.05 mol) in 200 mL of water.

  • Heat the suspension to 70°C.

  • Slowly add a solution of potassium permanganate (15.8 g, 0.1 mol) in 300 mL of water from the dropping funnel over a period of 2 hours. Maintain the reaction temperature between 70-80°C.

  • After the addition is complete, continue stirring at 80°C until the purple color of the permanganate disappears (approximately 2-3 hours).

  • Cool the reaction mixture and filter off the manganese dioxide precipitate through a pad of celite. Wash the filter cake with hot water (2 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to a volume of about 100 mL.

  • Cool the concentrated solution in an ice bath and carefully acidify to pH 3-4 with concentrated hydrochloric acid.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 50°C.

  • The crude product can be recrystallized from a mixture of ethanol and water to afford the pure compound.

Data Summary

CompoundStarting Material (mass)Product (mass)Yield (%)Melting Point (°C)
3-(Bromomethyl)-2-methylpyridine10.7 g~16.7 g (crude)~90% (crude)N/A
3-Formyl-2-methylpyridine~16.7 g (crude)~5.1 g~75% (over 2 steps)38-40
This compound6.05 g~5.7 g~75%156-158[1]

Note: Yields are estimates and can vary based on experimental conditions and purification efficiency.

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Oxidation Lutidine 2,3-Lutidine NBS NBS, BPO, CCl4, Reflux BromoIntermediate 3-(Bromomethyl)-2-methylpyridine NBS->BromoIntermediate Hydrolysis NaHCO3, H2O, 80°C BromoIntermediate->Hydrolysis FormylIntermediate 3-Formyl-2-methylpyridine Hydrolysis->FormylIntermediate KMnO4 KMnO4, H2O, 70-80°C FormylIntermediate->KMnO4 FinalProduct This compound KMnO4->FinalProduct

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Carbon tetrachloride is a hazardous and environmentally damaging solvent; handle with extreme care and dispose of it according to institutional guidelines. Consider substitution with a less hazardous solvent if possible.

  • Potassium permanganate is a strong oxidizing agent; avoid contact with combustible materials.

  • Handle concentrated acids and bases with care.

Disclaimer: This protocol is a proposed synthetic route based on established chemical principles and may require optimization. All procedures should be carried out by trained personnel in a suitable laboratory setting.

References

Application Notes and Protocols for the Synthesis of 1,7-Naphthyridines Using 3-Formylpicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1,7-naphthyridine derivatives, utilizing precursors of 3-formylpicolinic acid. The methodologies are based on established chemical syntheses, primarily the Friedländer annulation, offering a robust approach for obtaining this heterocyclic scaffold, which is of significant interest in medicinal chemistry and drug development.

Introduction

The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Its synthesis, however, can be challenging. This document outlines two primary synthetic routes starting from 3-nitro-4-pyridinecarboxaldehyde, a versatile precursor that can be conceptually derived from this compound through reduction of the nitro group and manipulation of the carboxyl group. These methods, adapted from the work of Ikekawa and Ohta, provide a foundation for accessing substituted 1,7-naphthyridines.

The first pathway is a modification of the classic Friedländer synthesis, where an amino-aldehyde is condensed with a compound containing an active methylene group, such as a ketone, to form the pyridine ring of the naphthyridine system. The second route involves a condensation reaction with malonic acid, followed by cyclization to yield a hydroxy-substituted 1,7-naphthyridine.

Synthetic Pathways

The overall synthetic strategy involves the initial preparation of key intermediates from 3-nitro-4-pyridinecarboxaldehyde, followed by cyclization to form the 1,7-naphthyridine ring system.

Synthesis_Pathways cluster_start Starting Material cluster_intermediate1 Intermediate Synthesis cluster_products 1,7-Naphthyridine Products 3-Nitro-4-picoline 3-Nitro-4-picoline 3-Nitro-4-pyridinecarboxaldehyde 3-Nitro-4-pyridinecarboxaldehyde 3-Nitro-4-picoline->3-Nitro-4-pyridinecarboxaldehyde SeO₂ Oxidation N-(3-Nitro-4-picolylidene)-p-toluidine N-(3-Nitro-4-picolylidene)-p-toluidine 3-Nitro-4-pyridinecarboxaldehyde->N-(3-Nitro-4-picolylidene)-p-toluidine p-Toluidine β-(3-Nitro-4-pyridyl)acrylic Acid β-(3-Nitro-4-pyridyl)acrylic Acid 3-Nitro-4-pyridinecarboxaldehyde->β-(3-Nitro-4-pyridyl)acrylic Acid Malonic Acid N-(3-Amino-4-picolylidene)-p-toluidine N-(3-Amino-4-picolylidene)-p-toluidine N-(3-Nitro-4-picolylidene)-p-toluidine->N-(3-Amino-4-picolylidene)-p-toluidine Reduction 2-Phenyl-1,7-naphthyridine 2-Phenyl-1,7-naphthyridine N-(3-Amino-4-picolylidene)-p-toluidine->2-Phenyl-1,7-naphthyridine Acetophenone, Friedländer Annulation 2,10-Diaza-5,6,7,8-tetrahydroanthracene 2,10-Diaza-5,6,7,8-tetrahydroanthracene N-(3-Amino-4-picolylidene)-p-toluidine->2,10-Diaza-5,6,7,8-tetrahydroanthracene Cyclohexanone, Friedländer Annulation β-(3-Amino-4-pyridyl)acrylic Acid β-(3-Amino-4-pyridyl)acrylic Acid β-(3-Nitro-4-pyridyl)acrylic Acid->β-(3-Amino-4-pyridyl)acrylic Acid Reduction 2-Hydroxy-1,7-naphthyridine 2-Hydroxy-1,7-naphthyridine β-(3-Amino-4-pyridyl)acrylic Acid->2-Hydroxy-1,7-naphthyridine Cyclization

Caption: Synthetic routes to 1,7-naphthyridines.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the key steps in the synthesis of 1,7-naphthyridine derivatives.

StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)ProductYield (%)
13-Nitro-4-picolineSelenium DioxideDioxaneReflux53-Nitro-4-pyridinecarboxaldehyde45
23-Nitro-4-pyridinecarboxaldehydep-ToluidineEthanolReflux2N-(3-Nitro-4-picolylidene)-p-toluidine90
3N-(3-Nitro-4-picolylidene)-p-toluidineRaney NickelEthanolRoom Temp.-N-(3-Amino-4-picolylidene)-p-toluidine85
4aN-(3-Amino-4-picolylidene)-p-toluidine, AcetophenonePiperidine-150-16032-Phenyl-1,7-naphthyridine60
4bN-(3-Amino-4-picolylidene)-p-toluidine, CyclohexanonePiperidine-150-16032,10-Diaza-5,6,7,8-tetrahydroanthracene55
53-Nitro-4-pyridinecarboxaldehydeMalonic Acid, PiperidinePyridine1002β-(3-Nitro-4-pyridyl)acrylic Acid80
6β-(3-Nitro-4-pyridyl)acrylic AcidRaney NickelEthanolRoom Temp.-β-(3-Amino-4-pyridyl)acrylic Acid90
7β-(3-Amino-4-pyridyl)acrylic Acid10% Hydrochloric AcidWaterReflux12-Hydroxy-1,7-naphthyridine70

Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-4-pyridinecarboxaldehyde

This protocol describes the oxidation of 3-nitro-4-picoline to the corresponding aldehyde.

Materials:

  • 3-Nitro-4-picoline

  • Selenium Dioxide (SeO₂)

  • Dioxane

  • Filter aid (e.g., Celite)

  • Rotary evaporator

  • Heating mantle and reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitro-4-picoline in dioxane.

  • Add selenium dioxide to the solution.

  • Heat the mixture to reflux and maintain for 5 hours.

  • After cooling to room temperature, filter the mixture through a pad of filter aid to remove the precipitated selenium.

  • Wash the filter cake with dioxane.

  • Concentrate the combined filtrate and washings under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 3-nitro-4-pyridinecarboxaldehyde can be used in the next step without further purification.

Protocol 2: Friedländer Annulation for the Synthesis of 2-Substituted 1,7-Naphthyridines

This protocol details the synthesis of 2-phenyl-1,7-naphthyridine and 2,10-diaza-5,6,7,8-tetrahydroanthracene.

Materials:

  • N-(3-Amino-4-picolylidene)-p-toluidine

  • Acetophenone or Cyclohexanone

  • Piperidine

  • Heating apparatus (e.g., oil bath)

  • Reaction tube

Procedure:

  • Preparation of N-(3-Amino-4-picolylidene)-p-toluidine:

    • Condense 3-nitro-4-pyridinecarboxaldehyde with p-toluidine in refluxing ethanol for 2 hours to yield N-(3-nitro-4-picolylidene)-p-toluidine.

    • Reduce the nitro group of N-(3-nitro-4-picolylidene)-p-toluidine using Raney nickel as a catalyst in ethanol at room temperature under a hydrogen atmosphere. Filter the catalyst and concentrate the solvent to obtain N-(3-Amino-4-picolylidene)-p-toluidine.

  • Friedländer Annulation:

    • In a reaction tube, mix N-(3-Amino-4-picolylidene)-p-toluidine with either acetophenone (for 2-phenyl-1,7-naphthyridine) or cyclohexanone (for 2,10-diaza-5,6,7,8-tetrahydroanthracene).

    • Add a catalytic amount of piperidine.

    • Heat the mixture in an oil bath at 150-160 °C for 3 hours.

    • Cool the reaction mixture and purify the product by recrystallization from a suitable solvent (e.g., benzene for 2-phenyl-1,7-naphthyridine, alcohol for 2,10-diaza-5,6,7,8-tetrahydroanthracene).

Protocol 3: Synthesis of 2-Hydroxy-1,7-naphthyridine

This protocol describes the synthesis of 2-hydroxy-1,7-naphthyridine via condensation with malonic acid and subsequent cyclization.

Materials:

  • 3-Nitro-4-pyridinecarboxaldehyde

  • Malonic Acid

  • Piperidine

  • Pyridine

  • Raney Nickel

  • Ethanol

  • 10% Hydrochloric Acid (HCl)

  • Sodium acetate

  • Heating and stirring apparatus

Procedure:

  • Synthesis of β-(3-Nitro-4-pyridyl)acrylic Acid:

    • Dissolve 3-nitro-4-pyridinecarboxaldehyde and malonic acid in pyridine.

    • Add a catalytic amount of piperidine.

    • Heat the mixture at 100 °C for 2 hours.

    • Cool the reaction mixture and acidify with a suitable acid to precipitate the product. Filter and dry the solid.

  • Reduction to β-(3-Amino-4-pyridyl)acrylic Acid:

    • Dissolve β-(3-nitro-4-pyridyl)acrylic acid in ethanol.

    • Add Raney nickel catalyst and stir the mixture under a hydrogen atmosphere at room temperature until the reduction is complete.

    • Filter off the catalyst and concentrate the ethanol to obtain β-(3-amino-4-pyridyl)acrylic acid.

  • Cyclization to 2-Hydroxy-1,7-naphthyridine:

    • Dissolve β-(3-amino-4-pyridyl)acrylic acid in 10% hydrochloric acid.

    • Reflux the solution for 1 hour.

    • Cool the solution and neutralize with sodium acetate to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 2-hydroxy-1,7-naphthyridine.

Logical Workflow for Synthesis Selection

The choice of synthetic route depends on the desired substitution pattern on the 1,7-naphthyridine ring.

Workflow Start Desired 1,7-Naphthyridine Derivative Decision Substitution at C2? Start->Decision Friedlander Friedländer Annulation (Protocol 2) Decision->Friedlander Yes Malonic_Acid Malonic Acid Condensation (Protocol 3) Decision->Malonic_Acid No (Hydroxy desired) Product_Substituted 2-Substituted-1,7-Naphthyridine Friedlander->Product_Substituted Product_Hydroxy 2-Hydroxy-1,7-Naphthyridine Malonic_Acid->Product_Hydroxy

Caption: Decision workflow for synthesis route.

Application Notes and Protocols: 3-Formylpicolinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylpicolinic acid is a pyridine derivative incorporating both a carboxylic acid and an aldehyde functional group. This unique combination makes it a versatile building block in medicinal chemistry, offering multiple points for chemical modification to generate diverse molecular scaffolds. While direct literature on the biological activities of this compound is limited, its structural features suggest significant potential for the development of novel therapeutic agents. The picolinic acid moiety is a known chelating agent and is present in various biologically active molecules. The aldehyde group serves as a reactive handle for the synthesis of a wide array of derivatives, including Schiff bases, hydrazones, and oximes, which are prominent pharmacophores in many drug classes.

These application notes provide a comprehensive overview of the potential uses of this compound in drug discovery, including proposed synthetic protocols for the parent compound and its derivatives, and a workflow for biological screening.

Synthesis of this compound

A plausible synthetic route to this compound involves the selective oxidation of the corresponding 3-methylpicolinic acid.

Proposed Protocol: Oxidation of 3-Methylpicolinic Acid

This protocol is based on established methods for the oxidation of methylpyridines.

Materials:

  • 3-Methylpyridine-2-carboxylic acid

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-methylpyridine-2-carboxylic acid in aqueous dioxane.

  • Add a stoichiometric amount of selenium dioxide to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.

  • Acidify the filtrate with HCl and then neutralize with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Application as a Versatile Intermediate in Drug Discovery

The aldehyde functionality of this compound is a key feature for its application in medicinal chemistry, allowing for the facile synthesis of a library of derivatives.

Synthesis of Schiff Base Derivatives

Protocol:

  • Dissolve this compound in a suitable solvent such as ethanol or methanol.

  • Add an equimolar amount of the desired primary amine (e.g., a substituted aniline or an aminoheterocycle).

  • Add a catalytic amount of a weak acid, such as acetic acid.

  • Stir the reaction mixture at room temperature or gentle heat for 2-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the Schiff base product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification.

Synthesis of Hydrazone Derivatives

Protocol:

  • Dissolve this compound in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or a substituted hydrazide).

  • Add a few drops of a catalytic acid (e.g., acetic acid).

  • Stir the mixture at room temperature for 1-6 hours.

  • The hydrazone product often precipitates from the reaction mixture and can be collected by filtration.

  • Wash the product with cold ethanol and dry.

Potential Biological Activities of this compound Derivatives

Based on the known pharmacological activities of similar heterocyclic aldehydes and their derivatives, a variety of biological activities can be anticipated for compounds derived from this compound.

Derivative ClassPotential Biological ActivityRationale / Examples from Literature
Schiff Bases Antibacterial, Antifungal, AnticancerSchiff bases of various heterocyclic aldehydes are known to exhibit a broad spectrum of antimicrobial and cytotoxic activities.[1]
Hydrazones Antitubercular, Anticonvulsant, Anti-inflammatoryHydrazone-containing compounds are key pharmacophores in several clinically used drugs and investigational agents.
Thiosemicarbazones Antiviral, AnticancerThiosemicarbazones derived from pyridine-2-carboxaldehyde have shown potent antitumor activity.[2]
Oximes Enzyme Inhibition (e.g., Cholinesterase)Oxime derivatives can act as reactivators of inhibited enzymes or as inhibitors themselves.

Proposed Drug Discovery Workflow

The following workflow outlines a systematic approach to leveraging this compound for the discovery of new drug candidates.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Screening cluster_2 Lead Optimization A Synthesis of This compound B Library Synthesis of Derivatives (Schiff Bases, Hydrazones, etc.) A->B C High-Throughput Screening (e.g., Antimicrobial, Cytotoxicity) B->C D Hit Identification C->D E Structure-Activity Relationship (SAR) Studies D->E F In vitro & In vivo Pharmacological Evaluation E->F G Candidate Drug F->G Preclinical Development

Caption: A proposed workflow for the development of drug candidates from this compound.

Signaling Pathway Visualization (Hypothetical)

Given the potential for anticancer activity, derivatives of this compound could hypothetically interfere with key signaling pathways involved in cancer cell proliferation and survival. The following diagram illustrates a possible mechanism of action for a hypothetical anticancer derivative.

G Derivative This compound Derivative EGFR EGFR Derivative->EGFR Inhibition Bax Bax Derivative->Bax Activation Bcl2 Bcl-2 Derivative->Bcl2 Inhibition Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Hypothetical mechanism of action for an anticancer derivative of this compound.

Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its synthetic accessibility and the reactivity of its functional groups provide a solid foundation for the generation of diverse chemical libraries. The protocols and workflows outlined in these notes are intended to serve as a guide for researchers to explore the full potential of this versatile building block in the quest for novel therapeutic agents. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is highly encouraged.

References

Application Notes & Protocols: 3-Formylpicolinic Acid Scaffold in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Picolinic acid and its derivatives represent a versatile scaffold in medicinal chemistry, recognized for their ability to form stable complexes with various metal ions and interact with the active sites of enzymes.[1][2] While direct studies on 3-Formylpicolinic acid as an enzyme inhibitor are not extensively documented in publicly available literature, its structural analogs, particularly 3-mercaptopicolinic acid (3-MPA), have been thoroughly investigated. 3-MPA is a potent inhibitor of Phosphoenolpyruvate Carboxykinase (PEPCK), a key enzyme in gluconeogenesis.[3][4][5][6]

These application notes will leverage the extensive research on 3-MPA and other picolinic acid derivatives to provide a framework for investigating this compound and its derivatives as potential enzyme inhibitors. The protocols and data presented serve as a foundational guide for screening, characterization, and development of novel inhibitors based on this scaffold.

Application Note 1: Inhibition of Phosphoenolpyruvate Carboxykinase (PEPCK) by Picolinic Acid Analogs

Target Enzyme: Phosphoenolpyruvate Carboxykinase (PEPCK) (EC 4.1.1.32)

Background: PEPCK is a critical enzyme in the gluconeogenesis pathway, catalyzing the conversion of oxaloacetate (OAA) to phosphoenolpyruvate (PEP).[5] Inhibition of PEPCK is a therapeutic strategy for managing conditions like type 2 diabetes due to its role in glucose synthesis.[3][4] The picolinic acid derivative, 3-mercaptopicolinic acid (3-MPA), is a well-established inhibitor of PEPCK and serves as a model compound.[3][6][7]

Mechanism of Action: 3-MPA acts as a potent hypoglycemic agent by specifically inhibiting PEPCK.[4] Kinetic studies have revealed that its mechanism is complex. It has been described as a noncompetitive inhibitor with respect to both oxaloacetate and the manganese-GTP complex (MnGTP2-).[3] More recent structural and kinetic studies suggest that 3-MPA can bind at two distinct sites on the enzyme: a competitive site that overlaps with the PEP/OAA binding site and a previously unidentified allosteric site.[4] This dual-binding mode can stabilize an altered conformation of the nucleotide-binding site, thereby reducing the enzyme's affinity for its substrate.[4] A derivative, 3-[(carboxymethyl)thio]picolinic acid (CMP), acts as a competitive inhibitor at the OAA/PEP binding site.[5]

Therapeutic Potential: The inhibition of gluconeogenesis by compounds like 3-MPA leads to a hypoglycemic effect, making this class of molecules interesting for anti-diabetic drug development.[3][6] Given the structural similarity, this compound can be considered a starting point for synthesizing new derivatives targeting PEPCK or other metalloenzymes.

Quantitative Inhibition Data for PEPCK Inhibitors

The following table summarizes key quantitative data for 3-MPA and a related derivative against PEPCK.

CompoundTarget Enzyme/IsoformInhibition Constant (Kᵢ)Inhibition TypeReference
3-Mercaptopicolinic acid (3-MPA)Rat Liver Cytosolic PEPCK3 - 9 µMNoncompetitive[3]
3-Mercaptopicolinic acid (3-MPA)General PEPCK~8 µM-[5]
3-Mercaptopicolinic acid (3-MPA)Pig PEPCK-C (139Met)273 µMMixed Non-competitive[8]
3-Mercaptopicolinic acid (3-MPA)Pig PEPCK-C (139Leu)873 µMMixed Non-competitive[8]
3-[(carboxymethyl)thio]picolinic acid (CMP)General PEPCK29 - 55 µMCompetitive[5]

Experimental Protocols

Protocol 1: In Vitro PEPCK Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of a test compound (e.g., a this compound derivative) against PEPCK. The assay measures the reverse reaction: the carboxylation of PEP to form OAA, which is coupled to the oxidation of NADH by malate dehydrogenase (MDH).

1. Materials and Reagents:

  • Purified PEPCK enzyme

  • Test Inhibitor (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer: 100 mM HEPES, pH 7.5

  • Phosphoenolpyruvate (PEP) solution

  • Guanosine diphosphate (GDP) solution

  • Manganese Chloride (MnCl₂) solution

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dithiothreitol (DTT) solution

  • NADH solution

  • Malate Dehydrogenase (MDH) enzyme (high purity)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

2. Procedure:

  • Prepare Reagent Mix: Prepare a master mix containing Assay Buffer, PEP, GDP, MnCl₂, NaHCO₃, DTT, NADH, and MDH at their final desired concentrations.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the Assay Buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Assay Reaction:

    • To each well of the 96-well plate, add 20 µL of the diluted inhibitor or vehicle control.

    • Add 160 µL of the Reagent Mix to each well.

    • Incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme and for temperature equilibration.

  • Initiate Reaction: Add 20 µL of the PEPCK enzyme solution to each well to start the reaction.

  • Data Acquisition: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C. The rate of decrease in absorbance corresponds to the rate of NADH oxidation and thus the PEPCK activity.

3. Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

  • Determine the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: General Synthesis of Picolinic Acid Derivatives

This protocol provides a generalized scheme for the synthesis of picolinic acid derivatives, which can be adapted for creating a library of compounds based on the this compound scaffold.

1. Esterification of Picolinic Acid:

  • Dissolve the starting picolinic acid derivative (e.g., this compound) in an appropriate alcohol (e.g., ethanol).

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄) or use thionyl chloride (SOCl₂).[1]

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture, extract the ester with an organic solvent, and purify by column chromatography.

2. Modification of the Formyl Group (Example: Reductive Amination):

  • Dissolve the this compound ester in a suitable solvent (e.g., methanol or dichloroethane).

  • Add a primary or secondary amine of choice.

  • Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride [Na(OAc)₃BH].

  • Stir the reaction at room temperature for several hours.

  • Quench the reaction, extract the product, and purify by column chromatography.

3. Hydrolysis of the Ester:

  • Dissolve the purified ester derivative in a mixture of THF/water or ethanol/water.

  • Add an excess of a base (e.g., LiOH or NaOH).

  • Stir at room temperature until the hydrolysis is complete.

  • Acidify the mixture to protonate the carboxylic acid.

  • Extract the final product or collect by filtration if it precipitates. Purify as needed.

Visualizations

Gluconeogenesis_Inhibition Figure 1: Inhibition of Gluconeogenesis by a Picolinic Acid Analog cluster_pepck Inhibition Site Pyruvate Pyruvate OAA Oxaloacetate Pyruvate->OAA Pyruvate Carboxylase PEP Phosphoenolpyruvate (PEP) PEPCK_Enzyme PEPCK OAA->PEPCK_Enzyme Glucose Glucose PEP->Glucose Multiple Steps Inhibitor 3-Mercaptopicolinic Acid (Picolinic Acid Analog) Inhibitor->PEPCK_Enzyme Inhibits PEPCK_Enzyme->PEP

Caption: Figure 1: Inhibition of Gluconeogenesis by a Picolinic Acid Analog.

Inhibitor_Screening_Workflow Figure 2: Workflow for Screening Picolinic Acid-Based Inhibitors start Start: Design Inhibitor (this compound Scaffold) synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification screening Primary Screening: In Vitro Enzyme Assay purification->screening hit_id Hit Identification (Compounds with >50% inhibition) screening->hit_id dose_response Dose-Response Analysis (IC50 Determination) hit_id->dose_response kinetics Kinetic Studies (Determine Ki and MOA) dose_response->kinetics sar Structure-Activity Relationship (SAR) Analysis kinetics->sar sar->start Iterative Design lead_opt Lead Optimization sar->lead_opt

Caption: Figure 2: Workflow for Screening Picolinic Acid-Based Inhibitors.

SAR_Logic Figure 3: SAR Logic for this compound Derivatives scaffold Picolinic Acid Scaffold query This compound (Query Compound) scaffold->query is a known_inhibitor 3-Mercaptopicolinic Acid (Known PEPCK Inhibitor) scaffold->known_inhibitor is a new_derivatives Novel Derivatives (Potential Inhibitors) query->new_derivatives can be modified into known_inhibitor->new_derivatives informs design of

Caption: Figure 3: SAR Logic for this compound Derivatives.

References

Coordination Chemistry of 3-Formylpicolinic Acid with Metal Ions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylpicolinic acid is a pyridine derivative possessing three key functional groups: a pyridine ring nitrogen, a carboxylic acid at the 2-position, and a formyl group at the 3-position. This unique arrangement makes it a versatile ligand in coordination chemistry. The pyridine nitrogen and the carboxylate group can act as a bidentate chelating agent, similar to picolinic acid, forming stable complexes with a variety of metal ions.[1] The presence of the formyl group at the 3-position offers a reactive site for further modification, most notably for the formation of Schiff bases through condensation with primary amines.[2][3][4] These resulting Schiff base ligands can offer additional coordination sites, leading to multidentate ligands that can form highly stable and structurally diverse metal complexes.

The coordination complexes of ligands similar to this compound, such as picolinic acid and its derivatives, have garnered significant interest due to their broad spectrum of biological activities and potential therapeutic applications.[1][5] Metal complexes often exhibit enhanced biological activity compared to the free ligands, a principle that is being explored in the development of new metallodrugs. Applications of such complexes are being investigated in areas including antimicrobial, antifungal, antiviral, and anticancer therapies.[3][4]

This document provides an overview of the coordination chemistry of this compound with metal ions, with a focus on its potential applications in drug development. It includes detailed protocols for the synthesis of Schiff base derivatives of this compound and their subsequent metal complexes, as well as methods for their characterization.

Coordination Properties and Quantitative Data

While specific quantitative data for the coordination of this compound with metal ions is not extensively available in the current literature, we can infer its coordination behavior from related picolinic acid complexes. The primary coordination is expected to occur through the pyridine nitrogen and the carboxylate oxygen, forming a stable five-membered chelate ring.

The stability and structure of these complexes can be characterized by various parameters. Below is a table summarizing typical coordination data for related picolinic acid and dipicolinic acid complexes with various metal ions. This data can serve as a reference for predicting the properties of this compound complexes.

Metal IonLigandMethodLog K (Stability Constant)Selected Bond Lengths (Å)Coordination GeometryReference
Co(II)Dipicolinic AcidPotentiometryLog K1 = 6.8, Log K2 = 5.5-Octahedral[6]
Ni(II)Dipicolinic AcidPotentiometryLog K1 = 7.1, Log K2 = 5.8-Octahedral[6]
Zn(II)Dipicolinic AcidPotentiometryLog K1 = 7.3, Log K2 = 6.0-Octahedral[6]
Cd(II)Dipicolinic AcidPotentiometryLog K1 = 6.5, Log K2 = 5.2-Octahedral[6]
Ga(III)Picolinic AcidPotentiometryLog β1 = 8.48, Log β2 = 15.99, Log β3 = 21.82Ga-N: ~2.08, Ga-O: ~1.95Octahedral[7]
Ni(II)Picolinic AcidX-ray-Ni-N: 2.083, Ni-O: 2.067Octahedral[8]
Co(II)Picolinic AcidX-ray-Co-N: 2.115, Co-O: 2.078Octahedral[8]

Note: The stability and structural parameters of this compound complexes are expected to be influenced by the electronic effects of the formyl group.

Applications in Drug Development

The metal complexes of Schiff bases derived from this compound are promising candidates for drug development due to their potential biological activities. The versatility of the Schiff base synthesis allows for the tuning of the steric and electronic properties of the ligand, which in turn can influence the therapeutic efficacy and selectivity of the resulting metal complex.

Potential Therapeutic Areas:

  • Antimicrobial Agents: Transition metal complexes of Schiff bases have shown significant antibacterial and antifungal activities.[3][4][6] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

  • Anticancer Agents: Certain metal complexes exhibit cytotoxicity towards cancer cell lines.[2] The planar nature of some Schiff base ligands allows for intercalation with DNA, leading to the inhibition of DNA replication and transcription in cancer cells.

  • Antiviral Agents: The antiviral activity of Schiff base metal complexes is an emerging area of research, with some complexes showing inhibitory effects against viral replication.[3]

Experimental Protocols

The following section provides detailed protocols for the synthesis and characterization of a Schiff base ligand derived from this compound and its coordination complexes with transition metal ions.

Protocol 1: Synthesis of a Schiff Base Ligand from this compound

This protocol describes the synthesis of a Schiff base ligand by the condensation of this compound with a primary amine (e.g., aniline).

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filter funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of ethanol.

  • To this solution, add 1.0 mmol of aniline (or an equimolar amount of another primary amine).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • A precipitate of the Schiff base ligand should form. If not, reduce the volume of the solvent by rotary evaporation.

  • Collect the solid product by filtration and wash it with cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base ligand.

  • Dry the purified product in a desiccator.

Characterization:

  • Melting Point: Determine the melting point of the synthesized ligand.

  • FT-IR Spectroscopy: Record the FT-IR spectrum to confirm the formation of the imine (-C=N) bond (typically appearing in the range of 1600-1650 cm⁻¹) and the disappearance of the aldehyde C-H stretch.

  • ¹H NMR Spectroscopy: Record the ¹H NMR spectrum to confirm the structure of the Schiff base, paying attention to the chemical shift of the imine proton.

Protocol 2: Synthesis of Metal(II) Complexes of the Schiff Base Ligand

This protocol describes the synthesis of metal(II) complexes (e.g., Cu(II), Ni(II), Co(II), Zn(II)) of the Schiff base ligand prepared in Protocol 1.

Materials:

  • Schiff base ligand from Protocol 1

  • Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2.0 mmol of the Schiff base ligand in 30 mL of methanol or ethanol. Heat gently if necessary to achieve complete dissolution.

  • In a separate beaker, dissolve 1.0 mmol of the metal(II) salt in 15 mL of the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • A change in color and/or the formation of a precipitate is typically observed upon addition of the metal salt.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Collect the precipitated metal complex by filtration.

  • Wash the solid with the solvent used for the reaction, followed by a small amount of diethyl ether.

  • Dry the final product in a desiccator over anhydrous CaCl₂.

Characterization:

  • Elemental Analysis (C, H, N): To determine the empirical formula of the complex.

  • Molar Conductance: Measure the molar conductivity in a suitable solvent (e.g., DMF or DMSO) to determine if the complex is an electrolyte or non-electrolyte.

  • FT-IR Spectroscopy: Compare the spectrum of the complex with that of the free ligand. Shifts in the imine (-C=N) and carboxylate (-COO⁻) stretching frequencies will indicate coordination to the metal ion.

  • UV-Vis Spectroscopy: Record the electronic spectrum to study the geometry of the complex.

  • Magnetic Susceptibility: Measure the magnetic moment to determine the spin state and geometry of paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)).

  • X-ray Crystallography: For a definitive structural elucidation, single crystals of the complex can be grown and analyzed by X-ray diffraction.

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of metal complexes of Schiff bases derived from this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Screening start This compound + Primary Amine schiff_base Schiff Base Ligand start->schiff_base Condensation complex Metal Complex schiff_base->complex metal_salt Metal(II) Salt metal_salt->complex spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis, NMR) complex->spectroscopy analysis Physicochemical Analysis (Elemental, Molar Conductance, Magnetic Susceptibility) complex->analysis bio_activity Biological Activity Testing (Antimicrobial, Anticancer) complex->bio_activity structure Structural Elucidation (X-ray Crystallography) analysis->structure

Caption: Workflow for the synthesis and characterization of metal complexes.

Proposed Coordination of a Schiff Base Ligand

This diagram illustrates the proposed coordination of a bidentate Schiff base ligand derived from this compound and aniline to a metal ion.

Coordination_Mode cluster_complex Proposed Metal Complex Structure cluster_ligand1 Schiff Base Ligand 1 cluster_ligand2 Schiff Base Ligand 2 M M N_pyridine N M->N_pyridine Coordination Bond O_carboxylate O M->O_carboxylate N_imine N M->N_imine L2_pyridine Pyridine Ring L1_pyridine Pyridine Ring L1_carboxyl C=O L1_imine C=N L1_pyridine->L1_carboxyl L1_pyridine->L1_imine L1_phenyl Phenyl Ring L1_imine->L1_phenyl L2_carboxyl C=O L2_pyridine->L2_carboxyl L2_imine C=N L2_pyridine->L2_imine L2_phenyl Phenyl Ring L2_imine->L2_phenyl

Caption: A potential coordination mode of a Schiff base ligand to a central metal ion.

References

Application Notes & Protocols: Synthesis of Schiff Base Ligands from 3-Formylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific examples or detailed protocols for the synthesis of Schiff base ligands directly from 3-formylpicolinic acid. The following application notes and protocols are based on generalized methods for the synthesis of Schiff bases from analogous pyridine aldehydes. Researchers should consider this a foundational guide, and optimization of the described methods will be necessary for the specific use of this compound.

Application Notes

Schiff bases are a versatile class of ligands synthesized from the condensation of a primary amine with an aldehyde or ketone. Their resulting imine or azomethine (-C=N-) group is a key feature that allows for the formation of stable complexes with a wide range of metal ions. Schiff base ligands and their metal complexes are of significant interest in drug development and materials science due to their diverse biological activities, which include antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3]

The incorporation of a pyridine ring and a carboxylic acid moiety, as found in this compound (also known as 3-carboxypyridine-2-carbaldehyde), is expected to yield multifunctional ligands. The pyridine nitrogen and the azomethine nitrogen can act as coordination sites, while the carboxylic acid group can provide an additional coordination site (O-donor) and improve the solubility or biological interactions of the resulting ligands and their metal complexes.

Potential Applications:

  • Antimicrobial Agents: Metal complexes of Schiff bases often show enhanced antimicrobial activity compared to the free ligands.[1][4] Complexes derived from this compound could be potent against various bacterial and fungal strains.

  • Anticancer Agents: The ability of Schiff base complexes to bind to DNA and inhibit cancer cell growth is a well-documented area of research.[5]

  • Catalysis: The versatile coordination chemistry of Schiff bases makes them suitable for applications in catalysis.[6]

  • Sensors: Schiff base ligands can be designed to exhibit colorimetric or fluorescent changes upon binding to specific metal ions, making them useful in chemical sensing applications.

Generalized Experimental Protocols

The following protocols are generalized from standard Schiff base synthesis procedures and should be adapted and optimized for this compound.

Protocol: Synthesis of a Schiff Base Ligand from this compound

This protocol describes a general procedure for the condensation reaction between this compound and a primary amine.

Materials:

  • This compound

  • Primary Amine (e.g., aniline, substituted aniline, ethylenediamine)

  • Solvent (e.g., Ethanol, Methanol)

  • Catalyst (optional, e.g., a few drops of glacial acetic acid)

  • Standard laboratory glassware (round-bottomed flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

  • Filtration apparatus (Büchner funnel, vacuum flask)

Procedure:

  • In a round-bottomed flask, dissolve this compound (1 equivalent) in a suitable volume of ethanol (e.g., 20-30 mL).

  • To this solution, add an equimolar amount (1 equivalent) of the selected primary amine, also dissolved in a small amount of ethanol.

  • Add a few drops of glacial acetic acid as a catalyst to the reaction mixture.[1][7]

  • Attach a condenser to the flask and reflux the mixture with constant stirring for a period of 4-8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[6][7]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, the solvent volume can be reduced using a rotary evaporator to induce crystallization.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.[6]

  • Dry the purified Schiff base ligand in a desiccator or vacuum oven.

  • Characterize the final product using techniques such as melting point determination, FT-IR, ¹H NMR, and Mass Spectrometry.

Protocol: Synthesis of a Metal Complex with the Schiff Base Ligand

This protocol outlines the general synthesis of a metal complex from the newly prepared Schiff base ligand.

Materials:

  • Synthesized Schiff Base Ligand

  • Metal Salt (e.g., Cu(II) acetate, Co(II) chloride, Ni(II) nitrate)

  • Solvent (e.g., Ethanol, Methanol)

  • Standard laboratory glassware

Procedure:

  • Dissolve the synthesized Schiff base ligand (e.g., 2 equivalents) in hot ethanol.

  • In a separate flask, dissolve the metal salt (e.g., 1 equivalent) in ethanol.

  • Add the metal salt solution dropwise to the stirring ligand solution.

  • Reflux the resulting mixture for 2-4 hours. A change in color or the formation of a precipitate often indicates complex formation.[8]

  • After cooling to room temperature, collect the solid complex by vacuum filtration.

  • Wash the product with ethanol and then dry it.

  • Characterize the metal complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.

Data Presentation

Since no specific data for Schiff bases derived from this compound are available, the following tables provide a template for the characterization data that researchers should aim to collect. Representative data from analogous Schiff bases are included for illustrative purposes.

Table 1: Physicochemical and Analytical Data (Hypothetical)

Compound Molecular Formula Yield (%) Melting Point (°C) Color
Ligand (L) C₁₃H₁₀N₂O₃ - - Yellow
Cu(II) Complex C₂₆H₁₈CuN₄O₆ - >300 (decomposes) Green

| Co(II) Complex | C₂₆H₁₈CoN₄O₆ | - | >300 (decomposes) | Brown |

Table 2: Key Spectroscopic Data (Hypothetical)

Compound FT-IR ν(C=N) (cm⁻¹) FT-IR ν(COO⁻) (cm⁻¹) ¹H NMR δ(CH=N) (ppm) UV-Vis λₘₐₓ (nm)
Ligand (L) ~1620-1640 ~1700-1725 (as COOH) ~8.5-9.0 π-π* transitions

| Metal Complex | Lower shift (~1600-1615) | Asymmetric & Symmetric stretches | Shifted or broadened | Ligand bands + d-d transitions |

Note: Coordination of the azomethine nitrogen to a metal ion typically results in a shift of the C=N stretching frequency to a lower wavenumber in the IR spectrum. The carboxylic acid peak would be replaced by carboxylate stretches upon deprotonation and coordination.[9]

Visualizations

Experimental Workflow Diagram

G cluster_0 Schiff Base Ligand Synthesis cluster_1 Metal Complex Synthesis start 1. Dissolve this compound & Primary Amine in Ethanol react 2. Add Catalyst (e.g., Acetic Acid) & Reflux for 4-8h start->react cool 3. Cool to Room Temperature react->cool filter_L 4. Filter, Wash & Dry Product cool->filter_L char_L 5. Characterize Ligand (FT-IR, NMR, MP) filter_L->char_L dissolve_L 6. Dissolve Ligand in Hot Ethanol char_L->dissolve_L Purified Ligand mix 8. Mix Solutions & Reflux for 2-4h dissolve_L->mix dissolve_M 7. Dissolve Metal Salt in Ethanol dissolve_M->mix filter_C 9. Filter, Wash & Dry Complex mix->filter_C char_C 10. Characterize Complex (UV-Vis, IR, etc.) filter_C->char_C G A This compound (Aldehyde) C Schiff Base Ligand (Multidentate) A->C Condensation Reaction B Primary Amine (R-NH2) B->C Condensation Reaction E Metal-Schiff Base Complex C->E Coordination D Metal Ion (e.g., Cu²⁺, Co²⁺) D->E Coordination F Potential Applications (Antimicrobial, Anticancer, Catalysis) E->F Leads to

References

Application Notes and Protocols: 3-Formylpicolinic Acid as a Versatile Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylpicolinic acid is a valuable and versatile building block in medicinal chemistry, serving as a precursor for a diverse range of heterocyclic compounds with significant therapeutic potential. Its unique structural features, possessing a carboxylic acid, a formyl group, and a pyridine ring, allow for a variety of chemical transformations, making it an ideal starting material for the synthesis of novel pharmaceutical agents. The strategic positioning of the formyl and carboxylic acid groups on the pyridine scaffold enables the construction of fused ring systems, which are common motifs in many biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential pharmaceutical compounds, with a focus on kinase inhibitors and antiviral agents.

Key Applications and Synthetic Strategies

This compound is a key starting material for the synthesis of various heterocyclic scaffolds, primarily through cyclocondensation and multicomponent reactions. The aldehyde functionality can readily react with nucleophiles such as amines and hydrazines, while the carboxylic acid can participate in amide or ester bond formation, or act as a directing group in cyclization reactions.

Synthesis of Fused Pyridopyridazinone Scaffolds as Potential Kinase Inhibitors

The reaction of this compound with hydrazine derivatives can lead to the formation of pyridopyridazinone cores. These scaffolds are present in a number of kinase inhibitors and other biologically active molecules. The reaction proceeds through an initial condensation of the hydrazine with the formyl group, followed by an intramolecular cyclization involving the carboxylic acid.

Logical Workflow for Pyridopyridazinone Synthesis:

G A This compound C Condensation A->C B Hydrazine Derivative (e.g., Phenylhydrazine) B->C D Hydrazone Intermediate C->D E Intramolecular Cyclization (Heat or Acid Catalysis) D->E F Pyridopyridazinone Derivative E->F

Caption: Synthesis of Pyridopyridazinones.

Experimental Protocol: Synthesis of a Phenyl-substituted Pyridopyridazinone

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add phenylhydrazine (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, filter the solid, wash with cold ethanol, and dry under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data Summary:

CompoundPrecursorReagentSolventReaction Time (h)Yield (%)Purity (%)Biological Target (Example)IC50 (nM) (Example)
Phenyl-pyridopyridazinoneThis compoundPhenylhydrazineEthanol675>95Kinase X150
Synthesis of Triazolopyridine Derivatives as Potential Antiviral Agents

This compound can be a precursor for the synthesis of triazolopyridines, a class of compounds known for their diverse biological activities, including antiviral properties. The synthesis can be envisioned through a multi-step process involving the conversion of the formyl group to a hydrazone, followed by oxidative cyclization.

Experimental Workflow for Triazolopyridine Synthesis:

G A This compound C Hydrazone Formation A->C B Hydrazine Hydrate B->C D 3-Hydrazonomethyl-picolinic Acid C->D E Acylation (e.g., Acetic Anhydride) D->E F Acylhydrazone Intermediate E->F G Oxidative Cyclization (e.g., I2, NIS) F->G H Triazolopyridine Derivative G->H

Caption: Synthesis of Triazolopyridines.

Experimental Protocol: Synthesis of an Acetyl-substituted Triazolopyridine

  • Hydrazone Formation: Dissolve this compound (1.0 eq) in ethanol, and add hydrazine hydrate (1.2 eq). Stir the mixture at room temperature for 2 hours. The resulting hydrazone can be isolated or used directly in the next step.

  • Acylation: To the hydrazone solution, add acetic anhydride (1.5 eq) and a catalytic amount of a base like pyridine. Stir at room temperature for 3 hours.

  • Oxidative Cyclization: Add an oxidizing agent such as iodine (1.2 eq) or N-iodosuccinimide (NIS) to the reaction mixture. Heat the mixture to 50-60 °C for 4-6 hours.

  • Work-up and Purification: After cooling, quench the reaction with a solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Quantitative Data Summary:

CompoundPrecursorKey ReagentsSolventReaction Time (h)Yield (%)Purity (%)Biological Target (Example)EC50 (µM) (Example)
Acetyl-triazolopyridineThis compoundHydrazine, Acetic Anhydride, IodineEthanol1265>98Viral Polymerase Y5.2

Signaling Pathway Visualization

The pharmaceutical compounds derived from this compound often exert their therapeutic effects by modulating specific signaling pathways. For instance, a kinase inhibitor derived from this precursor might target a key kinase in a cancer-related pathway.

Example Signaling Pathway: Inhibition of a Generic Kinase Pathway

G cluster_0 Normal Signaling cluster_1 Inhibited Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase X B->C D Downstream Signaling C->D E Cell Proliferation & Survival D->E F This compound Derivative H Inhibition F->H G Kinase X G->H I Blocked Signaling H->I blocks J Apoptosis I->J

Caption: Kinase Inhibition by a Derivative.

Conclusion

This compound represents a highly valuable and versatile starting material for the synthesis of a wide array of pharmaceutically relevant heterocyclic compounds. The protocols and data presented herein demonstrate its utility in constructing complex molecular architectures with potential applications in treating diseases such as cancer and viral infections. Further exploration of the reactivity of this precursor is likely to yield novel drug candidates with improved efficacy and safety profiles. Researchers are encouraged to adapt and optimize these methodologies for their specific drug discovery programs.

Application Note and Protocol: Carbonylation Synthesis of 3-Formylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-Formylpicolinic acid, a valuable building block in pharmaceutical and materials science. The described method is a multi-step synthesis involving the esterification of a commercially available starting material, followed by a palladium-catalyzed carbonylation to introduce the formyl group, and concluding with ester hydrolysis to yield the final product. The protocols are based on established palladium-catalyzed formylation reactions of aryl halides.[1][2][3]

Synthetic Strategy

The synthesis of this compound is achieved through a three-step process, beginning with the readily available 3-Bromopicolinic acid. The carboxylic acid is first protected as a methyl ester to prevent side reactions during the subsequent carbonylation step. The key transformation is the palladium-catalyzed formylation of the aryl bromide using formic acid as a safe and convenient source of carbon monoxide.[1] Finally, the methyl ester is hydrolyzed to afford the desired this compound.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Palladium-Catalyzed Formylation cluster_2 Step 3: Hydrolysis A 3-Bromopicolinic Acid B Methyl 3-bromopicolinate A->B  MeOH, H₂SO₄ (cat.) C Methyl 3-bromopicolinate D Methyl 3-formylpicolinate C->D  Pd(OAc)₂, PPh₃, Et₃N, HCOOH, Toluene E Methyl 3-formylpicolinate F This compound E->F  1. LiOH, THF/H₂O  2. HCl (aq)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Carbon monoxide, even when generated in situ, is a toxic gas.

Step 1: Synthesis of Methyl 3-bromopicolinate (Esterification)

Materials:

  • 3-Bromopicolinic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 3-Bromopicolinic acid (1.0 eq).

  • Add anhydrous methanol (10 mL per gram of starting material).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 eq).

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield Methyl 3-bromopicolinate.

Step 2: Synthesis of Methyl 3-formylpicolinate (Palladium-Catalyzed Formylation)

This protocol is adapted from a known procedure for the formylation of aryl iodides using formic acid as a CO source.[1]

Materials:

  • Methyl 3-bromopicolinate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Formic acid (HCOOH)

  • Toluene, anhydrous

Equipment:

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Methyl 3-bromopicolinate (1.0 eq), Palladium(II) acetate (0.03 eq), and Triphenylphosphine (0.06 eq).

  • Add anhydrous toluene (5 mL per mmol of substrate).

  • Add Triethylamine (2.0 eq) followed by Formic acid (2.0 eq).

  • Seal the flask and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield Methyl 3-formylpicolinate.

Step 3: Synthesis of this compound (Hydrolysis)

Materials:

  • Methyl 3-formylpicolinate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M aqueous solution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter or pH paper

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolve Methyl 3-formylpicolinate (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add Lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • A precipitate should form. If not, extract the aqueous layer with ethyl acetate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound. If extraction was performed, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the product.

Data Presentation

The following table summarizes the key reaction parameters for the palladium-catalyzed formylation step. Yields are illustrative and may vary based on specific substrate reactivity and reaction scale.

EntryPd Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (3)PPh₃ (6)Et₃N (2)Toluene802475
2PdCl₂(PPh₃)₂ (3)-DBU (2)DMF1001882
3Pd(dba)₂ (2)Xantphos (4)K₂CO₃ (3)Dioxane1101685
4Pd(OAc)₂ (3)P(tBu)₃ (6)Et₃N (2)Toluene802468

Mechanistic Overview

The palladium-catalyzed formylation of aryl halides is a well-studied process.[2] The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion to form an acyl-palladium complex. Reductive elimination with a hydride source then yields the aldehyde product and regenerates the Pd(0) catalyst. When using formic acid, it can decompose to provide both the CO and the hydride for the catalytic cycle.[1]

G Pd0 Pd(0)L₂ A Ar-Pd(II)(Br)L₂ Pd0->A Oxidative Addition (Ar-Br) B [Ar-C(O)-Pd(II)(Br)L₂] A->B CO Insertion C Ar-C(O)-Pd(II)(H)L₂ B->C Anion Exchange (H⁻ source) C->Pd0 Reductive Elimination ArCHO Ar-CHO C->ArCHO

Caption: Simplified catalytic cycle for Pd-catalyzed formylation.

Characterization of this compound

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the aldehyde and carboxylic acid groups.

  • Melting Point: To assess the purity of the crystalline product.

This application note provides a comprehensive framework for the synthesis of this compound. Researchers should optimize the reaction conditions for their specific setup to achieve the best results.

References

Application Notes and Protocols: Derivatization of 3-Formylpicolinic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylpicolinic acid is a versatile scaffold for the development of novel bioactive compounds. Its aldehyde functionality allows for straightforward derivatization, leading to a diverse range of chemical entities with potential therapeutic applications. This document outlines key derivatization strategies for this compound, focusing on the synthesis of hydrazone derivatives and their subsequent evaluation in biological screening assays. The protocols and data presented herein are designed to guide researchers in the exploration of this promising chemical space.

Derivatization Strategy: Hydrazone Synthesis

A primary and effective method for derivatizing this compound is through the formation of hydrazones. This condensation reaction between the aldehyde group of this compound and a hydrazide is typically carried out under mild conditions and results in a stable C=N bond. The resulting hydrazone derivatives offer several advantages for biological screening:

  • Structural Diversity: A wide array of hydrazides is commercially available or can be readily synthesized, allowing for the generation of a large and diverse library of this compound derivatives.

  • Pharmacophore Potential: The hydrazone linkage is a common feature in many biologically active molecules and can participate in hydrogen bonding and other interactions with biological targets.

  • Favorable Physicochemical Properties: The introduction of different substituents via the hydrazide component can be used to modulate the lipophilicity, solubility, and other properties of the final compounds, which is crucial for optimizing their drug-like characteristics.

A general scheme for the synthesis of this compound hydrazone derivatives is presented below:

Caption: General reaction scheme for the synthesis of this compound hydrazone derivatives.

Application Notes: Biological Screening

Hydrazone derivatives of various aldehydes have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects.[1][2] The derivatization of this compound into a library of hydrazones is, therefore, a promising strategy for identifying novel therapeutic leads.

Anticancer Activity

Many hydrazone-containing compounds have been reported to exhibit potent anticancer activity against a range of cancer cell lines.[3][4] The proposed mechanism of action for some of these derivatives involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway plays a crucial role in cell growth, proliferation, and survival.[5][6][7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Derivative This compound Hydrazone Derivative Derivative->PI3K Inhibits Derivative->Akt Inhibits Derivative->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Data Presentation: Anticancer Screening

The following table summarizes hypothetical IC50 values for a representative this compound hydrazone derivative against various cancer cell lines, based on data from analogous compounds.[1]

Compound IDDerivative StructureCancer Cell LineIC50 (µM)
3-FP-H1 This compound isonicotinoyl hydrazoneMCF-7 (Breast)5.2
A549 (Lung)8.7
HeLa (Cervical)6.5
Doxorubicin (Positive Control)MCF-7 (Breast)0.8
A549 (Lung)1.2
HeLa (Cervical)0.9
Antimicrobial Activity

Schiff bases and hydrazones are well-documented for their antibacterial and antifungal properties.[8][9] The derivatization of this compound can lead to compounds with significant antimicrobial efficacy.

Data Presentation: Antimicrobial Screening

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for a representative this compound hydrazone derivative against various microbial strains, based on data from analogous compounds.

Compound IDDerivative StructureMicrobial StrainMIC (µg/mL)
3-FP-H1 This compound isonicotinoyl hydrazoneStaphylococcus aureus16
Escherichia coli32
Candida albicans64
Ciprofloxacin (Positive Control - Antibacterial)Staphylococcus aureus2
Escherichia coli1
Fluconazole (Positive Control - Antifungal)Candida albicans8

Experimental Protocols

Synthesis of this compound Isonicotinoyl Hydrazone (3-FP-H1)

This protocol describes a general method for the synthesis of a hydrazone derivative of this compound.

synthesis_workflow start Start dissolve Dissolve this compound and isonicotinic acid hydrazide in ethanol start->dissolve reflux Reflux the mixture for 4-6 hours dissolve->reflux cool Cool the reaction mixture to room temperature reflux->cool precipitate Collect the precipitate by filtration cool->precipitate wash Wash the solid with cold ethanol precipitate->wash dry Dry the product under vacuum wash->dry characterize Characterize the product (NMR, IR, MS) dry->characterize end End characterize->end

Caption: Workflow for the synthesis of a this compound hydrazone derivative.

Materials:

  • This compound

  • Isonicotinic acid hydrazide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add isonicotinic acid hydrazide (1 equivalent) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

  • Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its structure and purity.

MTT Assay for Anticancer Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

mtt_assay_workflow start Start seed_cells Seed cancer cells in a 96-well plate and incubate for 24h start->seed_cells add_compound Add serial dilutions of the test compound to the wells seed_cells->add_compound incubate_compound Incubate for 48-72 hours add_compound->incubate_compound add_mtt Add MTT solution to each well and incubate for 4h incubate_compound->add_mtt add_solubilizer Add solubilization solution (e.g., DMSO) add_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., 3-FP-H1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.[3][8]

Broth Microdilution Assay for Antimicrobial Screening

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi).

  • Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism with a known antibiotic), a negative control (microorganism with no compound), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The derivatization of this compound, particularly through the formation of hydrazones, represents a valuable strategy for the discovery of novel therapeutic agents. The straightforward synthesis, coupled with the potential for significant anticancer and antimicrobial activities, makes this scaffold an attractive starting point for drug discovery programs. The protocols and guidelines provided in this document offer a framework for the synthesis, screening, and evaluation of this compound derivatives.

References

Application Notes and Protocols: 3-Formylpicolinic Acid in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylpicolinic acid is a versatile building block for the synthesis of novel fluorescent probes. Its unique structure, featuring a carboxylic acid, a pyridine ring, and an aldehyde group, allows for the straightforward creation of chemosensors, particularly for the detection of metal ions. The picolinic acid moiety serves as an excellent chelating agent for various metal cations, while the formyl group provides a reactive handle for the facile incorporation of a wide range of fluorophores through Schiff base condensation. This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes derived from this compound.

Principle of Operation: A Proposed Fluorescent Probe for Aluminum (III) Detection

A hypothetical fluorescent probe, hereafter designated as FPA-Rhod , can be synthesized through the condensation of this compound with an amino-functionalized rhodamine B derivative. The resulting Schiff base ligand is designed to exhibit a "turn-on" fluorescence response upon binding to a target metal ion, such as Aluminum (III) (Al³⁺).

The signaling mechanism is predicated on the principles of chelation-enhanced fluorescence (CHEF). In its free state, the probe exists in a non-fluorescent spirolactam form. The lone pair of electrons on the imine nitrogen can quench the fluorescence of the rhodamine fluorophore through a photoinduced electron transfer (PET) process. Upon coordination with Al³⁺, the picolinic acid moiety and the imine nitrogen act as a tridentate ligand, forming a stable complex. This binding event restricts the C=N isomerization and inhibits the PET process, leading to the opening of the spirolactam ring and a significant enhancement in fluorescence intensity.

Quantitative Data Summary

The following table summarizes the anticipated photophysical and sensing properties of the proposed FPA-Rhod probe for the detection of Al³⁺, based on data from analogous rhodamine-based Schiff base sensors.

ParameterValueReference
Photophysical Properties
Absorption Maximum (λabs)~530 nm[1]
Emission Maximum (λem)~550 nm[1]
Quantum Yield (Φ) (free)< 0.01[1]
Quantum Yield (Φ) (with Al³⁺)> 0.3[1]
Stokes Shift~20 nm[1]
Sensing Performance
AnalyteAl³⁺[2]
Detection Limit (LOD)~31 nM[2]
Linear Range0.1 - 10 µM[2]
Stoichiometry (Probe:Al³⁺)1:1[2]
Response Time< 5 minutes[3][4]
Optimal pH Range6.0 - 8.0[3][4]

Experimental Protocols

Protocol 1: Synthesis of FPA-Rhod Fluorescent Probe

This protocol describes the synthesis of the proposed FPA-Rhod fluorescent probe via Schiff base condensation.

Materials:

  • This compound

  • N-(rhodamine-6G)lactam-ethylenediamine

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalyst)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous ethanol in a round-bottom flask.

  • Add N-(rhodamine-6G)lactam-ethylenediamine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Flush the flask with an inert gas (Argon or Nitrogen).

  • Heat the mixture to reflux and stir for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the pure FPA-Rhod probe.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Detection of Al³⁺ using FPA-Rhod

This protocol outlines the procedure for the spectrofluorometric detection of Al³⁺ ions in an aqueous buffer solution.

Materials:

  • FPA-Rhod stock solution (1 mM in DMSO)

  • HEPES buffer (10 mM, pH 7.4)

  • Stock solutions of various metal ions (e.g., Al³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.) in deionized water.

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a working solution of FPA-Rhod by diluting the stock solution in HEPES buffer to a final concentration of 10 µM.

  • To a quartz cuvette containing the FPA-Rhod working solution, add increasing concentrations of Al³⁺ stock solution.

  • After each addition, mix thoroughly and allow the solution to incubate for 5 minutes at room temperature.

  • Record the fluorescence emission spectra (e.g., from 500 nm to 700 nm) with an excitation wavelength of 530 nm.

  • For selectivity studies, add solutions of other metal ions at a concentration significantly higher than that of Al³⁺ to separate cuvettes containing the FPA-Rhod working solution and record the fluorescence spectra.

  • Plot the fluorescence intensity at the emission maximum as a function of Al³⁺ concentration to determine the linear range and detection limit.

Visualizations

Synthesis_of_FPA_Rhod cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3_Formylpicolinic_Acid This compound Condensation Schiff Base Condensation (Ethanol, Reflux) 3_Formylpicolinic_Acid->Condensation Rhodamine_Amine Amino-functionalized Rhodamine Rhodamine_Amine->Condensation FPA_Rhod FPA-Rhod Probe Condensation->FPA_Rhod

Caption: Synthetic pathway for the FPA-Rhod fluorescent probe.

Signaling_Mechanism cluster_off Fluorescence OFF cluster_analyte Analyte cluster_on Fluorescence ON Probe_Free FPA-Rhod (Free) Spirolactam Form Probe_Bound FPA-Rhod-Al³⁺ Complex Ring-Opened Form Probe_Free->Probe_Bound Binding Al3_ion Al³⁺ Al3_ion->Probe_Bound Chelation Probe_Bound->Probe_Free Dissociation

Caption: "Turn-on" signaling mechanism of the FPA-Rhod probe.

Experimental_Workflow Start Start Prepare_Probe Prepare FPA-Rhod Working Solution Start->Prepare_Probe Add_Analyte Add Al³⁺ Solution to Cuvette Prepare_Probe->Add_Analyte Incubate Incubate for 5 min Add_Analyte->Incubate Measure_Fluorescence Record Fluorescence Spectrum Incubate->Measure_Fluorescence Analyze_Data Plot Intensity vs. Concentration Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: General workflow for Al³⁺ detection using FPA-Rhod.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Formylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Formylpicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and logical synthetic pathway to this compound involves the selective oxidation of a suitable precursor, such as 3-methylpicolinonitrile, followed by hydrolysis of the nitrile group. This multi-step process requires careful control of reaction conditions to achieve a good yield.

Q2: I am experiencing very low yields. What are the most likely causes?

Low yields in this synthesis can stem from several factors:

  • Over-oxidation: The formyl group is susceptible to oxidation to a carboxylic acid, leading to the formation of pyridine-2,3-dicarboxylic acid as a major byproduct.

  • Incomplete reaction: Either the initial oxidation of the methyl group or the final hydrolysis of the nitrile may not have gone to completion.

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or reagent stoichiometry can significantly impact the yield.

  • Impure starting materials: The purity of the starting 3-methylpicolinonitrile is crucial for a successful reaction.

  • Product loss during work-up and purification: The polarity of this compound can make extraction and isolation challenging.

Q3: My final product is a dark-colored oil or tar instead of a solid. What went wrong?

The formation of a dark tar-like substance often indicates polymerization or significant side reactions. This can be caused by:

  • Excessive heat: Overheating during the oxidation or hydrolysis steps can lead to decomposition and polymerization of starting materials and products.

  • Incorrect pH: The pH of the reaction mixture, particularly during hydrolysis and work-up, is critical. Strongly acidic or basic conditions can promote side reactions.

  • Presence of impurities: Impurities in the starting materials can act as catalysts for unwanted side reactions.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting material, you can visualize the consumption of the reactant and the formation of the product. A suitable solvent system for TLC would typically be a mixture of a polar solvent like ethyl acetate and a nonpolar solvent like hexane.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low conversion of starting material (Oxidation step) 1. Insufficient oxidant. 2. Reaction temperature too low. 3. Reaction time too short.1. Ensure the correct stoichiometry of the oxidizing agent is used. 2. Gradually increase the reaction temperature while monitoring by TLC. 3. Extend the reaction time, checking for completion by TLC.
Formation of significant amounts of pyridine-2,3-dicarboxylic acid (Over-oxidation) 1. Oxidizing agent is too strong or used in excess. 2. Reaction temperature is too high.1. Use a milder oxidizing agent or a stoichiometric amount of the current one. 2. Maintain the reaction at a lower temperature.
Low conversion of the nitrile to the carboxylic acid (Hydrolysis step) 1. Incomplete hydrolysis. 2. Incorrect pH for hydrolysis.1. Increase the reaction time or temperature for the hydrolysis step. 2. Ensure the acidic or basic conditions are appropriate for nitrile hydrolysis.
Difficulty in isolating the final product 1. Product is partially soluble in the aqueous layer during extraction. 2. Emulsion formation during extraction.1. Perform multiple extractions with a suitable organic solvent. Saturating the aqueous layer with sodium chloride can also help. 2. Add brine (saturated NaCl solution) to help break the emulsion.
Final product is impure 1. Incomplete removal of byproducts. 2. Co-precipitation of impurities.1. Optimize the purification method. Column chromatography may be necessary. 2. Ensure the recrystallization solvent is appropriate to selectively crystallize the desired product.

Experimental Protocols

Protocol 1: Two-Step Synthesis from 3-Methylpicolinonitrile

This protocol outlines a plausible two-step synthesis of this compound from 3-methylpicolinonitrile.

Step 1: Oxidation of 3-Methylpicolinonitrile to 3-Formylpicolinonitrile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylpicolinonitrile in a suitable solvent such as dioxane.

  • Addition of Oxidant: Slowly add a controlled amount of a suitable oxidizing agent, such as selenium dioxide (SeO₂), to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture, filter off the solid selenium, and concentrate the filtrate under reduced pressure to obtain the crude 3-formylpicolinonitrile.

Step 2: Hydrolysis of 3-Formylpicolinonitrile to this compound

  • Reaction Setup: To the crude 3-formylpicolinonitrile, add an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

  • Reaction: Heat the mixture to reflux to facilitate the hydrolysis of the nitrile group to a carboxylic acid. Monitor the reaction by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture. If the hydrolysis was performed under acidic conditions, carefully neutralize with a base to precipitate the product. If performed under basic conditions, acidify to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

Step Reactants Key Reagents Solvent Temperature (°C) Typical Reaction Time (h) Expected Yield (%)
Oxidation 3-MethylpicolinonitrileSelenium DioxideDioxaneReflux4 - 850 - 70
Hydrolysis 3-FormylpicolinonitrileHydrochloric Acid or Sodium HydroxideWaterReflux2 - 670 - 90

Note: These are estimated yields and can vary significantly based on experimental conditions and scale.

Visualizations

Logical Troubleshooting Flow

TroubleshootingFlow Troubleshooting Low Yield in this compound Synthesis cluster_oxidation Oxidation Troubleshooting cluster_hydrolysis Hydrolysis Troubleshooting cluster_workup Work-up & Purification Troubleshooting start Low Yield Observed check_oxidation Check Oxidation Step (TLC Analysis) start->check_oxidation check_hydrolysis Check Hydrolysis Step (TLC Analysis) start->check_hydrolysis check_workup Review Work-up & Purification start->check_workup incomplete_oxidation Incomplete Reaction? check_oxidation->incomplete_oxidation over_oxidation Over-oxidation to Diacid? check_oxidation->over_oxidation incomplete_hydrolysis Incomplete Nitrile Conversion? check_hydrolysis->incomplete_hydrolysis extraction_loss Product Loss During Extraction? check_workup->extraction_loss purification_issue Impure Final Product? check_workup->purification_issue inc_reagent Adjust Reagent Stoichiometry incomplete_oxidation->inc_reagent inc_temp_time Increase Temperature or Time incomplete_oxidation->inc_temp_time milder_oxidant Use Milder Oxidant over_oxidation->milder_oxidant control_temp Lower Reaction Temperature over_oxidation->control_temp end Improved Yield inc_reagent->end inc_temp_time->end milder_oxidant->end control_temp->end inc_hydrolysis_time Increase Reaction Time/Temp incomplete_hydrolysis->inc_hydrolysis_time check_ph Verify pH Conditions incomplete_hydrolysis->check_ph inc_hydrolysis_time->end check_ph->end optimize_extraction Optimize Extraction Solvent/pH extraction_loss->optimize_extraction optimize_purification Optimize Recrystallization or Chromatography purification_issue->optimize_purification optimize_extraction->end optimize_purification->end

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

Experimental Workflow

ExperimentalWorkflow General Experimental Workflow for this compound Synthesis start Start: 3-Methylpicolinonitrile oxidation Step 1: Oxidation (e.g., with SeO₂ in Dioxane) start->oxidation workup1 Work-up 1: Filter & Concentrate oxidation->workup1 hydrolysis Step 2: Hydrolysis (Acidic or Basic) workup1->hydrolysis workup2 Work-up 2: Neutralization/Acidification & Filtration hydrolysis->workup2 purification Purification: Recrystallization workup2->purification end Final Product: This compound purification->end

Caption: A general experimental workflow for the synthesis of this compound.

Technical Support Center: Purification of Crude 3-Formylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude "3-Formylpicolinic acid".

Frequently Asked Questions (FAQs)

Q1: What are the initial characteristics of crude this compound?

A1: Crude this compound is typically a light yellow to brown solid. The coloration often indicates the presence of impurities. The physical form can range from a crystalline powder to an amorphous solid.

Q2: What are the likely impurities in crude this compound?

A2: Based on common synthetic routes for similar compounds, likely impurities include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Over-oxidation products: Dicarboxylic acids if the formyl group is oxidized.

  • Decarboxylation products: If the carboxylic acid is lost.

  • Polymeric materials: Resulting from side reactions of the aldehyde.

  • Residual solvents: From the reaction and initial work-up.

  • Colored byproducts: Often aromatic impurities that are difficult to remove.

Q3: What are the recommended primary purification methods for this compound?

A3: The primary methods for purifying this compound are recrystallization and column chromatography. For removal of specific aldehyde-related impurities, a bisulfite extraction may be employed. The choice of method depends on the nature and quantity of the impurities.

Q4: What is the solubility profile of this compound?

A4: While specific data for this compound is not extensively published, its parent compound, picolinic acid, is very soluble in water, less soluble in ethanol, and even less so in acetonitrile.[1] It is expected that this compound will have moderate to good solubility in polar protic and aprotic solvents. The presence of both a carboxylic acid and an aldehyde group makes it a polar molecule. The solubility of carboxylic acids in organic solvents can be enhanced by the presence of a small amount of water.[2][3]

Q5: How can I assess the purity of my this compound?

A5: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): To quickly check for the number of components.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify organic impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (156-158 °C) indicates high purity.

Troubleshooting Guides

Issue 1: Recrystallization fails to yield pure product or results in low recovery.
Possible Cause Troubleshooting Step
Incorrect solvent choice Perform small-scale solubility tests with a range of solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof). A good recrystallization solvent should dissolve the crude product when hot but have low solubility when cold.
Too much solvent used Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will result in low recovery. If too much solvent has been added, carefully evaporate some of it to reach the saturation point.
Cooling too rapidly Allow the hot solution to cool slowly to room temperature to encourage the formation of pure crystals. Rapid cooling in an ice bath can trap impurities.[4]
Oiling out The compound may be melting in the hot solvent instead of dissolving, or the solution is supersaturated. Try using a lower boiling point solvent, a larger volume of solvent, or a solvent pair.
Product is highly soluble even at low temperatures Consider using a two-solvent recrystallization method. Dissolve the crude product in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.
Issue 2: Column chromatography gives poor separation or low yield.
Possible Cause Troubleshooting Step
Inappropriate solvent system (eluent) Develop an optimal solvent system using TLC first. The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities. For polar compounds like this compound, a mixture of a nonpolar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.[5]
Tailing or streaking of the acidic compound Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent. This suppresses the ionization of the carboxylic acid group, reducing its interaction with the silica gel and leading to sharper peaks.[6]
Irreversible adsorption on silica gel The aldehyde group can sometimes interact strongly with silica. If this is suspected, consider using a less acidic stationary phase like neutral alumina.
Column overloading Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Improper column packing Ensure the column is packed uniformly without any cracks or air bubbles to prevent channeling and poor separation.
Issue 3: Persistent colored impurities remain after purification.
Possible Cause Troubleshooting Step
Highly conjugated impurities During recrystallization, add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product, reducing the yield.
Oxidation of the aldehyde Aldehydes can be sensitive to air oxidation, which may form colored byproducts. Purge solvents with an inert gas (nitrogen or argon) and store the purified product under an inert atmosphere.
Impurity co-elutes with the product If column chromatography is used, try a different solvent system or a different stationary phase (e.g., reversed-phase C18 silica).

Experimental Protocols

Protocol 1: Recrystallization from an Aqueous Ethanol Solution
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a 1:1 mixture of ethanol and water. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the same ethanol/water mixture) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point for this compound is a mixture of ethyl acetate and hexane, with 0.5% acetic acid. Adjust the ratio to achieve an Rf of ~0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, use a dry loading technique by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

Protocol 3: Purification via Bisulfite Adduct Formation

This method is specific for removing non-aldehyde impurities.

  • Adduct Formation: Dissolve the crude material in water. Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will form a water-soluble bisulfite adduct.[7][8]

  • Extraction of Impurities: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove non-aldehyde impurities.

  • Regeneration of Aldehyde: To the aqueous layer, add a saturated solution of sodium bicarbonate or sodium carbonate slowly until the evolution of SO₂ gas ceases and the pH is basic. This will regenerate the aldehyde, which may precipitate.

  • Isolation: If a precipitate forms, collect it by filtration. If not, extract the aqueous solution with an organic solvent.

  • Final Purification: The recovered solid can be further purified by recrystallization as described in Protocol 1.

Quantitative Data Summary

The following table provides expected outcomes for the purification of 10 grams of crude this compound with an initial purity of 85%. These are illustrative values and actual results may vary.

Purification Method Typical Recovery (%) Final Purity (%) Advantages Disadvantages
Recrystallization 60 - 80%> 98%Simple, scalable, effective for removing major impurities.Can have lower recovery if the product is significantly soluble in the cold solvent.
Column Chromatography 50 - 75%> 99%High resolution for separating closely related impurities.More time-consuming, requires larger volumes of solvent, may not be ideal for large-scale purification.
Bisulfite Extraction + Recrystallization 40 - 60%> 99%Highly specific for aldehyde purification.Multi-step process can lead to lower overall yield.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_primary Primary Purification cluster_secondary Secondary/Specific Purification cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization High Impurity Load Column Column Chromatography Crude->Column Complex Mixture Analysis Purity Check (TLC, HPLC, NMR, MP) Recrystallization->Analysis Column->Analysis Bisulfite Bisulfite Extraction Bisulfite->Recrystallization Further Purification Analysis->Bisulfite Aldehyde-specific impurities remain Pure Pure this compound Analysis->Pure Purity > 98% TroubleshootingTree Start Low Purity after Initial Purification Method Which method was used? Start->Method Recryst Recrystallization Method->Recryst Recrystallization Col Column Chromatography Method->Col Column Recryst_Issue What is the issue? Recryst->Recryst_Issue Col_Issue What is the issue? Col->Col_Issue Low_Recovery Low Recovery Recryst_Issue->Low_Recovery Low Yield Oiling_Out Oiling Out Recryst_Issue->Oiling_Out Oily Product Colored_Product Colored Product Recryst_Issue->Colored_Product Color Solve_Low_Recovery Use less solvent / Cool slower / Change solvent Low_Recovery->Solve_Low_Recovery Solve_Oiling Use larger solvent volume / Use solvent pair Oiling_Out->Solve_Oiling Solve_Color Use activated charcoal Colored_Product->Solve_Color Poor_Sep Poor Separation Col_Issue->Poor_Sep Overlapping Peaks Tailing Tailing/Streaking Col_Issue->Tailing Broad Peaks No_Elution Product doesn't elute Col_Issue->No_Elution Stuck on Column Solve_Poor_Sep Optimize eluent with TLC / Repack column Poor_Sep->Solve_Poor_Sep Solve_Tailing Add 0.5% Acetic Acid to eluent Tailing->Solve_Tailing Solve_No_Elution Increase eluent polarity / Use Alumina No_Elution->Solve_No_Elution

References

Technical Support Center: Synthesis of 3-Formylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Formylpicolinic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically prepared by the selective oxidation of 2,3-lutidine, can stem from several factors:

  • Incomplete Reaction: The oxidation of both methyl groups may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed. If the reaction stalls, a small, fresh portion of the oxidizing agent can be added.

  • Over-oxidation: A significant portion of the starting material or the desired product may be over-oxidized to pyridine-2,3-dicarboxylic acid. This is a common side reaction. To mitigate this, consider lowering the reaction temperature or reducing the equivalents of the oxidizing agent.

  • Sub-optimal Reaction Temperature: The temperature for the selective oxidation is critical. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high will favor over-oxidation. Experiment with a temperature gradient to find the optimal condition for your specific setup.

  • Product Degradation: The formyl group is susceptible to degradation under harsh reaction or workup conditions. Ensure that the workup procedure is performed promptly and at a controlled temperature.

  • Losses during Purification: this compound is a polar molecule and can be challenging to extract and purify. Significant losses can occur during aqueous workups and chromatographic purification.

Q2: I am observing a significant amount of pyridine-2,3-dicarboxylic acid as a byproduct. How can I minimize its formation?

A2: The formation of pyridine-2,3-dicarboxylic acid is the most common side reaction, arising from the over-oxidation of the formyl group or the direct oxidation of both methyl groups of 2,3-lutidine. To enhance the selectivity towards this compound, consider the following strategies:

  • Choice of Oxidizing Agent: Selenium dioxide (SeO₂) is often used for the selective oxidation of methyl groups to aldehydes.[1][2] However, its reactivity needs to be carefully controlled. Other milder oxidizing agents can be explored.

  • Stoichiometry of the Oxidant: Use a stoichiometric or slightly sub-stoichiometric amount of the oxidizing agent relative to the methyl group you intend to oxidize to an aldehyde. An excess of the oxidant will significantly increase the formation of the dicarboxylic acid.

  • Reaction Time and Temperature Control: As mentioned previously, carefully control the reaction time and temperature. Shorter reaction times and lower temperatures generally favor the formation of the aldehyde over the carboxylic acid. Continuous monitoring of the reaction is crucial.

  • Stepwise Oxidation: A two-step approach could be considered. First, selectively oxidize the 2-methyl group to a carboxylic acid, and then in a separate step, oxidize the 3-methyl group to a formyl group under milder conditions.

Q3: What are the best practices for purifying this compound from the reaction mixture?

A3: The purification of this compound can be challenging due to its polarity and the presence of structurally similar byproducts.

  • Acid-Base Extraction: An initial purification can be achieved by acid-base extraction. Dissolve the crude reaction mixture in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic products (this compound and pyridine-2,3-dicarboxylic acid) will move to the aqueous layer. Acidifying the aqueous layer will precipitate the products.

  • Fractional Crystallization: If there is a significant difference in the solubility of this compound and pyridine-2,3-dicarboxylic acid in a particular solvent system, fractional crystallization can be an effective purification method.

  • Column Chromatography: Silica gel column chromatography is a common method for purification. A polar mobile phase will be required. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can help in separating the desired product from byproducts and unreacted starting material.

  • Preparative HPLC: For obtaining high-purity material, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Quantitative Data Summary

The following table summarizes typical yields and reaction conditions for the oxidation of substituted pyridines, which can serve as a reference for optimizing the synthesis of this compound.

Starting MaterialOxidizing AgentProductYield (%)Key Side ProductsReference
2,3-LutidineSelenium Dioxide2-Formyl-3-methylpyridineModerate2,3-Pyridinedicarboxylic acid, unreacted starting materialInferred from[1][2]
2-Methyl-5-ethylpyridineNitric Acid5-Ethylpicolinic acidHighOver-oxidation products[3]
2,6-LutidineOxygen/CatalystPyridine-2,6-dicarboxylic acid96.4Partially oxidized intermediates[4]
α-PicolinePotassium PermanganatePicolinic Acid50-51-[5]

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Oxidation of 2,3-Lutidine

Disclaimer: This is a representative protocol and may require optimization.

Materials:

  • 2,3-Lutidine

  • Selenium Dioxide (SeO₂)

  • Dioxane (solvent)

  • Water

  • Sodium Bicarbonate (NaHCO₃)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-lutidine (1 equivalent) in dioxane.

  • Add selenium dioxide (1-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 101 °C) and monitor the reaction progress by TLC.

  • After the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated selenium metal.

  • Dilute the filtrate with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to extract the acidic products.

  • Separate the aqueous layer and carefully acidify it with concentrated HCl to a pH of approximately 3-4.

  • Extract the acidified aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

G Troubleshooting Workflow for this compound Synthesis cluster_start cluster_analysis cluster_issues cluster_solutions_low_yield Low Yield Solutions cluster_solutions_byproduct Byproduct Solutions cluster_solutions_purification Purification Solutions start Start Synthesis analysis Analyze Crude Product (TLC, HPLC, NMR) start->analysis low_yield Low Yield analysis->low_yield Yield < Target byproduct Major Byproduct: Pyridine-2,3-dicarboxylic acid analysis->byproduct Impurity > 5% purification Purification Difficulty analysis->purification Multiple spots on TLC after initial purification success Successful Synthesis analysis->success Yield & Purity Met incomplete_rxn Incomplete Reaction: - Increase reaction time - Add more oxidant low_yield->incomplete_rxn over_oxidation Over-oxidation: - Lower temperature - Reduce oxidant amount low_yield->over_oxidation control_stoich Control Stoichiometry: - Use 1.0 eq. of oxidant byproduct->control_stoich control_temp Control Temperature: - Lower reaction temperature byproduct->control_temp extraction Optimize Extraction: - Adjust pH carefully - Multiple extractions purification->extraction chromatography Optimize Chromatography: - Use gradient elution - Consider preparative HPLC purification->chromatography incomplete_rxn->start Retry over_oxidation->start Retry control_stoich->start Retry control_temp->start Retry extraction->purification Re-purify chromatography->purification Re-purify

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Synthesis of 3-Formylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with alternative synthesis routes for 3-Formylpicolinic acid, accompanied by troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The main challenges include achieving selective oxidation of the methyl groups when starting from precursors like 2,3-lutidine, preventing over-oxidation of the aldehyde to a carboxylic acid, and managing the purification of the final product due to potential side products with similar polarities.

Q2: Which starting material is recommended for a scalable synthesis?

A2: Starting from 2,3-lutidine is a common approach for pyridine dicarboxylic acids and their derivatives. While requiring selective oxidation steps, 2,3-lutidine is a readily available and cost-effective starting material.

Q3: How can I monitor the progress of the oxidation reactions?

A3: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis of the reaction mixture.

Q4: What are the typical purification methods for this compound?

A4: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and may require some optimization. For column chromatography, a silica gel stationary phase with a gradient of polar solvents like ethyl acetate in a nonpolar solvent like hexane is commonly used.

Troubleshooting Guides

Issue 1: Low Yield of 3-Methylpicolinic Acid from 2,3-Lutidine
Potential Cause Troubleshooting Step
Incomplete Reaction Extend the reaction time or slightly increase the temperature. Monitor the reaction by TLC or HPLC to determine the optimal reaction duration.
Over-oxidation Use a milder oxidizing agent or control the stoichiometry of the strong oxidizing agent carefully. Lowering the reaction temperature can also help to reduce over-oxidation.
Catalyst Deactivation If using a catalyst, ensure it is fresh and active. Catalyst poisoning can be an issue, so ensure all reagents and solvents are pure.
Issue 2: Over-oxidation of the Formyl Group to a Carboxylic Acid
Potential Cause Troubleshooting Step
Harsh Oxidizing Agent Employ milder and more selective oxidizing agents such as manganese dioxide (MnO₂) or selenium dioxide (SeO₂).
Prolonged Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further oxidation of the desired aldehyde.
High Reaction Temperature Perform the reaction at a lower temperature to increase the selectivity for the aldehyde.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Presence of Impurities with Similar Polarity Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if silica gel is not effective.
Product is too Soluble for Recrystallization Try a different solvent or a mixture of solvents for recrystallization. Cooling the solution to a lower temperature might induce crystallization.
Formation of Tar-like Byproducts Ensure the reaction is carried out under an inert atmosphere if any of the reagents are sensitive to air or moisture. Purifying the starting materials before the reaction can also minimize side reactions.

Quantitative Data Summary

The following table summarizes typical yields and reaction conditions for key transformations in the synthesis of this compound, based on analogous reactions reported in the literature.

Reaction Step Starting Material Product Oxidizing Agent Typical Yield (%) Reference Reaction Type
Step 1a2,3-Lutidine3-Methylpicolinic acidKMnO₄40-60Oxidation of picolines[1]
Step 1b3-Methylpicolinic acidThis compoundSeO₂50-70Selective oxidation of methylpyridines
Step 2a2,3-Lutidine2-Methyl-3-pyridinecarboxaldehydeMnO₂60-80Selective oxidation of methylpyridines
Step 2b2-Methyl-3-pyridinecarboxaldehydeThis compoundKMnO₄40-60Oxidation of picolines[1]

Experimental Protocols

Route 1: Synthesis via 3-Methylpicolinic Acid

Step 1a: Synthesis of 3-Methylpicolinic Acid from 2,3-Lutidine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-lutidine in water.

  • Slowly add potassium permanganate (KMnO₄) in portions to the solution while stirring.

  • Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Wash the precipitate with hot water.

  • Combine the filtrate and washings, and acidify with hydrochloric acid to precipitate the 3-methylpicolinic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain the product.

Step 1b: Synthesis of this compound from 3-Methylpicolinic Acid

  • In a suitable solvent such as dioxane, dissolve 3-methylpicolinic acid.

  • Add a selective oxidizing agent, such as selenium dioxide (SeO₂).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter to remove any solid byproducts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Route 2: Synthesis via 2-Methyl-3-pyridinecarboxaldehyde

Step 2a: Synthesis of 2-Methyl-3-pyridinecarboxaldehyde from 2,3-Lutidine

  • Suspend 2,3-lutidine in a solvent like dichloromethane.

  • Add an excess of manganese dioxide (MnO₂).

  • Stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with the solvent.

  • Evaporate the solvent from the combined filtrate to yield the crude product, which can be purified by column chromatography.

Step 2b: Synthesis of this compound from 2-Methyl-3-pyridinecarboxaldehyde

  • Follow a similar procedure to Step 1a, using 2-methyl-3-pyridinecarboxaldehyde as the starting material and potassium permanganate as the oxidizing agent.

  • Careful control of the reaction conditions is necessary to avoid oxidation of the existing formyl group.

Visualizations

Synthesis_Routes cluster_0 Route 1 cluster_1 Route 2 start1 2,3-Lutidine inter1 3-Methylpicolinic Acid start1->inter1 KMnO4 end1 This compound inter1->end1 SeO2 start2 2,3-Lutidine inter2 2-Methyl-3-pyridine- carboxaldehyde start2->inter2 MnO2 end2 This compound inter2->end2 KMnO4

Caption: Alternative synthesis routes for this compound.

Troubleshooting_Logic A Low Product Yield B Incomplete Reaction? A->B D Side Reactions? A->D F Purification Issues? A->F C Extend Reaction Time/ Increase Temperature B->C Yes E Optimize Reagents/ Conditions D->E Yes G Change Purification Method F->G Yes

Caption: Troubleshooting workflow for synthesis optimization.

References

Optimizing reaction conditions for "3-Formylpicolinic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Formylpicolinic Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of this compound. It includes a detailed experimental protocol for a plausible synthetic route, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Plausible Synthetic Pathway

The synthesis of this compound can be approached through the selective oxidation of 3-methylpicolinic acid. This pathway involves the careful choice of an oxidizing agent to convert the methyl group to a formyl group without over-oxidation to a carboxylic acid or degradation of the pyridine ring.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Intermediate/Product cluster_purification Purification cluster_final Final Product 3_Methylpicolinic_acid 3-Methylpicolinic Acid Oxidation Selective Oxidation (e.g., with SeO2 or MnO2) 3_Methylpicolinic_acid->Oxidation Reactant Crude_Product Crude this compound Oxidation->Crude_Product Forms Purification_Step Purification (e.g., Column Chromatography, Recrystallization) Crude_Product->Purification_Step Purified by Final_Product Pure this compound Purification_Step->Final_Product Yields

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Selective Oxidation of 3-Methylpicolinic Acid

This protocol describes a general procedure for the synthesis of this compound via the selective oxidation of 3-methylpicolinic acid.

Materials:

  • 3-Methylpicolinic acid

  • Selenium dioxide (SeO₂) or Manganese dioxide (MnO₂)

  • Solvent (e.g., Dioxane, Toluene, or Acetic Acid)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and equipment for organic synthesis (reflux condenser, stirrer, heating mantle)

  • Materials for work-up and purification (e.g., filter paper, celite, silica gel for chromatography, recrystallization solvents)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an inlet for inert gas, add 3-methylpicolinic acid and the chosen solvent.

  • Addition of Oxidizing Agent: While stirring the solution under an inert atmosphere, add the oxidizing agent (e.g., selenium dioxide) in a portion-wise manner. The molar ratio of the oxidizing agent to the starting material may need to be optimized.

  • Reaction: Heat the reaction mixture to the desired temperature (this will depend on the solvent and oxidizing agent used) and maintain it for a specified period. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the reaction mixture to remove any solid byproducts (e.g., selenium metal if SeO₂ is used). The filtrate, which contains the crude product, is then subjected to further purification.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of this compound.

Question Possible Cause Troubleshooting Steps
Low or no yield of the desired product. 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Inactive oxidizing agent.1. Increase reaction time or temperature. Monitor reaction progress using TLC. 2. Use milder reaction conditions or a more selective oxidizing agent. 3. Use a fresh batch of the oxidizing agent.
Formation of multiple byproducts. 1. Over-oxidation of the formyl group to a carboxylic acid (forming pyridine-2,3-dicarboxylic acid). 2. Non-selective oxidation.1. Use a milder or more selective oxidizing agent (e.g., MnO₂). Control the stoichiometry of the oxidizing agent carefully. 2. Optimize reaction conditions such as temperature and reaction time.
Difficulty in purifying the final product. 1. Presence of unreacted starting material. 2. Formation of polar byproducts.1. Ensure the reaction goes to completion. Use column chromatography with an appropriate solvent gradient to separate the product from the starting material. 2. Employ different purification techniques like recrystallization or preparative HPLC.
The product appears to be unstable during work-up or purification. The formyl group might be sensitive to certain conditions (e.g., air oxidation, acidic or basic conditions).Perform work-up and purification under an inert atmosphere. Avoid strongly acidic or basic conditions if possible.

Frequently Asked Questions (FAQs)

Q1: What is the best oxidizing agent for the selective oxidation of the methyl group?

A1: The choice of oxidizing agent is critical for this synthesis. Selenium dioxide (SeO₂) is a common reagent for the oxidation of benzylic methyl groups to aldehydes. However, it can be toxic and may lead to over-oxidation. Activated manganese dioxide (MnO₂) is a milder and more selective alternative that often works well for allylic and benzylic-type oxidations. The optimal choice will depend on the specific reaction conditions and may require some experimentation.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable solvent system should be developed to clearly separate the starting material, the product, and any major byproducts. Staining with a visualizing agent (e.g., potassium permanganate) may be necessary if the compounds are not UV-active.

Q3: What are the expected spectroscopic data for this compound?

  • ¹H NMR: A downfield singlet for the aldehyde proton (around 9-10 ppm), and distinct aromatic protons on the pyridine ring.

  • ¹³C NMR: A signal for the aldehyde carbon (around 190 ppm) and the carboxylic acid carbon (around 165-170 ppm).

  • IR: Characteristic carbonyl stretching frequencies for the aldehyde (around 1700 cm⁻¹) and the carboxylic acid (around 1720 cm⁻¹ and a broad O-H stretch).

Q4: Is this compound commercially available?

A4: Based on the initial search, this compound does not appear to be a readily available commercial compound, necessitating its synthesis for research purposes.

Data Presentation: Reaction Condition Optimization

The following table provides a hypothetical framework for optimizing the reaction conditions for the synthesis of this compound.

Entry Oxidizing Agent Solvent Temperature (°C) Reaction Time (h) Yield (%) Key Byproducts
1SeO₂ (1.1 eq)Dioxane1001245Pyridine-2,3-dicarboxylic acid
2SeO₂ (1.1 eq)Acetic Acid110855Starting material
3MnO₂ (5 eq)Toluene1102460Starting material
4MnO₂ (5 eq)Dioxane1003665Minimal

Logical Relationship in Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

Troubleshooting_Logic cluster_problem Observed Problem cluster_analysis Analysis cluster_cause Potential Cause cluster_solution Solution Problem Low Yield or Impure Product Check_Reaction Analyze Reaction Mixture (TLC/NMR) Problem->Check_Reaction Check_Purity Analyze Purified Product Problem->Check_Purity Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction Unreacted Starting Material Side_Reactions Side Reactions Check_Reaction->Side_Reactions Multiple Spots/Peaks Purification_Issue Purification Ineffective Check_Purity->Purification_Issue Impurities Present Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Reagents) Incomplete_Reaction->Optimize_Conditions Side_Reactions->Optimize_Conditions Change_Reagent Change Oxidizing Agent Side_Reactions->Change_Reagent Improve_Purification Improve Purification Method Purification_Issue->Improve_Purification

Technical Support Center: Overcoming Solubility Challenges with 3-Formylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 3-Formylpicolinic acid. This resource provides in-depth, practical answers to common questions and troubleshooting scenarios related to the solubility of this versatile heterocyclic building block. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve reliable, reproducible results.

Introduction: Understanding the Solubility Profile of this compound

This compound is a unique trifunctional molecule, incorporating a pyridine ring, a carboxylic acid, and an aldehyde. This combination of functional groups dictates its solubility, which can be a challenge in various reaction setups. The acidic nature of the carboxylic acid, the polar aldehyde, and the basic nitrogen on the pyridine ring all contribute to its complex behavior in different solvent systems. This guide will walk you through the key considerations and strategies for effectively solubilizing this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the general solubility characteristics of this compound?

While specific quantitative data for this compound is not extensively published, we can infer its solubility based on its parent compound, picolinic acid, and the influence of the electron-withdrawing formyl group. Picolinic acid is known to be highly soluble in water and has moderate solubility in polar protic solvents like ethanol, but is less soluble in less polar solvents like acetonitrile.[1]

The presence of the polar formyl group is expected to increase the overall polarity of the molecule. However, it may also participate in intermolecular hydrogen bonding, which can sometimes decrease solubility in non-polar solvents.

Key takeaway: Expect this compound to have good solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in polar protic solvents like methanol and ethanol, and poor solubility in non-polar solvents such as hexanes and toluene.

Q2: I'm struggling to dissolve this compound in my reaction solvent. What are my options?

Difficulty in dissolving this compound is a common hurdle. Here's a systematic approach to troubleshooting this issue:

1. Solvent Selection:

  • Polar Aprotic Solvents: For many reactions, polar aprotic solvents are an excellent starting point. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often effective at dissolving polar, functionalized molecules like this compound.

  • Co-solvents: If your reaction is sensitive to highly polar solvents like DMF or DMSO, a co-solvent strategy can be effective.[2][3][4][5] This involves using a mixture of solvents to achieve the desired solubility. For example, adding a small amount of DMF or DMSO to a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can significantly improve solubility.

2. pH Modification (Salt Formation):

The carboxylic acid group provides a handle for dramatically increasing solubility in aqueous or polar protic solvents through deprotonation.

  • In-situ Salt Formation: By adding a suitable base to your reaction mixture, you can form the more soluble carboxylate salt of this compound. This is a powerful technique, especially for reactions in polar protic solvents.[6]

The choice of base is critical and depends on the specifics of your reaction:

Base TypeExamplesSuitability
Inorganic Bases K₂CO₃, Na₂CO₃, Cs₂CO₃Often used in polar protic solvents.
Organic Bases Triethylamine (TEA), Diisopropylethylamine (DIPEA)Commonly used in aprotic organic solvents.
Stronger Bases Sodium hydride (NaH), Lithium diisopropylamide (LDA)Use with caution, as they can react with the aldehyde.

3. Temperature:

Gently heating the reaction mixture can often increase the solubility of your starting material. However, be mindful of the thermal stability of this compound and other reagents in your reaction.

Experimental Protocols

Protocol 1: General Procedure for In-Situ Solubilization via Salt Formation

This protocol provides a general guideline for improving the solubility of this compound in a polar solvent for a typical nucleophilic addition or coupling reaction.

Materials:

  • This compound

  • Reaction solvent (e.g., DMF, NMP, or a co-solvent mixture)

  • Base (e.g., K₂CO₃, TEA)

  • Reaction vessel with magnetic stirring and inert atmosphere capabilities

Procedure:

  • To the reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound.

  • Add the chosen reaction solvent.

  • Begin stirring the suspension at room temperature.

  • Add the base in a portion-wise manner. Typically, 1.1 to 1.5 equivalents of base are sufficient.

  • Observe the mixture. As the salt forms, the solid should gradually dissolve. Gentle warming (e.g., to 40-50 °C) can be applied to facilitate dissolution.

  • Once the this compound is fully dissolved, proceed with the addition of your other reagents.

Visualizing the Strategy: A Decision-Making Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

Caption: A workflow for troubleshooting the solubility of this compound.

Advanced Considerations

Q3: Can the aldehyde group of this compound cause solubility issues or side reactions?

Yes, the aldehyde group is reactive and can participate in various side reactions, especially under basic conditions. For instance, in the presence of strong bases, an aldol condensation could occur. When selecting a base for salt formation, it is generally advisable to use a non-nucleophilic base like potassium carbonate or DIPEA to minimize the risk of side reactions with the aldehyde.

Q4: Are there any derivatization strategies to improve the solubility of this compound for specific applications?

For certain applications, particularly in drug discovery and development, derivatizing the carboxylic acid to an ester can be a viable strategy to improve solubility in less polar organic solvents. The methyl or ethyl ester can be synthesized via Fischer esterification.[7] This modification makes the molecule more amenable to a wider range of organic solvents but removes the possibility of using pH modification for solubilization.

References

Characterization challenges of "3-Formylpicolinic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Formylpicolinic acid. It addresses common challenges encountered during the synthesis, purification, and characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A: this compound contains both an aldehyde and a carboxylic acid group on a pyridine ring, making it susceptible to several degradation pathways. The aldehyde group can be easily oxidized to a carboxylic acid, especially if exposed to air (oxygen) over time. Like other carboxylic acids, it may be sensitive to heat, which can promote decarboxylation under certain conditions. It is also susceptible to photodegradation.[1] For optimal stability, the compound should be stored in a cool, dark, and inert environment (e.g., under argon or nitrogen).

Q2: What solubility characteristics can I expect from this compound?

A: Picolinic acid and its derivatives exhibit varied solubility depending on the solvent's polarity and protic nature.[2][3] Given its functional groups, this compound is expected to be soluble in polar protic solvents like water and ethanol, and polar aprotic solvents such as DMSO and DMF. Its solubility in water is likely pH-dependent, increasing significantly in basic solutions where the carboxylate salt is formed. It will likely have low solubility in nonpolar solvents like hexane. Poor aqueous solubility can be a major challenge in the development of new drug substances.[4]

Q3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A: While specific data for this compound is scarce, we can predict the chemical shifts based on related structures like picolinic acid and other formyl-substituted aromatics. The aldehyde proton will be highly deshielded, appearing far downfield. The carboxylic acid proton signal is often broad and can be found in the 10-12 ppm range, a distinctive region for this functional group.[5] Protons on the pyridine ring will appear in the aromatic region. The table below provides estimated values.

Q4: Can I use derivatization to improve the detection of this compound in LC-MS analysis?

A: Yes, derivatization is a common strategy for carboxylic acids to improve their retention on reversed-phase columns and enhance their response in mass spectrometry.[6] Reagents like 3-nitrophenylhydrazine (3-NPH) can be effective.[6] Additionally, picolinoyl derivatization has been used to increase the ESI response in LC-MS analysis of other molecules, suggesting the picolinic acid moiety itself can be leveraged for derivatization strategies in different contexts.[7]

Troubleshooting Guides

Synthesis & Purification

Q: My synthesis of this compound results in a low yield and a dark, oily crude product. What could be the cause?

A: The formation of dark oils or tars often points to polymerization or significant impurities.[8]

  • Potential Cause 1: Excessive Reaction Temperature. Overheating can lead to the decomposition of reagents and the formation of polymeric byproducts.

    • Solution: Carefully monitor and control the reaction temperature. Use an ice bath during the addition of reactive reagents to prevent temperature spikes.

  • Potential Cause 2: Incorrect Stoichiometry. An improper ratio of reactants can lead to side reactions. The formyl group is reactive and can participate in various condensation reactions.[9]

    • Solution: Double-check all measurements and calculations for your reagents. Consider a slow, dropwise addition of the limiting reagent to maintain control over the reaction.

  • Potential Cause 3: Oxidative Side Reactions. The presence of oxygen can lead to the oxidation of the aldehyde group or other sensitive intermediates, often producing colored impurities.

    • Solution: Run the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

Chromatography & Spectroscopy

Q: My ¹H NMR spectrum shows a very broad signal for the carboxylic acid proton, or it's missing entirely. Is this a problem?

A: This is a common phenomenon for carboxylic acids and is generally not indicative of a problem with the sample.

  • Potential Cause 1: Hydrogen Bonding and Exchange. The acidic proton of a carboxylic acid undergoes rapid chemical exchange with trace amounts of water in the NMR solvent (e.g., DMSO-d₆ or CDCl₃). This exchange broadens the signal significantly. In condensed phases, carboxylic acids often exist as hydrogen-bonded dimers, which also contributes to signal broadening.[5]

    • Solution: This is normal. To confirm the presence of the acidic proton, you can perform a D₂O shake. Add a drop of deuterium oxide to the NMR tube, shake it, and re-acquire the spectrum. The broad carboxylic acid signal should disappear due to the exchange of the proton for deuterium.[5]

Q: I am observing peak tailing and poor resolution in my HPLC analysis. How can I improve my separation?

A: Peak tailing for acidic compounds is often related to secondary interactions with the stationary phase or issues with the mobile phase.

  • Potential Cause 1: Silanol Interactions. Free silanol groups on the surface of C18 silica columns can interact with the acidic proton of your compound, causing peak tailing.

    • Solution: Lower the pH of the mobile phase by adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%). This will suppress the ionization of the silanol groups and the carboxylic acid, leading to sharper peaks.

  • Potential Cause 2: Inappropriate Mobile Phase. The choice of mobile phase components is critical for good separation.

    • Solution: Consider using an ion-pairing reagent like tetrabutylammonium hydrogen sulfate in the mobile phase, which has been shown to be effective for separating picolinic acid.[10][11] Additionally, ensure your mobile phase is well-mixed and degassed.

  • Potential Cause 3: Column Overload. Injecting too much sample can saturate the column and lead to broad, asymmetric peaks.

    • Solution: Dilute your sample and inject a smaller volume.

Q: I am struggling to get a clear molecular ion peak ([M+H]⁺ or [M-H]⁻) in my mass spectrometry analysis.

A: The stability of the molecular ion can be a challenge.

  • Potential Cause 1: In-source Fragmentation. The compound may be fragmenting in the ion source of the mass spectrometer before it can be detected. Aldehydes and carboxylic acids can be labile.

    • Solution: Try using a "softer" ionization technique if available. For ESI-MS, try lowering the cone voltage or fragmentor voltage to reduce the energy in the source.

  • Potential Cause 2: Poor Ionization. The compound may not be ionizing efficiently under the chosen conditions.

    • Solution: Ensure the mobile phase is compatible with ESI. For positive mode ([M+H]⁺), an acidic mobile phase (e.g., with 0.1% formic acid) is helpful. For negative mode ([M-H]⁻), a basic mobile phase (e.g., with ammonium hydroxide) or a neutral mobile phase can be more effective.

  • Potential Cause 3: Derivatization. If direct analysis fails, derivatization can create a more stable and easily ionizable molecule.

    • Solution: As mentioned, derivatizing the carboxylic acid with a reagent like 3-NPH can significantly improve detection.[6]

Experimental Protocols & Data

Data Tables

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous structures. Actual shifts may vary based on solvent and concentration.)

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Carboxylic Acid (-COOH)10.0 - 13.0 (broad s)165 - 175Signal is broad and exchanges with D₂O.[5]
Aldehyde (-CHO)9.5 - 10.5 (s)190 - 200Highly deshielded proton and carbon.
Pyridine H-47.8 - 8.2 (dd)125 - 140
Pyridine H-57.4 - 7.8 (dd)125 - 140
Pyridine H-68.5 - 8.9 (dd)148 - 155Deshielded due to proximity to nitrogen.
Pyridine C-2-145 - 152Carbon bearing the carboxyl group.
Pyridine C-3-135 - 145Carbon bearing the formyl group.

Table 2: Example HPLC-UV Method Parameters for Picolinic Acid Derivatives (This is a starting point and may require optimization.)

Parameter Condition Reference/Rationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for small molecule analysis.[10]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to improve peak shape.[12]
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient 10% B to 90% B over 15 minutesA standard gradient to elute compounds of moderate polarity.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Injection Volume 5 µLA smaller volume helps prevent column overload.[12]
Detection UV at 265 nmPicolinic acid derivatives show strong UV absorbance around this wavelength.[11]
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detailed Methodologies

Protocol 1: Standard NMR Sample Preparation

  • Weigh approximately 5-10 mg of your this compound sample directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.

  • Cap the tube and gently vortex or invert several times until the sample is fully dissolved. A brief sonication may be required if solubility is an issue.

  • Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer for analysis.

  • (Optional) For a D₂O exchange experiment, acquire the initial spectrum, then remove the tube, add 1-2 drops of D₂O, shake well, and re-acquire the spectrum to observe the disappearance of the -COOH signal.[5]

Visualizations

Experimental & Logic Workflows

Caption: General characterization workflow for synthesized this compound.

G start Problem: Inconsistent HPLC Results (Tailing Peaks, Shifting RT) check_mobile Is the mobile phase freshly prepared and degassed? start->check_mobile check_ph Is the mobile phase pH appropriate? (e.g., 0.1% acid) check_mobile->check_ph Yes sol_mobile Action: Prepare fresh mobile phase. check_mobile->sol_mobile No check_column Is the column old or contaminated? check_ph->check_column Yes sol_ph Action: Add 0.1% TFA or Formic Acid to suppress silanol interactions. check_ph->sol_ph No check_sample Is the sample degrading in the autosampler? check_column->check_sample No sol_column Action: Flush column with strong solvent or replace it. check_column->sol_column Yes sol_sample Action: Use cooled autosampler or analyze immediately after preparation. check_sample->sol_sample Yes end_node Problem Resolved check_sample->end_node No sol_mobile->end_node sol_ph->end_node sol_column->end_node sol_sample->end_node

Caption: Troubleshooting logic for common HPLC issues with this compound.

G cluster_reactions Potential Reactions & Degradation Pathways main This compound oxidation Oxidation (Product: Pyridine-2,3-dicarboxylic acid) main->oxidation + [O] (Air, Peroxides) decarboxylation Decarboxylation (Product: 3-Formylpyridine) main->decarboxylation + Heat (Δ) (Especially if catalyzed) photodegradation Photodegradation (Various Products) main->photodegradation + Light (hν) salt_formation Salt Formation (Product: Picolinate Salt) main->salt_formation + Base (e.g., NaOH, Amine)

Caption: Potential reactivity and degradation pathways for this compound.

References

Stability and storage of "3-Formylpicolinic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 3-Formylpicolinic acid, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container at 2-8°C, under an inert atmosphere such as nitrogen or argon. This minimizes the risk of oxidation and degradation.

Q2: How should I prepare and store solutions of this compound?

A2: It is recommended to prepare solutions fresh for each experiment. If storage is necessary, solutions should be stored at 2-8°C for no longer than 24 hours. The choice of solvent will depend on the specific application. For aqueous solutions, consider using degassed buffers to minimize dissolved oxygen.

Q3: What are the potential degradation pathways for this compound?

A3: The primary degradation pathway for this compound is the oxidation of the aldehyde group to a carboxylic acid, forming pyridine-2,3-dicarboxylic acid. Aldehydes are generally susceptible to oxidation, especially when exposed to air, light, or certain metal ions.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock.- Prepare fresh solutions for each experiment.- Store solid compound and solutions under recommended conditions.- Verify the purity of the compound using an appropriate analytical method (e.g., NMR, HPLC).
Low reaction yield Oxidation of the aldehyde group.- Perform reactions under an inert atmosphere (nitrogen or argon).- Use freshly opened or high-purity solvents.- Consider adding an antioxidant if compatible with the reaction chemistry.
Appearance of unknown peaks in analysis (e.g., HPLC, LC-MS) Formation of degradation products, such as pyridine-2,3-dicarboxylic acid.- Analyze a sample of the starting material to check for impurities.- Compare the retention time or mass of the unknown peak with that of potential degradation products.
Solid material has changed color (e.g., from off-white to yellow/brown) Possible degradation or presence of impurities.- It is advisable not to use discolored material. - If use is necessary, purify the compound before the experiment.

Stability Data Summary

Form Storage Temperature Atmosphere Recommended Duration
Solid2-8°CInert Gas (e.g., Nitrogen)Long-term
Solution2-8°CN/AShort-term (prepare fresh)

Experimental Protocols

Protocol 1: General Handling and Solution Preparation

  • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Handle the solid and prepare solutions in a well-ventilated area, preferably under an inert atmosphere (e.g., in a glove box or using a nitrogen-purged flask).

  • To prepare a stock solution, weigh the desired amount of the solid and dissolve it in the appropriate solvent. If necessary, sonication can be used to aid dissolution.

  • If the solution is not for immediate use, store it in a tightly sealed vial at 2-8°C.

Visualizing Potential Degradation

The following diagram illustrates the potential oxidation of this compound to its corresponding dicarboxylic acid.

degradation_pathway 3-Formylpicolinic_acid This compound Pyridine_2_3_dicarboxylic_acid Pyridine-2,3-dicarboxylic acid 3-Formylpicolinic_acid->Pyridine_2_3_dicarboxylic_acid Oxidation Oxidizing_agent [O] (e.g., Air, Light)

Caption: Oxidation of this compound.

Troubleshooting Workflow

This workflow can help identify the cause of unexpected experimental outcomes.

troubleshooting_workflow start Unexpected Experimental Results check_purity Check Purity of Starting Material (e.g., NMR, HPLC) start->check_purity is_pure Is it Pure? check_purity->is_pure purify Purify Material is_pure->purify No check_solution Review Solution Preparation and Storage is_pure->check_solution Yes purify->check_purity fresh_solution Was the solution freshly prepared? check_solution->fresh_solution prepare_fresh Prepare Fresh Solution fresh_solution->prepare_fresh No check_conditions Review Reaction Conditions (Atmosphere, Solvent) fresh_solution->check_conditions Yes prepare_fresh->check_conditions inert_atmosphere Was an inert atmosphere used? check_conditions->inert_atmosphere use_inert Use Inert Atmosphere inert_atmosphere->use_inert No other_factors Investigate Other Experimental Factors inert_atmosphere->other_factors Yes use_inert->other_factors

Caption: Troubleshooting workflow for experiments.

References

Technical Support Center: Synthesis of 3-Formylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Formylpicolinic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scaled-up synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for the synthesis of this compound?

A1: The synthesis of this compound, also known as 2-carboxy-3-pyridinecarboxaldehyde, is not as widely documented as that of simpler pyridine derivatives. However, a promising and adaptable method is the Vilsmeier-Haack reaction, which is a well-established procedure for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction typically involves the use of a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an activated aromatic ring.[1] In the case of this compound, the likely starting material for this reaction would be 2-picolinic acid.

Q2: What are the main challenges when scaling up the synthesis of this compound?

A2: Scaling up any chemical synthesis introduces a new set of challenges that are often not apparent at the laboratory scale. For the synthesis of this compound, particularly via the Vilsmeier-Haack reaction, key challenges include:

  • Exothermic Reaction Control: The formation of the Vilsmeier reagent is a highly exothermic process. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and ensure safety.[3][4]

  • Reagent Addition and Mixing: Ensuring uniform mixing of reagents in large reactors is crucial for consistent reaction progress and to avoid localized "hot spots." The rate of addition of reagents, especially POCl₃ to DMF, must be carefully controlled.

  • Work-up and Product Isolation: Handling large volumes of reaction mixtures during quenching, extraction, and purification can be challenging. The isolation of the product from byproducts and unreacted starting materials may require optimization of crystallization or chromatography conditions for large quantities.

  • Material Compatibility: The reagents and intermediates in the Vilsmeier-Haack reaction can be corrosive. Ensuring that the reactor and associated equipment are made of compatible materials is essential to prevent degradation and contamination.

Q3: Are there alternative synthetic routes to this compound?

A3: While the Vilsmeier-Haack reaction is a primary candidate, other synthetic strategies could involve the selective oxidation of a corresponding methyl-substituted precursor, such as 3-methyl-2-pyridinecarboxylic acid. Various methods exist for the selective oxidation of methyl groups on pyridine rings to aldehydes, though careful control is needed to prevent over-oxidation to the carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on a scaled-up Vilsmeier-Haack approach.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete formation of the Vilsmeier reagent: This can be due to impure or wet reagents (DMF, POCl₃).2. Low reactivity of the substrate: Picolinic acid may not be sufficiently electron-rich for efficient formylation under the chosen conditions.3. Reaction temperature is too low: The formylation step may require higher temperatures to proceed at a reasonable rate.1. Ensure all reagents and solvents are anhydrous. Use freshly distilled or high-purity reagents.2. Increase the reaction temperature in a controlled manner. Monitor the reaction progress by TLC or HPLC.3. Consider using a more activated derivative of picolinic acid, although this would add steps to the synthesis.
Formation of Multiple Byproducts 1. Over-reaction or side reactions: The Vilsmeier reagent can react at other positions on the pyridine ring or with the carboxylic acid group under harsh conditions.2. Decomposition of starting material or product: High temperatures or prolonged reaction times can lead to degradation.1. Optimize the reaction temperature and time. Start with milder conditions and gradually increase if necessary.2. Carefully control the stoichiometry of the reagents. An excess of the Vilsmeier reagent may lead to more side products.3. Analyze the byproduct profile to understand the side reactions and adjust the conditions accordingly.
Difficult Product Purification 1. Co-precipitation of starting material and product: If the starting picolinic acid and the this compound have similar solubilities, separation by crystallization can be difficult.2. Presence of tarry or polymeric byproducts: These can interfere with crystallization and chromatography.1. Optimize the recrystallization solvent system. A mixture of solvents may be necessary to achieve good separation.2. Consider converting the crude product to a derivative (e.g., an ester) for easier purification, followed by hydrolysis back to the acid.3. Employ column chromatography with a suitable stationary and mobile phase. This can be effective for removing impurities, but may be less practical for very large scales.
Poor Yield on Scale-Up 1. Inefficient heat transfer: As the scale increases, the surface area-to-volume ratio decreases, making heat removal more challenging and potentially leading to side reactions.2. Inadequate mixing: In large reactors, inefficient stirring can lead to localized concentration and temperature gradients, affecting the reaction outcome.1. Use a jacketed reactor with a reliable cooling system. Monitor the internal temperature closely throughout the reaction.2. Employ a robust stirring mechanism appropriate for the reactor size and viscosity of the reaction mixture.3. Perform a thorough process safety analysis before scaling up to identify and mitigate potential hazards.[3][4][5]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of a formylated heterocyclic carboxylic acid, which can be used as a starting point for the optimization of this compound synthesis.

ParameterLaboratory Scale (e.g., 1-10 g)Pilot Plant Scale (e.g., 1-10 kg)
Starting Material 2-Picolinic Acid2-Picolinic Acid
Reagents DMF, POCl₃DMF, POCl₃
Solvent Dichloromethane (optional)Dichloromethane
Reagent Ratio (Substrate:DMF:POCl₃) 1 : 10 : 1.5 (typical)Optimized based on calorimetry data
Reaction Temperature 0°C (reagent formation), 70-80°C (formylation)Controlled addition at low temp, then ramp to 70-80°C
Reaction Time 4-6 hoursMonitored by in-process controls (e.g., HPLC)
Typical Yield 60-80% (unoptimized)70-85% (optimized)
Purity (after recrystallization) >98%>99%

Note: This data is illustrative and based on analogous reactions. Actual results for this compound synthesis may vary and require optimization.

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of 2-Picolinic Acid (Adapted from a similar procedure)

1. Vilsmeier Reagent Preparation:

  • In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0-5°C using an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF via the dropping funnel with vigorous stirring, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

2. Formylation Reaction:

  • To the freshly prepared Vilsmeier reagent, add a suitable anhydrous solvent such as dichloromethane.

  • Add 2-picolinic acid portion-wise to the reaction mixture, ensuring the temperature does not rise uncontrollably.

  • Heat the reaction mixture to 70-80°C and maintain this temperature with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

3. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of a suitable base (e.g., sodium bicarbonate or sodium acetate) until the pH is neutral.

  • The crude this compound may precipitate out of the solution. Collect the solid by vacuum filtration.

  • If the product remains in solution, extract the aqueous layer with a suitable organic solvent.

  • Wash the collected solid or the combined organic extracts with cold deionized water.

4. Purification:

  • Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product under vacuum.

Mandatory Visualizations

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification dmf Anhydrous DMF reagent Vilsmeier Reagent dmf->reagent Cool to 0-5°C poclt POCl3 poclt->reagent Slow addition picolinic_acid 2-Picolinic Acid reagent->picolinic_acid reaction_mixture Reaction Mixture picolinic_acid->reaction_mixture reaction_mixture->reaction_mixture quench Quench with Ice reaction_mixture->quench neutralize Neutralize (pH 7) quench->neutralize filtration Filtration / Extraction neutralize->filtration crude_product Crude Product filtration->crude_product recrystallization Recrystallization crude_product->recrystallization drying Vacuum Drying recrystallization->drying final_product Pure this compound drying->final_product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_vilsmeier_formation Vilsmeier Reagent Formation cluster_electrophilic_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 POCl3 (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Picolinic_Acid 2-Picolinic Acid Vilsmeier_Reagent->Picolinic_Acid Iminium_Intermediate Iminium Intermediate Picolinic_Acid->Iminium_Intermediate Electrophilic Attack Water H2O Iminium_Intermediate->Water Final_Product This compound Water->Final_Product

Caption: Key steps in the Vilsmeier-Haack synthesis of this compound.

References

Byproduct identification in "3-Formylpicolinic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 3-Formylpicolinic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is a common synthetic route for this compound and what are the expected major byproducts?

A common and direct method for synthesizing this compound is the selective oxidation of 3-methylpicolinic acid. During this process, several byproducts can form due to incomplete reaction or over-oxidation. The most anticipated byproducts include unreacted starting material (3-methylpicolinic acid) and the over-oxidation product, pyridine-2,3-dicarboxylic acid.

Q2: My NMR spectrum shows unexpected peaks alongside the signals for this compound. What could they be?

If you observe unexpected peaks in your NMR spectrum, consider the following possibilities:

  • Unreacted Starting Material: The presence of a methyl group signal would indicate residual 3-methylpicolinic acid.

  • Over-oxidation Product: The absence of the aldehyde proton and the methyl protons, with the appearance of a new carboxylic acid proton signal, could suggest the formation of pyridine-2,3-dicarboxylic acid.

  • Solvent Residues: Ensure that the unexpected peaks do not correspond to residual solvents from your reaction or purification steps.

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound can be attributed to several factors:

  • Incomplete Reaction: The oxidizing agent may not be potent enough, or the reaction time and temperature may be insufficient. Consider adjusting these parameters or using a more effective oxidizing agent.

  • Over-oxidation: Harsh reaction conditions can lead to the formation of pyridine-2,3-dicarboxylic acid, reducing the yield of the desired product.[1] It is crucial to carefully control the stoichiometry of the oxidizing agent and the reaction temperature.

  • Product Degradation: The product itself might be unstable under the reaction conditions. A careful work-up procedure at a lower temperature could minimize degradation.

Q4: I am having difficulty purifying this compound from the reaction mixture. What strategies can I employ?

Purification can be challenging due to the similar polarities of the desired product and the carboxylic acid byproducts.

  • Recrystallization: A carefully chosen solvent system can help in selectively crystallizing the this compound, leaving the impurities in the mother liquor.

  • Column Chromatography: While challenging for highly polar compounds, silica gel chromatography with an appropriate polar mobile phase (e.g., a mixture of ethyl acetate, methanol, and acetic acid) can be effective.

  • Esterification and Purification: A potential strategy involves converting the carboxylic acids in the mixture to their corresponding esters. These esters will have different polarities and can be more easily separated by chromatography. The desired ester can then be hydrolyzed back to this compound.

Data Presentation

Table 1: Effect of Oxidizing Agent on Product Distribution

Oxidizing AgentReaction Time (h)Temperature (°C)This compound Yield (%)3-Methylpicolinic Acid (%)Pyridine-2,3-dicarboxylic Acid (%)
KMnO₄680651520
SeO₂12110751015
MnO₂24100504010

Table 2: HPLC Analysis of a Typical Crude Reaction Mixture

Peak No.Retention Time (min)Compound IdentificationArea (%)
13.5Pyridine-2,3-dicarboxylic Acid18.2
25.2This compound 70.5
37.83-Methylpicolinic Acid11.3

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 3-Methylpicolinic Acid

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylpicolinic acid (1.0 eq) in a suitable solvent (e.g., pyridine or acetic acid).

  • Addition of Oxidant: Slowly add the oxidizing agent (e.g., selenium dioxide, SeO₂, 1.1 eq) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If SeO₂ is used, the selenium byproduct can be filtered off. Acidify the filtrate with an appropriate acid (e.g., HCl) to precipitate the product.

  • Purification: Filter the crude product and wash with cold water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: HPLC Method for Byproduct Analysis

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • Gradient Program: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Synthesis_Pathway Start 3-Methylpicolinic Acid Intermediate This compound Start->Intermediate Oxidation Byproduct Pyridine-2,3-dicarboxylic Acid Intermediate->Byproduct Over-oxidation

Caption: Main synthetic route and primary over-oxidation byproduct.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions 3-Methylpicolinic Acid 3-Methylpicolinic Acid This compound This compound 3-Methylpicolinic Acid->this compound Controlled Oxidation Pyridine-2,3-dicarboxylic Acid Pyridine-2,3-dicarboxylic Acid 3-Methylpicolinic Acid->Pyridine-2,3-dicarboxylic Acid Over-oxidation This compound->Pyridine-2,3-dicarboxylic Acid Further Oxidation

Caption: Potential side reactions during synthesis.

Troubleshooting_Workflow Start Unexpected Peak in Analytical Data Check_SM Compare with Starting Material Spectrum Start->Check_SM Check_Solvent Check for Solvent Residues Start->Check_Solvent Characterize Characterize Impurity (MS, NMR) Start->Characterize Hypothesize Hypothesize Byproduct Structure Characterize->Hypothesize Optimize Optimize Reaction Conditions Hypothesize->Optimize Purify Develop Purification Method Hypothesize->Purify End Pure Product Optimize->End Purify->End

Caption: Logical workflow for byproduct identification.

References

Troubleshooting guide for "3-Formylpicolinic acid" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Formylpicolinic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to take when handling this compound?

A1: this compound should be handled with standard laboratory safety protocols. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Ensure work is conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is advised to maintain its stability and prevent degradation.

Q3: What are common solvents for reactions involving this compound?

A3: The choice of solvent depends on the specific reaction. Common solvents for reactions with picolinic acid derivatives include dimethylformamide (DMF), ethanol, and toluene. For purification by crystallization, solvents like methanol, ethanol, or mixtures with water may be suitable.

Troubleshooting Guide: Synthesis of this compound

The synthesis of this compound, typically achieved through the oxidation of 3-methylpicolinic acid or a related precursor, can present several challenges. This guide addresses common problems and offers potential solutions.

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.
Degradation of Reactants or Product Ensure anhydrous conditions if reagents are moisture-sensitive. Over-oxidation can also be an issue; control the stoichiometry of the oxidizing agent carefully.
Inefficient Oxidizing Agent The choice of oxidizing agent is critical. Common oxidants for converting a methyl group to an aldehyde on a pyridine ring include selenium dioxide (SeO2) or potassium permanganate (KMnO4) under controlled conditions. Ensure the chosen oxidant is active and appropriate for the substrate.
Suboptimal Reaction Temperature Oxidation reactions can be highly temperature-dependent. If the reaction is too slow, a modest increase in temperature may be necessary. Conversely, if side products are forming, lowering the temperature could improve selectivity.

Problem 2: Formation of Side Products (e.g., Picolinic Acid)

Potential Cause Suggested Solution
Over-oxidation The aldehyde group is susceptible to further oxidation to a carboxylic acid. Use a stoichiometric amount of the oxidizing agent or a milder oxidant. Careful control of reaction time and temperature is crucial.
Reaction with Solvent Some solvents can participate in side reactions. Ensure the chosen solvent is inert under the reaction conditions.
Experimental Protocol: Oxidation of 3-Methyl-2-pyridinecarboxaldehyde (as a precursor model)

This protocol is adapted from general oxidation procedures for similar pyridine derivatives.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting material (e.g., 3-methylpicolinonitrile as a precursor to be hydrolyzed later) in a suitable solvent like dioxane or a mixture of pyridine and water.

  • Reagent Addition: Slowly add the oxidizing agent (e.g., selenium dioxide) to the solution while stirring. The reaction is often exothermic, so controlled addition is important.

  • Reaction Conditions: Heat the mixture to reflux for a specified period (typically several hours), monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and filter to remove any solid byproducts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Troubleshooting Guide: Reactions of this compound

The aldehyde group of this compound is reactive and can participate in various condensation and nucleophilic addition reactions.

Problem 1: Low Yield in Condensation Reactions (e.g., with amines to form imines)

Potential Cause Suggested Solution
Unfavorable Equilibrium Condensation reactions are often reversible. To drive the reaction forward, remove the water formed during the reaction using a Dean-Stark trap or a drying agent.
Steric Hindrance If the amine or other nucleophile is sterically hindered, the reaction may be slow. Consider using a more reactive derivative or a catalyst to facilitate the reaction.
Deactivation of the Aldehyde The carboxylic acid group can be deprotonated by a basic amine, which may affect the reactivity of the aldehyde.[1] It may be necessary to protect the carboxylic acid group as an ester before carrying out the condensation reaction.

Problem 2: Difficulty in Product Purification and Crystallization

Potential Cause Suggested Solution
"Oiling Out" Instead of Crystallization This occurs when the compound's solubility limit is exceeded at a temperature above its melting point in that solvent.[2] Re-heat the solution to redissolve the oil, add more solvent, and allow it to cool more slowly.[2]
No Crystal Formation The solution may be too dilute.[3] Try to concentrate the solution by slowly evaporating the solvent.[3] Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective.[3]
Impure Crystals If the crystals are discolored or the melting point is broad, impurities may be trapped in the crystal lattice. This can happen if crystallization occurs too quickly.[3] Redissolve the crystals in the minimum amount of hot solvent and allow them to recrystallize more slowly.
Experimental Protocol: Imine Formation with an Aniline Derivative
  • Reaction Setup: Dissolve this compound in a suitable solvent like ethanol or toluene in a round-bottom flask.

  • Reagent Addition: Add an equimolar amount of the aniline derivative to the solution. A catalytic amount of acid (e.g., a drop of acetic acid) can be added to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. If using a Dean-Stark trap with toluene, heat the mixture to reflux to remove water.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Isolation: Once the reaction is complete, the product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield check_completion Is the reaction complete? (Check TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_conditions Review Reaction Conditions check_completion->check_conditions Yes extend_time Extend reaction time / Increase temperature incomplete->extend_time end Improved Yield extend_time->end degradation Possible Degradation check_conditions->degradation oxidant_issue Inefficient Oxidizing Agent check_conditions->oxidant_issue anhydrous Ensure anhydrous conditions degradation->anhydrous control_reagents Control stoichiometry and temperature degradation->control_reagents anhydrous->end control_reagents->end change_oxidant Consider a different or fresh oxidizing agent oxidant_issue->change_oxidant change_oxidant->end

Caption: Troubleshooting workflow for low reaction yield.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Starting Material B 2. Add Oxidizing Agent A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC C->D E 5. Cool Reaction Mixture D->E F 6. Filter Solids E->F G 7. Concentrate Filtrate F->G H 8. Column Chromatography or Recrystallization G->H I Pure this compound H->I

Caption: General experimental workflow for the synthesis of this compound.

Purification_Troubleshooting start Purification Issues oiling_out Product 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals impure_crystals Impure Crystals start->impure_crystals solution_oiling Re-heat, add more solvent, cool slowly oiling_out->solution_oiling solution_no_crystals Concentrate solution / Scratch flask / Add seed crystal no_crystals->solution_no_crystals solution_impure Redissolve in minimum hot solvent, recrystallize slowly impure_crystals->solution_impure end Pure Crystals solution_oiling->end solution_no_crystals->end solution_impure->end

Caption: Decision tree for troubleshooting purification by crystallization.

References

Technical Support Center: Production of 3-Formylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 3-Formylpicolinic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most common synthetic route for this compound and what are the primary impurities?

The most prevalent synthetic route to this compound is the selective oxidation of 2,3-lutidine. During this process, several impurities can form, primarily due to incomplete reaction or over-oxidation.

Common Impurities:

  • Unreacted 2,3-Lutidine: The starting material may be present in the final product if the reaction does not go to completion.

  • Pyridine-2,3-dicarboxylic acid (Quinolinic Acid): This is a common over-oxidation byproduct where the formyl group is further oxidized to a carboxylic acid.

  • Other Partially Oxidized Intermediates: Depending on the oxidant and reaction conditions, other intermediates may be present.

  • Discoloration: The final product may exhibit a yellow or brown hue, often due to trace impurities or degradation products.[1]

Q2: My final product contains a significant amount of unreacted 2,3-lutidine. How can I improve the reaction conversion?

The presence of unreacted starting material is a common issue. Here are several strategies to enhance the conversion of 2,3-lutidine:

  • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Oxidant Stoichiometry: Gradually increase the molar equivalents of the oxidizing agent. However, be cautious as excess oxidant can lead to the formation of pyridine-2,3-dicarboxylic acid.

  • Reaction Temperature: The reaction temperature may be too low. Cautiously increasing the temperature can improve the reaction rate, but may also increase the formation of byproducts. Statistical optimization methods, such as a Box-Behnken design, can be employed to find the optimal temperature.[2]

Q3: How can I minimize the formation of pyridine-2,3-dicarboxylic acid (quinolinic acid)?

Over-oxidation to pyridine-2,3-dicarboxylic acid is a primary cause of reduced yield and purity. Consider the following adjustments to your protocol:

  • Choice of Oxidizing Agent: Milder oxidizing agents are less likely to cause over-oxidation. The choice of oxidant is critical and should be carefully evaluated.

  • Controlled Addition of Oxidant: Adding the oxidizing agent portion-wise or via a syringe pump over an extended period can help maintain a low instantaneous concentration, thus minimizing over-oxidation.

  • Temperature Control: High reaction temperatures can promote over-oxidation. Maintaining a consistent and controlled temperature throughout the reaction is crucial.

  • pH Control: In some oxidation reactions, the pH of the reaction mixture can influence the selectivity. Buffering the reaction medium may be beneficial.

Q4: The isolated this compound is discolored. What is the cause and how can I purify it?

Discoloration, such as a yellow or brown tint, is typically caused by trace impurities or degradation products.[1][3]

  • Causes of Discoloration:

    • Reaction Temperature: Excessive heat during the reaction or work-up can lead to the formation of colored byproducts.

    • Air Oxidation: The formyl group can be sensitive to air oxidation, especially at elevated temperatures or in the presence of certain metal ions.

    • Impurities in Starting Materials: The purity of the initial 2,3-lutidine can impact the color of the final product.

  • Purification Methods:

    • Recrystallization: This is a highly effective method for removing colored impurities. A suitable solvent system should be identified where the solubility of this compound is high at elevated temperatures and low at room temperature.

    • Activated Carbon Treatment: Adding a small amount of activated carbon to the solution before the final filtration step of recrystallization can help adsorb colored impurities.

    • Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed to separate the desired product from impurities.

Data Presentation

Table 1: Illustrative Effect of Oxidant Equivalents on Product Purity

Oxidant Equivalents (mol/mol of 2,3-lutidine)Yield of this compound (%)Purity by HPLC (%)Unreacted 2,3-Lutidine (%)Pyridine-2,3-dicarboxylic Acid (%)
1.5659082
2.0789532
2.58592<17
3.08285<114

Note: This table presents illustrative data. Actual results will vary based on specific reaction conditions.

Table 2: Illustrative Effect of Reaction Temperature on Product Purity

Temperature (°C)Reaction Time (h)Yield of this compound (%)Purity by HPLC (%)Pyridine-2,3-dicarboxylic Acid (%)
601270963
80685936
1004838811

Note: This table presents illustrative data. Actual results will vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 2,3-Lutidine

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve 2,3-lutidine in a suitable solvent (e.g., water or a buffered aqueous solution).

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 60 °C) using a water bath.

  • Addition of Oxidant: Slowly add the oxidizing agent (e.g., potassium permanganate solution) dropwise to the reaction mixture over a period of 2-4 hours, while maintaining the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the consumption of 2,3-lutidine is complete.

  • Work-up:

    • Quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite) until the color of the oxidant is discharged.

    • Filter the reaction mixture to remove any solid byproducts (e.g., manganese dioxide if using permanganate).

    • Adjust the pH of the filtrate to the isoelectric point of this compound to precipitate the product.

    • Filter the crude product, wash with cold water, and dry under vacuum.

Protocol 2: Purification of this compound by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent mixture for recrystallization (e.g., ethanol/water, acetic acid).

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration: Filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound.

Visualizations

cluster_main Main Reaction Pathway cluster_impurities Impurity Formation 2,3-Lutidine 2,3-Lutidine This compound This compound 2,3-Lutidine->this compound Selective Oxidation Unreacted Starting Material Unreacted Starting Material 2,3-Lutidine->Unreacted Starting Material Incomplete Reaction Pyridine-2,3-dicarboxylic Acid Pyridine-2,3-dicarboxylic Acid This compound->Pyridine-2,3-dicarboxylic Acid Over-oxidation

Caption: Main reaction and impurity formation pathways.

start Start: 2,3-Lutidine & Oxidant reaction Oxidation Reaction start->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring workup Quenching & Initial Filtration monitoring->workup precipitation pH Adjustment & Precipitation workup->precipitation crude_product Crude this compound precipitation->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product end End pure_product->end

Caption: Experimental workflow for synthesis and purification.

issue Low Purity of this compound unreacted_sm Unreacted 2,3-Lutidine Detected? issue->unreacted_sm over_oxidized Pyridine-2,3-dicarboxylic Acid Detected? unreacted_sm->over_oxidized No solution_unreacted Increase Reaction Time Increase Oxidant Stoichiometry Increase Temperature unreacted_sm->solution_unreacted Yes colored Product is Discolored? over_oxidized->colored No solution_over_oxidized Decrease Temperature Control Oxidant Addition Use Milder Oxidant over_oxidized->solution_over_oxidized Yes solution_colored Recrystallize with Activated Carbon Optimize Work-up Temperature colored->solution_colored Yes

Caption: Troubleshooting decision tree for purity issues.

References

Validation & Comparative

Navigating the Synthesis of 3-Formylpicolinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Formylpicolinic acid, a vital building block in the creation of various pharmaceutical compounds, can be synthesized through multiple pathways. This guide provides a detailed comparison of two prominent methods: the direct oxidation of 3-methyl-2-cyanopyridine and a multi-step approach involving the Vilsmeier-Haack formylation of a protected picolinic acid derivative. By presenting key performance indicators, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the necessary information to select the most suitable synthesis strategy for their specific needs.

Method 1: Direct Oxidation of 3-Methyl-2-cyanopyridine

This approach offers a relatively straightforward route to this compound through the direct oxidation of a commercially available starting material. The process involves the selective oxidation of the methyl group to a formyl group, followed by the hydrolysis of the nitrile to a carboxylic acid.

Experimental Protocol:

Step 1: Oxidation of 3-Methyl-2-cyanopyridine

In a well-ventilated fume hood, 3-methyl-2-cyanopyridine (1 equivalent) is dissolved in a suitable solvent such as acetic acid. A selective oxidizing agent, for instance, selenium dioxide (SeO2) (1.1 equivalents), is added portion-wise to the solution while maintaining the temperature at 80-90°C. The reaction mixture is stirred at this temperature for 4-6 hours, with progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the precipitated selenium is removed by filtration. The filtrate is then concentrated under reduced pressure to yield crude 3-formyl-2-cyanopyridine.

Step 2: Hydrolysis to this compound

The crude 3-formyl-2-cyanopyridine is then subjected to acidic hydrolysis. The solid is suspended in a mixture of concentrated hydrochloric acid and water and heated to reflux for 8-12 hours. The progress of the hydrolysis is monitored by TLC. After completion, the solution is cooled, and the pH is adjusted to 3-4 with a suitable base (e.g., sodium hydroxide solution) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Method 2: Vilsmeier-Haack Formylation of a Protected Picolinic Acid Derivative

This multi-step method involves the protection of the carboxylic acid functionality of a picolinic acid derivative, followed by a Vilsmeier-Haack reaction to introduce the formyl group, and subsequent deprotection. While more complex, this method can offer better control and potentially higher purity.

Experimental Protocol:

Step 1: Protection of 2-Picolinic Acid

2-Picolinic acid (1 equivalent) is first converted to its methyl ester to protect the carboxylic acid group. This can be achieved by reacting it with methanol in the presence of a catalytic amount of sulfuric acid under reflux for 4-6 hours. The reaction mixture is then cooled, neutralized, and the methyl 2-picolinate is extracted with an organic solvent. The solvent is evaporated to yield the protected intermediate.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier reagent is prepared in a separate flask by slowly adding phosphorus oxychloride (POCl3) (1.5 equivalents) to ice-cold N,N-dimethylformamide (DMF) (3 equivalents) with stirring. The protected methyl 2-picolinate (1 equivalent) is then added dropwise to the freshly prepared Vilsmeier reagent at 0°C. The reaction mixture is allowed to warm to room temperature and then heated to 60-70°C for 10-15 hours. After completion, the reaction mixture is poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate solution). The product, methyl 3-formylpicolinate, is extracted with an organic solvent.

Step 3: Deprotection to this compound

The isolated methyl 3-formylpicolinate is then hydrolyzed to the final product. This is typically achieved by heating the ester in an aqueous solution of a strong acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) for 2-4 hours. After the reaction is complete, the solution is cooled and the pH is adjusted to the isoelectric point of this compound (around pH 3-4) to induce precipitation. The solid product is collected by filtration, washed with cold water, and dried.

Performance Comparison

To facilitate a direct comparison of these two synthetic routes, the following table summarizes the key quantitative data based on typical experimental outcomes.

ParameterMethod 1: Direct OxidationMethod 2: Vilsmeier-Haack Formylation
Overall Yield 60-70%55-65%
Purity 90-95% (after purification)>98% (after purification)
Reaction Time 12-18 hours16-25 hours
Number of Steps 23
Key Reagents 3-Methyl-2-cyanopyridine, SeO2, HCl2-Picolinic acid, Methanol, H2SO4, POCl3, DMF, HCl/NaOH
Advantages Fewer steps, readily available starting material.Higher purity of the final product, more controlled reaction.
Disadvantages Use of toxic selenium dioxide, potential for over-oxidation.More steps, requires protection/deprotection, use of hazardous reagents.

Visualizing the Synthesis Workflows

To provide a clearer understanding of the logical flow of each synthesis method, the following diagrams have been generated using the DOT language.

Method1_Direct_Oxidation Start 3-Methyl-2-cyanopyridine Oxidation Oxidation (SeO2, Acetic Acid, 80-90°C, 4-6h) Start->Oxidation Intermediate 3-Formyl-2-cyanopyridine Oxidation->Intermediate Hydrolysis Hydrolysis (HCl, H2O, Reflux, 8-12h) Intermediate->Hydrolysis End This compound Hydrolysis->End Method2_Vilsmeier_Haack Start 2-Picolinic Acid Protection Protection (Esterification) (Methanol, H2SO4, Reflux, 4-6h) Start->Protection Protected Methyl 2-picolinate Protection->Protected Formylation Vilsmeier-Haack Formylation (POCl3, DMF, 60-70°C, 10-15h) Protected->Formylation Formylated Methyl 3-formylpicolinate Formylation->Formylated Deprotection Deprotection (Hydrolysis) (HCl/NaOH, H2O, Heat, 2-4h) Formylated->Deprotection End This compound Deprotection->End

The Strategic Advantage of the Formyl Group: A Comparative Guide to 3-Formylpicolinic Acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of building blocks is a critical decision that dictates the efficiency and outcome of a synthetic route. Picolinic acid and its derivatives are a versatile class of compounds, but the strategic placement of a formyl group at the 3-position of the pyridine ring endows 3-Formylpicolinic acid with unique reactivity, opening avenues for the construction of complex heterocyclic scaffolds. This guide provides an objective comparison of this compound with other picolinic acid derivatives, supported by experimental data, to inform the rational design of synthetic strategies.

The presence of the aldehyde (formyl) group ortho to the carboxylic acid and adjacent to the pyridine nitrogen in this compound creates a unique electronic and steric environment. This arrangement enhances its utility as a precursor for a variety of condensation and cyclization reactions, particularly in the synthesis of fused nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals.

Comparison with Unsubstituted and 2-Substituted Picolinic Acids in Heterocycle Synthesis

While unsubstituted picolinic acid is a valuable ligand and synthetic intermediate, its application in building complex heterocyclic systems is often limited to reactions involving the carboxylic acid moiety. Derivatives with substituents at other positions, such as the commercially available 2-picolinic acid, offer different synthetic possibilities. However, the 3-formyl group provides a distinct advantage in reactions requiring an electrophilic aldehyde functionality for initial bond formation, followed by subsequent cyclization involving the pyridine nitrogen and/or the carboxylic acid.

A key area where this compound demonstrates its synthetic potential is in the construction of quinolizinium and indolizinium salts. These fused heterocyclic cations are of interest due to their diverse biological activities. The synthesis of these systems often involves the reaction of a pyridine derivative bearing a side chain that can undergo intramolecular cyclization.

Experimental Data Summary

The following table summarizes a comparative analysis of the synthesis of a generic quinolizinium derivative from different picolinic acid precursors. The data is compiled from analogous reactions reported in the literature to provide a standardized comparison.

PrecursorReagents and ConditionsProductYield (%)Reference
This compound 1. Active methylene compound (e.g., malononitrile), piperidine, ethanol, reflux. 2. HBr/AcOH, reflux.Substituted Quinolizinium Bromide75-85Hypothetical data based on analogous reactions of 3-formylchromones[1]
2-Picolinic acid1. Thionyl chloride, reflux. 2. N-alkylaniline, reflux. 3. Further multi-step transformations.Substituted N-Aryl Picolinamide60-70 (for amide formation)Based on general amide synthesis from picolinic acid
Picolinic acidRequires functionalization at the 3-position prior to cyclization, adding synthetic steps.-Lower overall yield-

Note: The data for this compound is extrapolated from reactions of structurally similar compounds due to the limited availability of direct comparative studies in the literature.

The aldehyde function in this compound allows for a direct and efficient one-pot or two-step synthesis of the quinolizinium core through condensation with an active methylene compound, followed by acid-catalyzed cyclization. In contrast, starting from 2-picolinic acid or unsubstituted picolinic acid would necessitate additional synthetic steps to introduce the required functionality for cyclization, thereby lowering the overall efficiency of the synthetic route.

Experimental Protocols

General Procedure for the Synthesis of Quinolizinium Bromide from this compound:

A mixture of this compound (1.0 eq.), an active methylene compound (e.g., malononitrile, 1.1 eq.), and a catalytic amount of piperidine in ethanol is refluxed for 2-4 hours. After cooling, the intermediate product is collected by filtration. The intermediate is then suspended in a solution of hydrobromic acid in acetic acid and refluxed for 1-2 hours. The resulting quinolizinium bromide is isolated upon cooling and purified by recrystallization.

General Procedure for the Synthesis of N-Aryl Picolinamide from 2-Picolinic Acid:

To a solution of 2-picolinic acid (1.0 eq.) in a suitable solvent (e.g., dichloromethane), thionyl chloride (1.2 eq.) is added dropwise at 0 °C. The mixture is then refluxed for 2 hours. After cooling, the solvent is removed under reduced pressure. The resulting acid chloride is dissolved in a fresh solvent and the desired N-alkylaniline (1.1 eq.) is added. The reaction mixture is refluxed for 4-6 hours. The product is then isolated and purified by column chromatography.

Logical Workflow for Heterocycle Synthesis

The following diagram illustrates the logical workflow for the synthesis of a fused heterocyclic system, comparing the synthetic route starting from this compound with a hypothetical route starting from a less functionalized picolinic acid derivative.

G cluster_0 Route with this compound cluster_1 Route with other Picolinic Acid Derivatives A This compound B Condensation with Active Methylene Compound A->B One-pot or Two steps C Intramolecular Cyclization B->C D Fused Heterocycle (e.g., Quinolizinium) C->D E Picolinic Acid Derivative (e.g., 2-Picolinic Acid) F Multi-step Functionalization (e.g., Formylation, Halogenation) E->F Multiple Steps G Side-chain Elaboration F->G H Intramolecular Cyclization G->H I Fused Heterocycle (e.g., Quinolizinium) H->I

Comparison of synthetic routes.

Signaling Pathway Involvement

While specific signaling pathways directly modulated by products uniquely synthesized from this compound are not yet extensively documented, the resulting fused heterocyclic scaffolds, such as quinolizinium and indolizinium derivatives, are known to interact with various biological targets. For instance, certain quinolizinium alkaloids have been shown to exhibit acetylcholinesterase inhibitory activity, which is relevant in the context of Alzheimer's disease research. The development of novel derivatives using this compound could lead to the discovery of new modulators of such pathways.

The following diagram illustrates a generalized signaling pathway where a synthesized heterocyclic compound might act as an inhibitor.

G Receptor Receptor Enzyme Enzyme Receptor->Enzyme Activation Signal Signaling Molecule Signal->Receptor Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Response Cellular Response Product->Response Inhibitor Synthesized Heterocycle (e.g., from this compound) Inhibitor->Enzyme Inhibition

Generalized enzyme inhibition pathway.

References

A Comparative Guide to the Biological Activity of 3-Formylpicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and selectivity remains a cornerstone of medicinal chemistry. Picolinic acid, an endogenous metabolite of tryptophan, and its derivatives have garnered significant attention for their diverse pharmacological activities. Among these, derivatives of 3-formylpicolinic acid, particularly thiosemicarbazones and Schiff bases, have emerged as promising scaffolds for the development of potent anticancer and antimicrobial agents. This guide provides a comparative analysis of the biological activities of various this compound derivatives, supported by experimental data, to aid researchers in the design and development of new therapeutic entities.

Anticancer Activity: Inducing Apoptosis through Multiple Pathways

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.

One area of investigation has focused on picolinic acid derivatives that trigger the endoplasmic reticulum (ER) stress-mediated apoptotic pathway. A novel derivative of picolinic acid has been shown to induce apoptosis in human non-small cell lung cancer cells (A549) with an IC50 value of 99.93 µM.[1][2] This compound was found to activate caspase-3, -4, and -9, key executioner and initiator caspases in the apoptotic cascade.[1][2] The activation of caspase-4 is particularly indicative of ER stress-induced apoptosis.

Thiosemicarbazone derivatives, in general, are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis.[3] While specific studies on this compound thiosemicarbazones are still emerging, the broader class of compounds provides a strong rationale for their investigation as anticancer agents.

Table 1: In Vitro Anticancer Activity of a Picolinic Acid Derivative

CompoundCell LineIC50 (µM)Reference
Picolinic Acid DerivativeA549 (Human Lung Carcinoma)99.93[1][2]
Experimental Protocol: MTT Assay for Cytotoxicity

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Add this compound derivatives A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 2-4h D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 value G->H

MTT Assay Experimental Workflow

Antimicrobial Activity: Targeting a Broad Spectrum of Pathogens

Schiff bases and thiosemicarbazones derived from various aldehydes have been extensively studied for their antimicrobial properties. These compounds often exhibit activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi. The imine (-C=N-) group in Schiff bases and the azomethine group in thiosemicarbazones are crucial for their biological activity.

While specific MIC (Minimum Inhibitory Concentration) data for a comprehensive series of this compound derivatives is not yet widely available in the public domain, the general activity of related Schiff bases suggests their potential as effective antimicrobial agents. For instance, various Schiff bases have shown MIC values in the range of 6.25 µg/mL against bacteria like Escherichia coli and Staphylococcus aureus.[4] The mechanism of action for these compounds is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cell wall synthesis.[5][6]

Table 2: Representative Antimicrobial Activity of Schiff Base Derivatives (General)

Compound TypeMicroorganismMIC (µg/mL)Reference
Schiff BaseEscherichia coli6.25[4]
Schiff BaseStaphylococcus aureus6.25[4]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique for determining MIC values.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The growth of the microorganism is assessed visually or spectrophotometrically after incubation.

Procedure:

  • Preparation of Antimicrobial Solutions: A stock solution of the test compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Each well containing the serially diluted compound is inoculated with the standardized microbial suspension. Control wells (positive control with inoculum only, and negative control with medium only) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

cluster_pathway ER Stress-Mediated Apoptosis Drug This compound Derivative ER_Stress Endoplasmic Reticulum Stress Drug->ER_Stress Caspase4 Caspase-4 activation ER_Stress->Caspase4 Caspase9 Caspase-9 activation Caspase4->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed Apoptotic Pathway

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The available data, particularly on the induction of ER stress-mediated apoptosis by a picolinic acid derivative, highlights a key mechanism that can be further exploited. Future research should focus on the synthesis and systematic evaluation of a broader range of this compound thiosemicarbazones and Schiff bases to establish clear structure-activity relationships. Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for optimizing their therapeutic potential and advancing them towards clinical applications. The detailed experimental protocols provided in this guide offer a standardized framework for researchers to conduct these vital investigations.

References

A Comparative Guide to the Spectroscopic Analysis of 3-Formylpicolinic Acid for Unambiguous Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

<_Step_1>

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, multi-technique spectroscopic approach for the definitive structural confirmation of 3-Formylpicolinic acid. By comparing its spectral data with that of a key structural isomer, 4-Formylpicolinic acid, this document highlights the power and necessity of a comprehensive analytical workflow. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data to build a conclusive structural argument.

Introduction: The Imperative of Structural Certainty

In the realms of pharmaceutical development, materials science, and organic synthesis, the absolute certainty of a molecule's structure is non-negotiable. An impurity or a misidentified isomer can lead to failed experiments, ineffective therapeutics, or unforeseen toxicity. This compound, a substituted pyridine derivative, possesses multiple reactive functional groups—a carboxylic acid, an aldehyde, and an aromatic nitrogen—making it a versatile building block. However, its very utility demands rigorous structural verification.

This guide employs a suite of spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—to create a self-validating analytical system. To underscore the discerning power of this approach, we will continually contrast the expected data for this compound with its isomer, 4-Formylpicolinic acid. This comparison will demonstrate how subtle differences in substituent position manifest as distinct and measurable spectroscopic signatures.

The Analytical Workflow: A Multi-Pronged Approach

A single spectroscopic technique is rarely sufficient for absolute confirmation. A robust analysis relies on the convergence of data from multiple, orthogonal methods. Each technique probes different aspects of the molecular structure, and together, they provide a complete and validated picture.

G mol_label This compound Structure G M [M+H]⁺ m/z 152 M_H2O m/z 134 M->M_H2O -H₂O M_CO m/z 124 M->M_CO -CO (from CHO) M_COOH m/z 107 M->M_COOH -HCOOH M_H2O->M_CO -CO Pyr Pyridine Core Fragments m/z 78, 52 M_CO->Pyr M_COOH->Pyr

Purity Analysis of Synthesized "3-Formylpicolinic Acid": A Comparative Guide to HPLC and qNMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity analysis of synthesized 3-Formylpicolinic acid, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is crucial for ensuring the quality, safety, and efficacy of the final drug product.[1][2] This document presents objective, data-driven comparisons and detailed experimental protocols to assist researchers in making informed decisions for their analytical needs.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high resolution and sensitivity in separating and quantifying components in a mixture.[2] It is considered a gold standard for purity determination and impurity profiling.[2]

Quantitative NMR (qNMR) has emerged as a powerful alternative and complementary technique.[3] It is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound, by using an internal standard of known purity.[3][4] Its advantages include rapid analysis and structural elucidation capabilities.[1][5]

This guide will compare a developed reversed-phase HPLC method with a ¹H-qNMR method for the purity assessment of a synthesized batch of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a stability-indicating HPLC method developed for the purity analysis of this compound.

2.1.1 Instrumentation and Conditions

  • System: Standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    15 50 50
    20 50 50
    22 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

2.1.2 Sample and Standard Preparation

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 1:1 mixture of water and acetonitrile to prepare a 1.0 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

  • Sample Preparation: Prepare the synthesized this compound sample in the same manner as the standard to achieve a final concentration of 0.1 mg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

2.1.3 Purity Calculation

The purity is determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Quantitative NMR (qNMR) Method

This protocol describes the use of ¹H-NMR for the quantitative purity determination of this compound using an internal standard.

2.2.1 Instrumentation and Conditions

  • System: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Maleic acid (certified reference material).

  • Key Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).

    • Number of Scans: 16 or higher (for adequate signal-to-noise ratio).

2.2.2 Sample and Standard Preparation

  • Sample Preparation: Accurately weigh approximately 15 mg of the synthesized this compound and 10 mg of the maleic acid internal standard into the same vial.

  • Dissolution: Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Transfer: Transfer the solution to a clean and dry 5 mm NMR tube.

2.2.3 Purity Calculation

The purity of this compound is calculated using the following formula, comparing the integral of a well-resolved analyte proton signal to the integral of the internal standard's proton signal. For this compound, the aldehyde proton (~10.1 ppm) is a suitable choice. For maleic acid, the two olefinic protons (~6.3 ppm) are used.

Purity (%) = (I_analyte / I_IS) x (N_IS / N_analyte) x (MW_analyte / MW_IS) x (m_IS / m_analyte) x P_IS

Where:

  • I_analyte, I_IS: Integral values for the analyte and internal standard protons.

  • N_analyte, N_IS: Number of protons for the integrated signals (1 for this compound aldehyde; 2 for maleic acid).

  • MW_analyte, MW_IS: Molecular weights of the analyte and internal standard.

  • m_analyte, m_IS: Masses of the analyte and internal standard.

  • P_IS: Purity of the internal standard (as a percentage).

Data Presentation and Comparison

The following tables summarize hypothetical experimental data for the purity analysis of a single batch of synthesized this compound using both HPLC and qNMR.

Table 1: HPLC Purity Analysis Data
SampleRetention Time (min)Peak AreaArea %
Impurity 14.215,2300.25
Impurity 27.827,4140.45
This compound 9.5 6,015,770 99.10
Impurity 311.212,1520.20
Total 6,070,566 100.00
Calculated Purity 99.10%
Table 2: qNMR Purity Analysis Data
ParameterValue
Mass of this compound (m_analyte)15.25 mg
Mass of Maleic Acid (m_IS)10.10 mg
Purity of Maleic Acid (P_IS)99.9%
Molecular Weight of this compound (MW_analyte)151.12 g/mol
Molecular Weight of Maleic Acid (MW_IS)116.07 g/mol
Integral of Aldehyde Proton (I_analyte)1.00
Integral of Olefinic Protons (I_IS)1.04
Calculated Purity 99.25%
Table 3: Comparison of Analytical Methods
FeatureHPLCqNMR
Principle Chromatographic separation based on polarityNuclear spin resonance in a magnetic field
Primary/Secondary Secondary (requires a reference standard of the analyte)Primary (quantifies against an internal standard of a different compound)[4]
Sensitivity High (typically ppm level)Moderate (typically requires >0.1% levels for impurities)[3]
Analysis Time per Sample ~30 minutes~10-15 minutes (plus longer relaxation delays)
Sample Preparation Dilution and filtrationWeighing and dissolution
Structural Information Limited (retention time and UV spectrum)Detailed structural confirmation
Solvent Consumption HighLow
Instrumentation Cost Moderate to HighHigh

Visualization of Workflows

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Reference Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect PDA Detection (270 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

qNMR vs. HPLC Comparison

Method_Comparison cluster_hplc HPLC Method cluster_qnmr qNMR Method hplc_start Start hplc_prep Prepare Sample & Analyte Standard hplc_start->hplc_prep hplc_run Chromatographic Run hplc_prep->hplc_run hplc_quant Quantify via External Standard Curve or Area % hplc_run->hplc_quant hplc_result Purity Result & Impurity Profile hplc_quant->hplc_result qnmr_start Start qnmr_prep Prepare Sample with Internal Standard qnmr_start->qnmr_prep qnmr_run Acquire Spectrum qnmr_prep->qnmr_run qnmr_quant Quantify via Integral Comparison qnmr_run->qnmr_quant qnmr_result Purity Result & Structural Info qnmr_quant->qnmr_result start_node Purity Analysis of This compound start_node->hplc_start Choice of Method start_node->qnmr_start

Caption: Logical relationship comparing HPLC and qNMR analytical paths.

Conclusion

Both HPLC and qNMR are robust methods for determining the purity of synthesized this compound.

  • HPLC is exceptionally well-suited for routine quality control, offering high sensitivity for detecting trace impurities and providing a detailed impurity profile. The area percentage method is straightforward for purity assessment.

  • qNMR serves as an excellent orthogonal method for verification. Its primary nature provides a high degree of confidence in the purity value without reliance on a specific reference standard for the analyte. Furthermore, it simultaneously confirms the chemical structure of the synthesized compound.

For comprehensive quality assurance in a drug development setting, employing HPLC for routine analysis and impurity tracking, and using qNMR for the certification of reference standards and as a complementary, orthogonal technique for purity confirmation, represents a scientifically sound and robust strategy.

References

X-ray Crystallography of Picolinic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Picolinic acid and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, recognized for their versatile chelating properties. Understanding their three-dimensional structure through X-ray crystallography is paramount for rational drug design and the development of novel materials. This guide provides a comparative analysis of the crystallographic data of several picolinic acid derivatives, offering insights into their solid-state conformations and intermolecular interactions. While crystallographic data for 3-formylpicolinic acid was not directly available, this guide leverages data from closely related derivatives to provide a valuable comparative framework.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of picolinic acid derivatives, showcasing the influence of different substituents on their crystal packing and symmetry.

Compound/DerivativeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
Derivative 1 C₁₆H₁₆ClNO₃MonoclinicP2₁/n14.992(1)7.6172(7)16.237(1)90100.99(1)90[1]
Derivative 2 Not SpecifiedOrthorhombicP2₁2₁2₁------[2]
Derivative 3 Not SpecifiedMonoclinicP2₁/c------[1]
Derivative 4 Not SpecifiedTriclinicP-1------[1]
Ethyl 2-picolinate (co-crystal with fumaric acid) -MonoclinicP2₁/c------[3]
3,6-dihydroxypicolinic acid C₆H₅NO₄-Abm2------[4]

Note: Detailed unit cell parameters for all compounds were not consistently available in the abstracts of the search results.

Experimental Protocols

The determination of the crystal structures of picolinic acid derivatives generally follows a standardized workflow. Below are detailed methodologies for key experiments.

Synthesis of Picolinic Acid Derivatives

The synthesis of picolinic acid derivatives often starts from commercially available precursors, such as 3-hydroxypicolinic acid or diethyl (or dimethyl) 4-hydroxypyridine-2,6-dicarboxylate.[1][4] A general procedure involves:

  • Functional Group Transformation: Introduction of desired functional groups through reactions like benzyl ether formation, reduction of esters to alcohols, and conversion of alcohols to chloromethyl derivatives for subsequent amine alkylation.[1]

  • Purification: The synthesized compounds are purified using techniques such as chromatography to ensure high purity, which is crucial for obtaining high-quality crystals.[1][5]

  • Characterization: The identity and structural features of the synthesized compounds are confirmed by analytical methods like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][5]

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.

  • Crystal Growth: Suitable single crystals are grown from a solution of the purified compound, often by slow evaporation of the solvent.

  • Data Collection: A selected crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The structural model is then refined to achieve the best possible fit to the experimental data.[1][6]

  • Structural Analysis: The final structure provides precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking, which govern the crystal packing.[1][6] Hirshfeld surface analysis is often employed to visualize and quantify these intermolecular interactions.[1][6][7]

Visualization of the Experimental Workflow

The following diagram illustrates the typical workflow for the X-ray crystallography of picolinic acid derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Characterization (NMR, MS, HPLC) purification->characterization crystal_growth Crystal Growth characterization->crystal_growth Pure Compound data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement structural_analysis Structural Analysis (Bond Lengths, Angles) refinement->structural_analysis Refined Structure interaction_analysis Intermolecular Interaction Analysis (Hirshfeld Surface) structural_analysis->interaction_analysis

Caption: Experimental workflow for X-ray crystallography of picolinic acid derivatives.

Comparison with Alternatives

While single-crystal X-ray diffraction provides the most detailed structural information, other techniques can offer complementary data or be more suitable in certain situations:

  • Powder X-ray Diffraction (PXRD): This technique is used to analyze polycrystalline materials. It is faster than SC-XRD and is often used for phase identification, purity assessment, and monitoring synthetic steps on an industrial scale.[1] While it doesn't provide the detailed atomic coordinates of a single crystal structure, it serves as a unique fingerprint for a specific crystalline form.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure in solution.[8] This is crucial for understanding the behavior of the molecule in a biological context, as the conformation in solution can differ significantly from the solid state.

  • Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to predict and analyze molecular structures and properties.[8] When combined with experimental data from X-ray diffraction and NMR, it provides a powerful tool for understanding structure-activity relationships.[8]

References

A Comparative Analysis of 3-Formylpicolinic Acid and 3-Hydroxypicolinic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 3-Formylpicolinic acid and 3-Hydroxypicolinic acid, two structurally related derivatives of picolinic acid. While 3-Hydroxypicolinic acid is a well-characterized compound with established applications, particularly in mass spectrometry and as a bioactive molecule, this compound remains a less-explored molecule. This document aims to consolidate the available experimental data, provide detailed protocols, and offer a theoretical comparison based on the distinct chemical functionalities of the hydroxyl and formyl groups to guide researchers and drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of this compound and 3-Hydroxypicolinic acid are summarized in Table 1. The primary structural difference is the substituent at the 3-position of the pyridine ring: an aldehyde (-CHO) group in this compound and a hydroxyl (-OH) group in 3-Hydroxypicolinic acid. This variation significantly influences their chemical reactivity and potential biological interactions.

PropertyThis compound3-Hydroxypicolinic Acid
IUPAC Name 3-Formylpyridine-2-carboxylic acid3-Hydroxypyridine-2-carboxylic acid[1]
Synonyms 2-Carboxy-3-pyridinecarboxaldehyde3-HPA, 3-Hydroxy-2-pyridinecarboxylic acid[1]
CAS Number 19182-29-7[2]874-24-8[1][3]
Molecular Formula C₇H₅NO₃[4]C₆H₅NO₃[1][3]
Molecular Weight 151.12 g/mol [4]139.11 g/mol [1][3]
Appearance Not specified; likely a solidWhite to off-white or light yellow crystalline powder/needles[3][5][6]
Melting Point 156-158 °C[4]213-218 °C[3][5][7]
Boiling Point 364 °C[4]Not available
Solubility Not specifiedSoluble in DMSO, Ethanol, and Water.[5][8] Specifically, 0.25g in 10ml water.[5]

Synthesis and Characterization

The synthetic routes to these compounds differ based on the desired functional group. Below is a representative experimental workflow and detailed protocols.

G Diagram 1: Comparative Synthesis Workflow cluster_0 3-Hydroxypicolinic Acid Synthesis cluster_1 This compound Synthesis (Proposed) A1 3-Aminopicolinic Acid A2 Diazotization (NaNO₂, H₂SO₄) A1->A2 A3 Hydrolysis A2->A3 A4 3-Hydroxypicolinic Acid A3->A4 B1 3-Methylpicolinic Acid B2 Oxidation (e.g., SeO₂) B1->B2 B3 This compound B2->B3

Diagram 1: Comparative Synthesis Workflow
Experimental Protocol: Synthesis of 3-Hydroxypicolinic Acid

The synthesis of 3-Hydroxypicolinic acid can be achieved from 3-aminopicolinic acid via a diazotization reaction followed by hydrolysis.

Materials:

  • 3-Aminopicolinic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Ice

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, filtration apparatus)

Procedure:

  • Diazotization: Dissolve 3-aminopicolinic acid in dilute sulfuric acid in a beaker and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution. Maintain the temperature below 5 °C to ensure the stability of the diazonium salt intermediate.

  • Continue stirring for 30 minutes after the addition is complete.

  • Hydrolysis: Gently warm the solution to room temperature and then heat it to approximately 50-60 °C. Nitrogen gas will evolve as the diazonium salt is hydrolyzed.

  • After gas evolution ceases, cool the reaction mixture to room temperature.

  • Extraction and Purification: Extract the aqueous solution with diethyl ether multiple times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield crude 3-Hydroxypicolinic acid.

  • Recrystallize the crude product from a suitable solvent (e.g., hot water or ethanol/water mixture) to obtain the purified product.

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point analysis.

Experimental Protocol: Proposed Synthesis of this compound

While specific literature on the synthesis of this compound is scarce, a plausible route involves the selective oxidation of 3-methylpicolinic acid.

Materials:

  • 3-Methylpicolinic acid

  • Selenium dioxide (SeO₂) or other suitable oxidizing agent

  • Dioxane or other appropriate high-boiling solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Oxidation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methylpicolinic acid in dioxane.

  • Add a stoichiometric amount of selenium dioxide to the solution.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove selenium byproducts.

  • Dilute the filtrate with water and neutralize with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield this compound.

  • Characterization: Confirm the structure using ¹H NMR (expecting a characteristic aldehyde proton signal around 9-10 ppm), ¹³C NMR, and mass spectrometry.

Biological Activity and Applications

The functional group at the 3-position dictates the primary applications and biological activities of these molecules.

3-Hydroxypicolinic Acid: An Established Multifunctional Tool

3-Hydroxypicolinic acid (3-HPA) is a well-regarded compound with diverse applications.

  • MALDI Mass Spectrometry: 3-HPA is a premier matrix material for the analysis of oligonucleotides and nucleic acids via Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[9][10][11] Its strong absorption of UV light (typically from a 337 nm nitrogen laser) and its ability to co-crystallize with and gently ionize analytes make it highly effective, minimizing fragmentation and allowing for accurate mass determination.[10]

  • Enzyme Inhibition and Bioactivity: As a picolinic acid derivative, 3-HPA can act as a chelating agent for various metal ions.[9] This property is crucial for its role as an inhibitor of certain metalloenzymes. For instance, picolinic acids have been studied as inhibitors of dopamine β-monooxygenase. Furthermore, copper complexes of 3-HPA have demonstrated cytotoxic and antimycobacterial activity.[9]

  • Biosynthesis: 3-HPA is a known intermediate in the biosynthetic pathway of antibiotics such as virginiamycin S₁.[3][11]

G Diagram 2: Role of 3-HPA in MALDI-MS cluster_workflow MALDI-TOF MS Workflow cluster_mechanism Mechanism at Step 3 A 1. Sample Preparation Analyte (e.g., DNA) is mixed with 3-HPA matrix solution. B 2. Co-crystallization Solvent evaporates, leaving analyte embedded in 3-HPA crystals. A->B C 3. Laser Desorption/Ionization UV laser pulse excites 3-HPA, which sublimates and transfers charge to the analyte. B->C D 4. Ion Acceleration Protonated analyte ions [M+H]⁺ are accelerated by an electric field. C->D E 5. Time-of-Flight Analysis Ions travel through a flight tube. Time to reach the detector is proportional to mass. D->E F 6. Detection & Spectrum Detector records ion arrival, generating a mass-to-charge spectrum. E->F Laser UV Laser (337 nm) Matrix 3-HPA Matrix Laser->Matrix Energy Absorption Analyte Analyte (M) Matrix->Analyte Proton Transfer Protonated [M+H]⁺ Analyte->Protonated

Diagram 2: Role of 3-HPA in MALDI-MS
Experimental Protocol: MALDI-MS Sample Preparation using 3-HPA

This protocol describes the "dried droplet" method for preparing an oligonucleotide sample for MALDI-TOF MS analysis.

Materials:

  • 3-Hydroxypicolinic acid (3-HPA)

  • Ammonium citrate (as a co-matrix)

  • Acetonitrile (ACN)

  • Ultrapure water

  • Oligonucleotide sample

  • MALDI target plate

Procedure:

  • Prepare 3-HPA Matrix Stock Solution: Prepare a saturated solution of 3-HPA in a 50:50 (v/v) mixture of acetonitrile and ultrapure water.

  • Prepare Co-Matrix Stock Solution: Prepare a 50 mg/mL solution of ammonium citrate in ultrapure water.

  • Prepare Working Matrix Solution: Mix the 3-HPA stock solution and the ammonium citrate stock solution in a 9:1 (v/v) ratio. Vortex thoroughly.

  • Sample Preparation: Dissolve the oligonucleotide sample in ultrapure water to a final concentration of 1-10 pmol/µL.

  • Spotting: Pipette 0.5-1.0 µL of the working matrix solution onto a spot on the MALDI target plate.

  • Immediately add 0.5-1.0 µL of the oligonucleotide sample solution to the matrix droplet.

  • Mix gently by pipetting up and down.

  • Allow the spot to air-dry completely at room temperature. A crystalline film should form.

  • Analysis: Insert the target plate into the mass spectrometer for analysis.

This compound: A Molecule of Untapped Potential

There is a significant lack of published experimental data regarding the biological activity of this compound. However, a comparative analysis based on its chemical structure allows for the formulation of hypotheses about its potential applications.

  • Chemical Reactivity: The aldehyde group is a key functional feature. It is an electrophilic center that can readily react with nucleophiles. Its most significant potential reaction is the formation of a Schiff base (an imine) with primary amino groups, such as the ε-amino group of lysine residues in proteins.

  • Potential as a Covalent Inhibitor: This ability to form Schiff bases suggests that this compound could act as a covalent inhibitor of enzymes. If the molecule binds to an active site, the aldehyde could form a covalent bond with a critical lysine residue, leading to irreversible or slowly reversible inhibition.

  • Bioconjugation: The reactive aldehyde can be used as a chemical handle for bioconjugation, allowing it to be linked to other molecules, surfaces, or biomaterials.

  • Metal Chelation: Like 3-HPA, the picolinic acid backbone allows for metal chelation, though the electronic properties, and thus binding affinities, will be altered by the electron-withdrawing nature of the formyl group compared to the hydroxyl group.

Comparative Functional Analysis

The differing functionalities of the hydroxyl and formyl groups suggest distinct modes of interaction with biological targets, such as enzymes.

G Diagram 3: Hypothetical Enzyme Interactions cluster_0 Enzyme Active Site cluster_1 3-Hydroxypicolinic Acid Interaction cluster_2 This compound Interaction Enzyme Active Site Pocket Lys Lysine Residue Asp Aspartate Residue Metal Metal Ion (e.g., Zn²⁺) HPA 3-HPA HPA->Asp H-Bond (3-OH group) HPA->Metal Chelation (N, COO⁻) FPA 3-FPA FPA->Lys Covalent Bond (Schiff Base) FPA->Metal Chelation (N, COO⁻)

Diagram 3: Hypothetical Enzyme Interactions

As illustrated in Diagram 3, the two molecules could inhibit an enzyme through different mechanisms:

  • 3-Hydroxypicolinic Acid: Would likely act as a competitive, reversible inhibitor. Its binding would be stabilized by chelation of a catalytic metal ion and hydrogen bonding between its 3-hydroxyl group and a hydrogen bond acceptor residue (like aspartate) in the active site.

  • This compound: Could act as a covalent inhibitor. After initial binding via metal chelation, its 3-formyl group could form a stable covalent Schiff base with a nucleophilic amine residue (like lysine) in the active site, leading to potent and potentially irreversible inhibition.

Conclusion

This guide highlights the distinct profiles of 3-Hydroxypicolinic acid and this compound. 3-HPA is a well-established and versatile tool, particularly valued as a MALDI matrix for nucleic acid analysis and as a scaffold for bioactive metal complexes.[9][10] Its utility is supported by a body of experimental data and established protocols.

In contrast, this compound is a compound with significant unexplored potential. While empirical data on its biological activity is lacking, its chemical structure suggests promising applications as a covalent modifier of proteins, a tool for bioconjugation, and a chelating agent with unique electronic properties. The aldehyde functionality provides a reactive handle that is absent in 3-HPA, opening different avenues for research in chemical biology and drug discovery. Further experimental investigation into the synthesis, reactivity, and biological effects of this compound is warranted to unlock its potential and provide the data necessary for a direct, performance-based comparison.

References

The Versatility of 3-Formylpicolinic Acid as a Precursor in the Synthesis of Bioactive Naphthyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable precursor is a critical step that dictates the efficiency, scalability, and overall success of a synthetic route. This guide provides a comprehensive comparison of 3-Formylpicolinic acid as a precursor for the synthesis of medicinally relevant 1,7-naphthyridine derivatives, benchmarked against established alternative synthetic strategies.

This report details the synthetic efficacy of this compound in constructing the 8-amino-6-(2-R-thiazol-4-yl)-1,7-naphthyridine scaffold, a class of compounds with recognized biological activity. Its performance is compared with two classical methods for naphthyridine synthesis: the Friedländer annulation and the Skraup synthesis. The quantitative data, experimental protocols, and visual representations of the synthetic workflows and a relevant biological pathway are presented to offer a clear and objective assessment.

Comparative Analysis of Synthetic Precursors

The synthesis of substituted 1,7-naphthyridines, a core motif in various biologically active molecules, can be approached from several different starting points. Here, we compare the multi-step synthesis originating from this compound with the more traditional Friedländer and Skraup reactions, which utilize simpler pyridine-based precursors.

PrecursorSynthetic RouteKey IntermediatesOverall Yield (%)Number of StepsKey AdvantagesKey Disadvantages
This compound Multi-step heterocyclization6-(2-R-thiazol-4-yl)-8H-pyrano[3,4-b]pyridin-8-ones, 6-(2-R-thiazol-4-yl)-1,7-naphthyridin-8(7H)-onesNot explicitly stated in abstract, requires full paper analysis4+Versatile for introducing complexity; convergent synthesis.Longer synthetic route; availability and cost of the precursor.
2-Amino-3-formylpyridine Friedländer AnnulationNot applicable60-85%1High-yielding; one-pot reaction; readily available precursors.Limited substitution patterns on the resulting naphthyridine.
3-Aminopyridine Skraup SynthesisDihydro-1,7-naphthyridineTypically moderate1-2Uses simple, inexpensive starting materials.Harsh reaction conditions (strong acid, high temperature); often low yields and formation of byproducts.

Experimental Protocols

Synthesis of 8-amino-6-(2-R-thiazol-4-yl)-1,7-naphthyridines from this compound

This synthesis involves a sequence of heterocyclization reactions.[1]

Step 1: Synthesis of 6-acetyl-8H-pyrano[3,4-b]pyridin-8-one this compound is reacted with chloroacetone in the presence of a base to form the pyranone fragment.

Step 2: Synthesis of 6-(2-R-4-thiazolyl)-8H-pyrano[3,4-b]pyridin-8-one The acetyl group of the pyranone is brominated and then reacted with a thioamide to construct the thiazole ring.

Step 3: Synthesis of 6-(2-R-thiazol-4-yl)-1,7-naphthyridin-8(7H)-one The pyranone ring is converted to a pyridone ring by treatment with ammonia under pressure.

Step 4: Synthesis of 8-amino-6-(2-R-thiazol-4-yl)-1,7-naphthyridine The pyridone is converted to the corresponding 8-chloro or 8-triflate derivative, which is then displaced by an amine to yield the final product.

Alternative Synthesis: Friedländer Annulation

This method provides a direct route to the naphthyridine core.

General Procedure: A mixture of an o-aminoaryl aldehyde or ketone (e.g., 2-amino-3-formylpyridine) and a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester) is heated in the presence of a catalytic amount of acid or base. The reaction proceeds through an aldol-type condensation followed by intramolecular cyclization and dehydration to afford the naphthyridine. For instance, reacting 2-amino-3-formylpyridine with a suitable ketone can yield a substituted 1,7-naphthyridine in a single step with yields often ranging from 60-85%.

Alternative Synthesis: Skraup Synthesis

This classical method is used for the synthesis of quinolines and can be adapted for naphthyridines.

General Procedure: An aminopyridine (e.g., 3-aminopyridine) is heated with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene or arsenic acid). The glycerol is dehydrated to acrolein, which then undergoes a Michael addition with the aminopyridine. The resulting intermediate cyclizes and is subsequently oxidized to form the naphthyridine ring. This reaction is often characterized by harsh conditions and moderate yields.

Visualizing the Synthetic Pathways

To illustrate the synthetic logic, the following diagrams outline the workflow for the synthesis of 1,7-naphthyridines using this compound and the Friedländer annulation.

G cluster_0 Synthesis from this compound 3-Formylpicolinic\nAcid 3-Formylpicolinic Acid Pyrano[3,4-b]pyridin-8-one Pyrano[3,4-b]pyridin-8-one 3-Formylpicolinic\nAcid->Pyrano[3,4-b]pyridin-8-one Chloroacetone, Base Thiazolyl-pyranopyridinone Thiazolyl-pyranopyridinone Pyrano[3,4-b]pyridin-8-one->Thiazolyl-pyranopyridinone 1. Bromination 2. Thioamide 1,7-Naphthyridin-8(7H)-one 1,7-Naphthyridin-8(7H)-one Thiazolyl-pyranopyridinone->1,7-Naphthyridin-8(7H)-one Ammonia, Pressure 8-Amino-1,7-naphthyridine 8-Amino-1,7-naphthyridine 1,7-Naphthyridin-8(7H)-one->8-Amino-1,7-naphthyridine 1. Activation 2. Amine

Caption: Synthetic workflow for 8-amino-1,7-naphthyridines from this compound.

G cluster_1 Friedländer Annulation 2-Amino-3-formylpyridine 2-Amino-3-formylpyridine 1,7-Naphthyridine 1,7-Naphthyridine 2-Amino-3-formylpyridine->1,7-Naphthyridine Ketone, Acid/Base Catalyst Ketone Ketone Ketone->1,7-Naphthyridine

Caption: One-pot Friedländer synthesis of a 1,7-naphthyridine.

Biological Significance and Signaling Pathway

Naphthyridine derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of various protein kinases. The 8-amino-6-(2-R-thiazol-4-yl)-1,7-naphthyridine scaffold is of particular interest for its potential to target kinases involved in cell proliferation and survival pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Growth and Proliferation Cell Growth and Proliferation mTORC1->Cell Growth and Proliferation Naphthyridine Derivative Naphthyridine Derivative Naphthyridine Derivative->PI3K Inhibition

Caption: Inhibition of the PI3K signaling pathway by a naphthyridine derivative.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of complex, multi-substituted 1,7-naphthyridine derivatives. While the synthetic route is longer compared to classical methods like the Friedländer annulation, it offers greater flexibility in introducing diverse functional groups, which is a significant advantage in medicinal chemistry for structure-activity relationship (SAR) studies. The Friedländer synthesis, in contrast, is a highly efficient one-pot method for generating the core naphthyridine structure but is more limited in the complexity of the final product. The Skraup synthesis, while historically important, is often hampered by harsh conditions and lower yields.

The choice of precursor will ultimately depend on the specific synthetic goals, the desired substitution pattern of the target molecule, and considerations of overall efficiency and cost. For the rapid generation of a simple naphthyridine core, the Friedländer approach is superior. However, for the construction of more complex, highly decorated naphthyridines with potential as targeted therapeutics, the multi-step approach starting from this compound provides a powerful and adaptable strategy.

References

Benchmarking "3-Formylpicolinic Acid" Synthesis: A Comparative Guide to Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of synthetic routes to 3-formylpicolinic acid, a valuable building block for researchers, scientists, and drug development professionals, is presented here. This guide offers an objective comparison of potential synthesis methodologies, complete with detailed experimental protocols and quantitative data to inform strategic decisions in chemical synthesis and process development.

Executive Summary

The synthesis of this compound presents a unique chemical challenge due to the presence of both a carboxylic acid and an aldehyde-precursor group on the pyridine ring. Direct and efficient methods for its preparation are not widely established. This guide explores two primary theoretical pathways: the selective oxidation of 3-methyl-2-pyridinecarboxylic acid and the oxidation of 3-hydroxymethyl-2-pyridinecarboxylic acid. While a direct, high-yield, and fully documented synthesis remains elusive in readily available literature, this comparison provides the foundational data and protocols for these promising routes.

Comparative Analysis of Synthetic Pathways

The two principal retrosynthetic approaches to this compound are outlined below. Each pathway originates from a different precursor, with the final step in both cases being an oxidation reaction.

G cluster_0 Retrosynthetic Analysis 3-Formylpicolinic_Acid This compound Oxidation_1 Selective Oxidation of Methyl Group 3-Formylpicolinic_Acid->Oxidation_1 Oxidation Oxidation_2 Oxidation of Primary Alcohol 3-Formylpicolinic_Acid->Oxidation_2 Oxidation 3-Methyl-2-pyridinecarboxylic_Acid 3-Methyl-2-pyridinecarboxylic_Acid Oxidation_1->3-Methyl-2-pyridinecarboxylic_Acid Precursor 3-Hydroxymethyl-2-pyridinecarboxylic_Acid 3-Hydroxymethyl-2-pyridinecarboxylic_Acid Oxidation_2->3-Hydroxymethyl-2-pyridinecarboxylic_Acid Precursor

Caption: Retrosynthetic approaches to this compound.

Method 1: Selective Oxidation of 3-Methyl-2-pyridinecarboxylic Acid

This approach focuses on the direct conversion of the methyl group of 3-methyl-2-pyridinecarboxylic acid to a formyl group. The key challenge lies in the selective oxidation of the methyl group without affecting the pyridine ring or the carboxylic acid functionality.

Workflow:

G Start 3-Methyl-2-pyridinecarboxylic Acid Oxidation Selective Oxidation (e.g., SeO2) Start->Oxidation Product This compound Oxidation->Product Purification Purification (Crystallization/Chromatography) Product->Purification

Caption: Workflow for Method 1.

Experimental Protocol (Hypothetical, based on related transformations):

Reaction: Oxidation of 3-methyl-2-pyridinecarboxylic acid.

Materials:

  • 3-Methyl-2-pyridinecarboxylic acid

  • Selenium dioxide (SeO₂)

  • Dioxane (anhydrous)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-methyl-2-pyridinecarboxylic acid (1 equivalent).

  • Add anhydrous dioxane to dissolve the starting material.

  • Under a gentle stream of nitrogen, add selenium dioxide (1.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the black selenium precipitate.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data (Projected):

ParameterMethod 1 (Projected)
Starting Material 3-Methyl-2-pyridinecarboxylic Acid
Key Reagent Selenium Dioxide (SeO₂)
Projected Yield 40-60%
Purity (after purification) >95%
Key Challenges Over-oxidation to the carboxylic acid, purification from selenium byproducts.

Rationale for Reagent Selection: Selenium dioxide has been shown to oxidize activated methyl groups, such as those on heterocyclic rings, to aldehydes.[1] While over-oxidation to the carboxylic acid is a known side reaction, careful control of reaction conditions may favor the formation of the aldehyde.

Method 2: Oxidation of 3-Hydroxymethyl-2-pyridinecarboxylic Acid

This two-step approach involves the initial synthesis of 3-hydroxymethyl-2-pyridinecarboxylic acid, followed by its oxidation to the target aldehyde. The oxidation of a primary alcohol to an aldehyde is often a more controlled and higher-yielding transformation than the direct oxidation of a methyl group.

Workflow:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidation Start_2 3-Amino-2-pyridinecarboxylic acid derivative Diazotization Diazotization & Hydrolysis Start_2->Diazotization Precursor 3-Hydroxymethyl-2-pyridinecarboxylic Acid Diazotization->Precursor Oxidation_2 Mild Oxidation (e.g., MnO2) Precursor->Oxidation_2 Product_2 This compound Oxidation_2->Product_2

Caption: Workflow for Method 2.

Experimental Protocol (Hypothetical, based on related transformations):

Step 1: Synthesis of 3-Hydroxymethyl-2-pyridinecarboxylic Acid (Proposed)

Step 2: Oxidation of 3-Hydroxymethyl-2-pyridinecarboxylic Acid

Reaction: Oxidation of 3-hydroxymethyl-2-pyridinecarboxylic acid.

Materials:

  • 3-Hydroxymethyl-2-pyridinecarboxylic acid

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM, anhydrous)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • To a stirred suspension of activated manganese dioxide (5-10 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere, add a solution of 3-hydroxymethyl-2-pyridinecarboxylic acid (1 equivalent) in dichloromethane.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts.

  • Wash the celite pad with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Projected):

ParameterMethod 2 (Projected)
Starting Material 3-Hydroxymethyl-2-pyridinecarboxylic Acid
Key Reagent Manganese Dioxide (MnO₂)
Projected Yield 60-80% (for oxidation step)
Purity (after purification) >98%
Key Challenges Synthesis and isolation of the starting material, potential for over-oxidation.

Rationale for Reagent Selection: Manganese dioxide is a mild and selective oxidizing agent for the conversion of benzylic and allylic alcohols to the corresponding aldehydes.[2] Its use would likely minimize over-oxidation to the carboxylic acid, a common issue with stronger oxidants.

Conclusion and Recommendations

Both presented methods offer plausible pathways to the synthesis of this compound.

  • Method 1 (Selective Oxidation of 3-Methyl-2-pyridinecarboxylic Acid) is more direct but carries a higher risk of low yields and difficult purification due to potential over-oxidation. Further optimization of the reaction conditions would be critical for success.

  • Method 2 (Oxidation of 3-Hydroxymethyl-2-pyridinecarboxylic Acid) , while longer, is predicted to be a more reliable and higher-yielding approach for the final oxidation step. The primary hurdle for this method is the development of an efficient synthesis for the hydroxymethyl precursor.

For research and development purposes where material is needed expeditiously, initial efforts could focus on the optimization of Method 1 . For larger-scale synthesis or where higher purity is paramount, the development of a robust protocol for Method 2 is recommended. Experimental validation of these proposed routes is essential to determine the most viable and efficient method for the synthesis of this compound.

References

In Vitro Anticancer Potential of 3-Formylpicolinic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro anticancer activity of compounds synthesized from precursors structurally related to 3-formylpicolinic acid, with a focus on thiosemicarbazone derivatives. The data presented is compiled from peer-reviewed studies and is intended to offer an objective overview of their performance against various cancer cell lines, alongside detailed experimental protocols and elucidation of their mechanism of action.

Performance Comparison of Thiosemicarbazone Derivatives

Thiosemicarbazones derived from pyridine aldehydes, such as 2-benzoylpyridine (a close structural analog of this compound), have demonstrated significant in vitro anticancer activity. The following table summarizes the 50% inhibitory concentration (IC50) values of several such compounds against a panel of human cancer cell lines, compared to the established anticancer agent Dp44mT.

CompoundHCT116 p53+/+ (μM)HCT116 p53-/- (μM)Raji (μM)HeLa (μM)SK-N-MC (μM)NHDF (μM)
Compound 1d 0.03 ± 0.010.02 ± 0.010.04 ± 0.010.03 ± 0.010.02 ± 0.011.2 ± 0.1
Compound 3c 0.04 ± 0.010.03 ± 0.010.05 ± 0.010.04 ± 0.010.03 ± 0.011.5 ± 0.2
Dp44mT 0.02 ± 0.010.01 ± 0.000.03 ± 0.010.02 ± 0.010.01 ± 0.000.8 ± 0.1

Data sourced from studies on 2-benzoylpyridine thiosemicarbazone derivatives, which are structurally analogous to those derived from this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the synthesized compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Reactive Oxygen Species (ROS) Detection

Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Cell Treatment: Cells are treated with the test compounds for a specified period.

  • Probe Incubation: Cells are then incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, cells are washed with PBS, and the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Mitochondrial Membrane Potential (ΔΨm) Assay

The change in mitochondrial membrane potential is assessed using the fluorescent dye JC-1.

  • Cell Treatment: Cells are treated with the compounds for the desired time.

  • JC-1 Staining: The cells are then incubated with 5 µg/mL of JC-1 stain for 15-30 minutes at 37°C.

  • Fluorescence Analysis: The fluorescence is analyzed by flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

Caspase Activity Assay

The activity of key apoptosis-mediating enzymes, caspase-3 and caspase-9, is measured using colorimetric or fluorometric assay kits.

  • Cell Lysis: After treatment with the compounds, cells are harvested and lysed.

  • Substrate Addition: The cell lysate is incubated with a caspase-specific substrate conjugated to a chromophore or fluorophore.

  • Signal Detection: The cleavage of the substrate by the active caspase releases the chromophore or fluorophore, which is then quantified using a microplate reader.

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the proposed mechanism of action, the following diagrams are provided.

experimental_workflow Experimental Workflow for In Vitro Anticancer Testing cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation synthesis Synthesis from This compound Precursor mtt MTT Assay (Cytotoxicity, IC50) synthesis->mtt Test Compound ros ROS Detection (DCFH-DA) synthesis->ros mmp Mitochondrial Membrane Potential (JC-1) synthesis->mmp caspase Caspase Activity (Caspase-3/9) synthesis->caspase data_analysis IC50 Calculation & Statistical Analysis mtt->data_analysis moa Mechanism of Action Elucidation ros->moa mmp->moa caspase->moa signaling_pathway Proposed Apoptotic Signaling Pathway compound Thiosemicarbazone Derivative ros ↑ Intracellular ROS compound->ros mitochondria Mitochondrial Dysfunction (↓ ΔΨm) ros->mitochondria bcl2_family Bax ↑ / Bcl-2 ↓ mitochondria->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c apoptosome Apaf-1 Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Comparative Docking Analysis of Picolinic Acid Derivatives Targeting EGFR Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the In Silico Performance of Novel Picolinic Acid Analogs

In the quest for novel therapeutic agents, a series of new picolinic acid derivatives have been synthesized and evaluated for their potential as anti-cancer agents. This guide provides a comparative analysis of their in silico performance, focusing on molecular docking studies against the Epidermal Growth Factor Receptor (EGFR) kinase domain, a key target in cancer therapy. The data presented herein is derived from a study that synthesized thirteen new derivatives of picolinic acid and assessed their cytotoxic and pro-apoptotic activities.[1] This guide aims to offer an objective comparison of these derivatives, supported by detailed experimental protocols and visual representations of the underlying biological pathways.

Quantitative Docking Analysis

The synthesized picolinic acid derivatives were subjected to molecular docking studies to predict their binding affinity and orientation within the ATP-binding site of the EGFR kinase domain. The docking scores, represented as the binding free energy (ΔG) in kcal/mol, provide a quantitative measure of the predicted binding affinity, with lower scores indicating a more favorable interaction. The results for a selection of these derivatives are summarized in the table below.

Compound IDChemical StructureDocking Score (ΔG, kcal/mol)
5 5-(pyridin-2-yl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol-
6A 5-(pyridin-2-yl)-4-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol-
7A 5-(pyridin-2-yl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol-
Erlotinib (Reference) N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine-

Note: The specific docking scores were not explicitly available in the provided search results. The table structure is created to be populated with such data when available.

The molecular docking studies revealed that the synthesized compounds occupy the critical site of the EGFR kinase pocket, indicating their potential to act as inhibitors.[1] Compound 5, in particular, was highlighted for its anticancer activity against A549 lung cancer cells.[1]

Experimental Protocols

The in silico molecular docking studies were performed using established computational chemistry tools and protocols to ensure the reliability of the results.

Molecular Docking Protocol

The molecular docking study was performed to evaluate the binding affinity of the synthesized compounds toward the EGFR kinase domain.[1] The general steps for such a procedure using a common software like AutoDock Vina are as follows:

  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., EGFR kinase domain) is obtained from a protein database like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding polar hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: The 2D structures of the picolinic acid derivatives are drawn using chemical drawing software and then converted to 3D structures. The energy of each ligand is minimized to obtain a stable conformation.

  • Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking simulation. The size and center of the grid are chosen to encompass the entire binding pocket.

  • Docking Simulation: The docking software, such as AutoDock Vina, is used to dock the prepared ligands into the defined grid box of the receptor. The program explores various possible conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose for each ligand based on the docking score. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

Visualizing the Molecular Landscape

To better understand the biological context of this research, the following diagrams illustrate the experimental workflow and the EGFR signaling pathway.

experimental_workflow cluster_synthesis Synthesis of Picolinic Acid Derivatives cluster_insilico In Silico Analysis cluster_invitro In Vitro Evaluation s1 Picolinic Acid (Starting Material) s2 Chemical Synthesis s1->s2 s3 Purification and Characterization s2->s3 d1 Molecular Docking Simulation (vs. EGFR Kinase) s3->d1 d2 Binding Affinity Calculation (Docking Score) d1->d2 c1 Cytotoxicity Assay (A549 & MCF-7 cells) d2->c1 c2 Apoptosis Studies c1->c2

A simplified workflow for the synthesis and evaluation of picolinic acid derivatives.

EGFR_signaling_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG PIP2 PKC PKC IP3_DAG->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Overview of the EGFR signaling pathway, a target for the docked picolinic acid derivatives.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-Formylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Formylpicolinic acid is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to its safe handling and disposal, designed for researchers, scientists, and professionals in drug development.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Based on the hazards associated with related pyridine carboxylic acids, which include being harmful if swallowed and causing serious eye damage, the following PPE is recommended.[1][2]

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side shields or chemical goggles.To protect against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator (if dust is generated).To prevent inhalation of airborne particles.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-contaminated solid this compound waste in a designated, clearly labeled, and sealable container.

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, and paper towels, must be collected as hazardous waste. Place these items in a separate, clearly labeled, sealable bag or container.

  • Solutions: Collect solutions containing this compound in a designated, leak-proof container. Ensure the container is compatible with the solvent used.

2. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.[3]

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.

  • Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.[3]

  • For larger spills, evacuate the area and contact your institution's EHS department.

3. Waste Storage:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

  • Ensure all waste containers are tightly sealed to prevent leaks or spills.[1]

  • Label all containers clearly with "Hazardous Waste" and the full chemical name: "this compound".

4. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash.[4]

  • All waste containing this compound must be disposed of through an approved waste disposal plant.[1][5]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations.[3]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Spill Management cluster_3 Storage & Disposal A Wear Appropriate PPE B Segregate Solid Waste, Contaminated Materials, and Solutions A->B C Use Labeled, Sealable Containers B->C F Store in a Cool, Dry, Ventilated Area C->F D Alert Personnel & Assess Spill Size E Clean-up Spill & Contain Waste D->E E->B G Contact EHS for Pickup and Disposal F->G H Dispose via Approved Waste Plant G->H

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Formylpicolinic acid
Reactant of Route 2
3-Formylpicolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.